molecular formula C16H12ClNO5 B040489 Fenoxaprop-P CAS No. 113158-40-0

Fenoxaprop-P

Cat. No.: B040489
CAS No.: 113158-40-0
M. Wt: 333.72 g/mol
InChI Key: MPPOHAUSNPTFAJ-SECBINFHSA-N
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Description

Fenoxaprop-P-ethyl, the purified (R)-enantiomer of fenoxaprop, is a highly effective and selective aryloxyphenoxypropionate (FOP) herbicide employed extensively in agricultural and plant science research. Its primary value lies in its specific inhibition of acetyl-CoA carboxylase (ACCCase), a critical enzyme in the biosynthesis of fatty acids, within susceptible grass species. This targeted mechanism of action disrupts lipid formation, leading to the cessation of plant growth and eventual necrosis, making it an indispensable tool for studying grass weed management, herbicide resistance evolution, and the physiology of monocotyledonous plants. Researchers utilize this compound to investigate selective toxicity in crops like wheat and barley, which possess a tolerant form of ACCase, and to probe the biochemical and genetic basis of resistance in weeds such as black-grass (Alopecurus myosuroides) and wild oats (Avena fatua). Its application is crucial for developing sustainable integrated pest management (IPM) strategies, understanding enzyme kinetics and inhibitor binding, and screening for novel genetic traits in crop protection programs. This compound is presented as a high-purity analytical standard or research material to facilitate these critical investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO5/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPOHAUSNPTFAJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113158-40-0
Record name Fenoxaprop P
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Record name Fenoxaprop-P [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, (2R)
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Record name FENOXAPROP-P
Source FDA Global Substance Registration System (GSRS)
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Foundational & Exploratory

Fenoxaprop-P-ethyl synthesis pathway and intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Fenoxaprop-P-ethyl (B1329639)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for this compound-ethyl, a selective herbicide used for the post-emergence control of grass weeds. The document outlines the key chemical reactions, intermediates, and experimental protocols, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding of the manufacturing process.

Introduction

This compound-ethyl, the R-enantiomer of Fenoxaprop-ethyl (B166152), is a member of the aryloxyphenoxypropionate class of herbicides.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses.[1][2] The biological activity resides almost exclusively in the R-isomer, making stereoselective synthesis a critical aspect of its production.[3] This guide explores the most prevalent and documented synthesis routes, providing detailed procedural information extracted from key patents and chemical literature.

Core Synthesis Pathways

The commercial production of this compound-ethyl primarily follows two strategic routes. Both pathways converge to form the final product but differ in the sequence of bond formation and the nature of the key intermediates.

Pathway A: Condensation of 2,6-Dichlorobenzoxazole (B51379) with a Phenoxypropionate Moiety

This is a widely adopted method that involves the direct coupling of the benzoxazole (B165842) core with the chiral phenoxypropionate side chain. The reaction starts with 2,6-dichlorobenzoxazole and (R)-2-(4-hydroxyphenoxy)propionic acid or its ethyl ester.

The overall reaction can be summarized as follows:

  • Step 1: Etherification. 2,6-Dichlorobenzoxazole is reacted with (R)-2-(4-hydroxyphenoxy)propionic acid under basic conditions. This step forms the intermediate, (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid.[4][5]

  • Step 2: Esterification. The resulting carboxylic acid intermediate is then esterified with ethanol (B145695) to yield the final product, this compound-ethyl.[4][5]

Alternatively, a one-step reaction can be employed by directly using R-(+)-2-(4-hydroxyphenoxy)propionic acid ethyl ester, which couples with 2,6-dichlorobenzoxazole in a hydrophilic organic solvent system to produce this compound-ethyl.[6]

Fenoxaprop_P_Ethyl_Synthesis_Pathway_A A 2,6-Dichlorobenzoxazole I1 (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy) phenoxy]propionic acid A->I1 Base B (R)-2-(4-hydroxyphenoxy) propionic acid B->I1 C Ethanol P This compound-ethyl C->P I1->P Acid Catalyst

Caption: Synthesis Pathway A for this compound-ethyl.
Pathway B: Condensation of a Benzoxazole Ether Intermediate with an Ethyl Propionate (B1217596) Derivative

This alternative route first constructs the core benzoxazole ether structure, which is then coupled with the propionate side chain.

The reaction sequence is as follows:

  • Step 1: Intermediate Synthesis. 2,6-Dichlorobenzoxazole is reacted with hydroquinone (B1673460) (p-hydroxyphenol) to form the key intermediate, 6-chloro-2-(p-hydroxy)phenoxy benzoxazole.[4][7]

  • Step 2: Final Condensation. The synthesized intermediate is then reacted with a chiral ethyl propionate derivative, such as ethyl p-methylbenzenesulfonyl propionate, in the presence of a catalyst and an acid-binding agent to yield this compound-ethyl.[7]

Fenoxaprop_P_Ethyl_Synthesis_Pathway_B A 2,6-Dichlorobenzoxazole I1 6-Chloro-2-(p-hydroxy)phenoxy benzoxazole A->I1 Base B Hydroquinone B->I1 C Ethyl (S)-p-toluenesulfonyl propionate P This compound-ethyl C->P I1->P Catalyst, Acid Binder

References

An In-depth Technical Guide to the Chemical Properties of Fenoxaprop-P-ethyl: Solubility and pKa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Fenoxaprop-P-ethyl, with a specific focus on its solubility and pKa. The information presented herein is intended to support research, development, and a deeper understanding of this herbicide's physicochemical behavior. All quantitative data is summarized for clarity, and detailed experimental protocols for key measurements are provided.

Core Chemical and Physical Properties

This compound-ethyl is the R-isomer of the phenoxy herbicide fenoxaprop.[1] It functions as a post-emergence herbicide, primarily used to control annual and perennial grasses.[1] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), which disrupts fatty acid biosynthesis in susceptible plants. The technical grade active ingredient is a white to off-white solid.

Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound-ethyl.

PropertyValue
Molecular Formula C₁₈H₁₆ClNO₅
Molecular Weight 361.78 g/mol
CAS Registry Number 71283-80-2
Water Solubility 0.9 mg/L at 25 °C
Solubility in Organic Solvents (at 20 °C) - Acetone: >50%- Ethanol: >1%- Ethyl Acetate: >20%- Hexane: >0.5%- Toluene: >30%- DMSO: ≥ 100 mg/mL
pKa (this compound-ethyl) Not applicable as it does not readily dissociate.
pKa (this compound acid) 3.16 (Predicted)
Melting Point 84-85 °C
Vapor Pressure 6.50 x 10⁻³ mPa at 20 °C[1]

Experimental Protocols

Accurate determination of solubility and pKa is critical for understanding the environmental fate, bioavailability, and formulation of chemical compounds. The following are detailed methodologies for these key experiments, based on internationally recognized guidelines such as those from the Organisation for in-depth technical guide or whitepaper on the core.

Determination of Water Solubility (Flask Method - OECD 105)

The flask method is suitable for substances with a solubility above 10⁻² g/L and is a straightforward approach to determining a substance's solubility in water.

Principle: A supersaturated solution is prepared by dissolving the test substance in water at a temperature slightly above the test temperature. The solution is then allowed to equilibrate at the test temperature for a sufficient period, after which the concentration of the dissolved substance in the aqueous phase is determined.

Step-by-Step Protocol:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of substance to use in the definitive test.

  • Sample Preparation: An excess amount of this compound-ethyl is added to a flask containing a known volume of purified water (e.g., double-distilled or Milli-Q). The amount should be sufficient to create a saturated solution with undissolved solid present.

  • Equilibration: The flask is agitated (e.g., using a magnetic stirrer or a shaker bath) at a temperature slightly above the test temperature (e.g., 30°C) for a predetermined period (e.g., 24-48 hours) to ensure saturation. The temperature is then lowered to the test temperature (e.g., 20 ± 0.5 °C) and agitation is continued for at least another 24 hours to allow the system to reach equilibrium.

  • Phase Separation: Once equilibrium is reached, the agitation is stopped, and the undissolved solid is allowed to settle. The aqueous phase is then separated from the solid phase by centrifugation at the test temperature.

  • Analysis: The concentration of this compound-ethyl in the clear aqueous supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results. The final solubility is reported as the average of the replicate measurements.

Determination of pKa (Potentiometric Titration - OECD 112)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable substances. For a sparingly soluble compound like the acid form of this compound-ethyl, a co-solvent method may be employed.

Principle: A solution of the test substance is titrated with a standard solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which 50% of the substance is in its ionized form, which corresponds to the midpoint of the titration curve.

Step-by-Step Protocol:

  • Instrument Calibration: A pH meter equipped with a suitable electrode is calibrated using at least two standard buffer solutions that bracket the expected pKa value.

  • Sample Preparation: A known amount of the test substance (this compound acid) is dissolved in a suitable solvent system. Due to its low water solubility, a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water may be used. The ionic strength of the solution is typically kept constant by adding a neutral salt like KCl.

  • Titration: The sample solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) if the analyte is an acid. The titrant is added in small, precise increments.

  • pH Measurement: After each addition of the titrant, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

  • Data Analysis: A titration curve is constructed by plotting the measured pH versus the volume of titrant added. The equivalence point (the point of inflection) is determined from the curve. The pKa is then calculated as the pH at the half-equivalence point.

  • Co-Solvent Extrapolation: When a co-solvent is used, titrations are performed at several different co-solvent concentrations. The apparent pKa values obtained are then extrapolated to 0% co-solvent to estimate the aqueous pKa.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of the physicochemical properties of a chemical substance like this compound-ethyl.

G cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Data Interpretation & Application A Substance Identification (Purity, Structure) B Preliminary Solubility Screen (Aqueous & Organic) A->B C Water Solubility Determination (OECD 105 - Flask Method) B->C D Organic Solvent Solubility B->D E pKa Determination (OECD 112 - Potentiometric Titration) B->E F Environmental Fate Modeling C->F G Formulation Development D->G E->F H Toxicological Assessment E->H

References

Unraveling the Molecular Dance: A Technical Guide to the Interaction of Fenoxaprop-P-ethyl with ACCase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular modeling of the interaction between the herbicide Fenoxaprop-P-ethyl and its target enzyme, Acetyl-CoA Carboxylase (ACCase). By delving into the computational and experimental methodologies, this document provides a comprehensive overview of the binding mechanisms, quantitative interaction data, and the downstream effects of this inhibition, offering valuable insights for the development of novel herbicides and drugs.

Core Interaction: this compound-ethyl and the ACCase Binding Site

This compound-ethyl, a member of the aryloxyphenoxypropionate (FOP) class of herbicides, selectively inhibits the activity of ACCase in grasses.[1] This enzyme catalyzes the first committed step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA.[2][3] Inhibition of ACCase disrupts the production of fatty acids, which are essential for building cell membranes and storing energy, ultimately leading to the death of the plant.[1]

Molecular modeling studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the specific interactions between this compound-ethyl and the carboxyltransferase (CT) domain of ACCase.[4][5] These studies have revealed a network of hydrogen bonds and hydrophobic interactions that stabilize the herbicide within the enzyme's active site.

A computational analysis identified key amino acid residues in the ACCase active site that interact with this compound-ethyl.[4][6] For the 3jzf protein model, significant interactions include hydrogen bonds with GLN_233 and GLN_237, a hydrophobic bond with HIS_209, and water bridges with HIS_236.[4][6] Another crucial interaction involves ARG_292.[4][6] In a different model (3jzi), ASP_382 was identified as important for H-bonding, although this interaction was noted as being less stable.[4][6]

Quantitative Analysis of this compound-ethyl-ACCase Interaction

The binding affinity and inhibitory potential of this compound-ethyl against ACCase have been quantified through various experimental and computational methods. The following tables summarize key quantitative data from the literature, providing a comparative overview of binding energies and inhibitory concentrations.

Computational Method ACCase Variant/Organism Binding Energy (kcal/mol) Reference
Molecular DockingYeast ACCase (PDB: 3TV5)-5.977 (XP GScore)[7]
Molecular DockingNot SpecifiedNot Specified[4]
Assay Type ACCase Source (Organism/Population) Inhibitor IC50 / ED50 / Ki Fold Resistance (R/S) Reference
ACCase Enzyme AssayJunglerice (Echinochloa colona) - ResistantThis compound-ethylED50: 249 g ae ha⁻¹11[8]
ACCase Enzyme AssayJunglerice (Echinochloa colona) - SusceptibleThis compound-ethylED50: 20 g ae ha⁻¹-[8]
In vitro ACCase ActivityWild oat (Avena fatua) - Yexian2017 (W24)This compound-ethylHigh IC507206.557[9]
In vitro ACCase ActivityWild oat (Avena fatua) - Queshan (W11)This compound-ethylLow IC50-[9]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines the key experimental and computational protocols used to study the this compound-ethyl-ACCase interaction.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following is a generalized protocol based on commonly used software like AutoDock Vina.[4]

  • Preparation of Receptor and Ligand:

    • The three-dimensional structure of the ACCase protein (receptor) is obtained from the Protein Data Bank (PDB). Water molecules and co-factors are typically removed.

    • The 2D or 3D structure of this compound-ethyl (ligand) is obtained from a database like PubChem.[4]

    • Both receptor and ligand structures are prepared by adding polar hydrogens and assigning appropriate charges.

  • Grid Box Definition:

    • A grid box is defined around the active site of the ACCase to specify the search space for the docking algorithm.

  • Docking Simulation:

    • The docking software, such as AutoDock Vina, is used to perform the docking simulation.[4] The program explores various conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.

  • Analysis of Results:

    • The results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable interaction.

    • The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio or UCSF Chimera.[4]

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. The following is a general protocol using software like Desmond (Schrödinger).[10]

  • System Preparation:

    • The docked complex of ACCase and this compound-ethyl is used as the starting structure.

    • The complex is placed in a simulation box filled with a suitable water model (e.g., TIP3P).[10]

    • Ions (e.g., Na⁺, Cl⁻) are added to neutralize the system and mimic physiological salt concentrations.[10]

  • Minimization and Equilibration:

    • The system is subjected to energy minimization to remove any steric clashes.

    • A series of equilibration steps are performed under controlled temperature and pressure (NPT ensemble) to allow the system to relax and reach a stable state.[10]

  • Production Run:

    • The production MD simulation is run for a specified duration (e.g., 50 nanoseconds).[10] Trajectories (snapshots of the system at regular intervals) are saved for analysis.

  • Trajectory Analysis:

    • The stability of the complex is assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand over time.

    • The flexibility of the protein is analyzed by calculating the root-mean-square fluctuation (RMSF) of individual residues.

    • The interactions between the protein and ligand are monitored throughout the simulation to assess their stability.

ACCase Activity Assay Protocol (Spectrophotometric Method)

This protocol describes a non-radioactive method for measuring ACCase activity.[11]

  • Enzyme Extraction:

    • Plant tissue is homogenized in an extraction buffer to release the ACCase enzyme.

    • The crude extract is centrifuged to remove cell debris.

  • Reaction Mixture Preparation:

    • A reaction mixture is prepared containing a buffer, MgCl₂, ATP, NaHCO₃, and acetyl-CoA.

    • For inhibition studies, varying concentrations of this compound-ethyl are added to the reaction mixture.

  • Enzyme Reaction:

    • The reaction is initiated by adding the enzyme extract to the reaction mixture.

    • The mixture is incubated at a specific temperature for a set period.

  • Detection of Malonyl-CoA:

    • The activity of ACCase is determined by measuring the amount of malonyl-CoA produced. This can be coupled to a second reaction where malonyl-CoA is reduced by a malonyl-CoA reductase in the presence of NADPH.[11]

    • The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis:

    • The rate of the reaction is calculated from the change in absorbance over time.

    • For inhibition studies, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the enzyme activity against the inhibitor concentration.

Visualizing the Molecular Landscape

Diagrams are powerful tools for understanding complex biological processes and experimental workflows. The following sections provide visualizations created using the DOT language.

ACCase Inhibition Signaling Pathway

ACCase_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_cell Plant Cell This compound-ethyl This compound-ethyl ACCase ACCase This compound-ethyl->ACCase Inhibits Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Catalyzes Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis ACCase->Fatty_Acid_Biosynthesis Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase Substrate Malonyl-CoA->Fatty_Acid_Biosynthesis Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Biosynthesis->Membrane_Integrity Fatty_Acid_Biosynthesis->Membrane_Integrity Plant_Growth Plant Growth and Development Membrane_Integrity->Plant_Growth Membrane_Integrity->Plant_Growth Plant_Death Plant Death Plant_Growth->Plant_Death Disruption leads to

Caption: ACCase Inhibition Pathway by this compound-ethyl.

Molecular Modeling Experimental Workflow

Molecular_Modeling_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation Get_Protein Retrieve ACCase Structure (PDB) Prep_Protein Prepare Protein (Add Hydrogens, Assign Charges) Get_Protein->Prep_Protein Get_Ligand Retrieve this compound-ethyl Structure (PubChem) Prep_Ligand Prepare Ligand (Define Torsion) Get_Ligand->Prep_Ligand Define_Grid Define Binding Site Grid Box Prep_Protein->Define_Grid Run_Docking Run Docking Simulation (AutoDock Vina) Prep_Ligand->Run_Docking Define_Grid->Run_Docking Analyze_Docking Analyze Binding Pose and Energy Run_Docking->Analyze_Docking Setup_System Create Simulation System (Solvation, Ionization) Analyze_Docking->Setup_System Best Pose Equilibrate System Equilibration (NPT Ensemble) Setup_System->Equilibrate Run_MD Production MD Run (e.g., 50 ns) Equilibrate->Run_MD Analyze_MD Trajectory Analysis (RMSD, RMSF, Interactions) Run_MD->Analyze_MD

Caption: Workflow for Molecular Modeling of Protein-Ligand Interaction.

Logical Relationship of Resistance Mechanisms

Resistance_Mechanisms Herbicide_Application This compound-ethyl Application ACCase_Inhibition ACCase Inhibition Herbicide_Application->ACCase_Inhibition Resistance Herbicide Resistance Herbicide_Application->Resistance Plant_Susceptibility Susceptible Plant Death ACCase_Inhibition->Plant_Susceptibility Target_Site_Resistance Target-Site Resistance (TSR) Resistance->Target_Site_Resistance Non_Target_Site_Resistance Non-Target-Site Resistance (NTSR) Resistance->Non_Target_Site_Resistance ACCase_Mutation ACCase Gene Mutation Target_Site_Resistance->ACCase_Mutation Metabolism Enhanced Herbicide Metabolism Non_Target_Site_Resistance->Metabolism Reduced_Translocation Reduced Herbicide Translocation Non_Target_Site_Resistance->Reduced_Translocation Altered_Binding Altered Herbicide Binding Site ACCase_Mutation->Altered_Binding Resistant_Plant_Survival Resistant Plant Survival Altered_Binding->Resistant_Plant_Survival Metabolism->Resistant_Plant_Survival Reduced_Translocation->Resistant_Plant_Survival

Caption: Logical Flow of Herbicide Action and Resistance.

References

An In-depth Technical Guide to the Spectroscopic Data of Fenoxaprop-P-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Fenoxaprop-P-ethyl. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with this compound. This guide includes detailed spectroscopic data, experimental protocols for data acquisition, and a workflow diagram for the analytical determination of this compound-ethyl.

Chemical Information

  • IUPAC Name: ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate[1]

  • Molecular Formula: C₁₈H₁₆ClNO₅[1][2]

  • Molecular Weight: 361.8 g/mol [1][2]

  • CAS Number: 71283-80-2[2][3]

This compound-ethyl is the R-isomer of the herbicide fenoxaprop-ethyl (B166152) and is known for its post-emergence activity against annual and perennial grass weeds.[4] It functions by inhibiting acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis.[4]

Spectroscopic Data

The following sections present the NMR and mass spectrometry data for this compound-ethyl in a structured format.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented below is for fenoxaprop-ethyl, the racemic mixture, as it is readily available and representative for the P-ethyl enantiomer.

Table 1: ¹H NMR Spectroscopic Data for Fenoxaprop-ethyl

Chemical Shift (δ) ppmMultiplicityAssignment
7.43mAromatic CH
7.39mAromatic CH
7.33mAromatic CH
7.30mAromatic CH
7.25mAromatic CH
6.96mAromatic CH
6.94mAromatic CH
4.72qO-CH(CH₃)
4.23qO-CH₂(CH₃)
1.63dO-CH(CH₃)
1.27tO-CH₂(CH₃)
Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for Fenoxaprop-ethyl

Chemical Shift (δ) ppmAssignment
171.86C=O (ester)
162.83Aromatic C-O
155.89Aromatic C-O
148.49Aromatic C
146.86Aromatic C
139.56Aromatic C-Cl
128.81Aromatic CH
125.06Aromatic CH
121.19Aromatic CH
119.21Aromatic CH
116.36Aromatic CH
110.67Aromatic CH
73.31O-CH(CH₃)
61.43O-CH₂(CH₃)
18.56O-CH(CH₃)
14.15O-CH₂(CH₃)
Solvent: CDCl₃, Frequency: 100.40 MHz[1]

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Table 3: LC-MS/MS Data for this compound-ethyl

Precursor Ion [M+H]⁺ (m/z)Collision EnergyMajor Fragment Ions (m/z)Relative Intensity
362.07915% (nominal)288.042364
362.0787HCD (NCE 20-30-40%)288.04211100
362.0788349.89
121.0650913.12
119.0494712.86
244.0522510.60
Ionization Mode: ESI+[1][2]

Table 4: GC-MS Data for Fenoxaprop-ethyl

Major Fragment Ions (m/z)
361
290
288
247
Source: NIST Mass Spectrometry Data Center[1]

Experimental Protocols

This section details the methodologies for acquiring NMR and mass spectrometry data for this compound-ethyl.

A general protocol for acquiring NMR spectra of small molecules like this compound-ethyl is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound-ethyl standard in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample is then transferred to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically using routines like topshim.[5]

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse program (e.g., zg30 or zggpw5).[5] Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

The following protocol is based on the Bayer Method FP-003-W11-01 for the determination of this compound-ethyl and its metabolites in water.[6]

  • Sample Preparation: Water samples are diluted with methanol (B129727) before analysis.[6]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is used.[6]

    • LC Column: A suitable reversed-phase column, such as a Waters XBridge C18 (3.5 µm, 2.1x50 mm), is employed.[1]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • MS/MS Detection:

    • The mass spectrometer is operated in the positive electrospray ionization mode (ESI+).

    • Multiple Reaction Monitoring (MRM) is used for quantification. Two ion transitions are typically monitored for each analyte: one for quantitation (primary) and one for confirmation (secondary).[6]

  • Quantification: An external standard calibration curve is prepared using analytical standards of this compound-ethyl. The concentration in the samples is determined by comparing the peak areas to the calibration curve. The limit of quantitation (LOQ) for this method has been defined as 0.5 ng/mL.[6]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound-ethyl in environmental samples using LC-MS/MS.

Fenoxaprop_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Water/Soil Sample Extraction Extraction/Dilution (e.g., with Methanol) Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration LC_Column Reversed-Phase HPLC Column Filtration->LC_Column ESI Electrospray Ionization (ESI+) LC_Column->ESI MS1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 362.08) ESI->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Fragment Ion Selection (e.g., m/z 288.04) CID->MS2 Data_Acquisition Data Acquisition System MS2->Data_Acquisition Quantification Quantification (External Standard Calibration) Data_Acquisition->Quantification Reporting Final Report Quantification->Reporting

Caption: Workflow for the analysis of this compound-ethyl by LC-MS/MS.

References

Fenoxaprop-P-ethyl's Mechanism of Action on Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-P-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. Its herbicidal activity is primarily attributed to the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway in grasses. This targeted inhibition disrupts the production of lipids essential for cell membrane integrity and new growth, leading to the ultimate demise of susceptible weed species. This technical guide provides an in-depth exploration of the mechanism of action of this compound-ethyl, detailing its inhibitory effects on ACCase, the resultant impact on fatty acid synthesis, and the experimental methodologies used to elucidate these processes.

Introduction

The control of grassy weeds in broadleaf crops is a cornerstone of modern agriculture. This compound-ethyl has been a valuable tool in this endeavor due to its high efficacy against a wide spectrum of annual and perennial grasses.[1][2] The active isomer, this compound-ethyl, is rapidly absorbed by the leaves of the plant and translocated to the meristematic tissues, where it exerts its inhibitory effect.[3] Understanding the precise mechanism of action at the molecular level is crucial for optimizing its use, managing the development of herbicide resistance, and discovering new herbicidal compounds.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary target of this compound-ethyl is the enzyme Acetyl-CoA Carboxylase (ACCase).[1][3] ACCase catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[4]

This compound-ethyl itself is a pro-herbicide. Following absorption into the plant, it is rapidly hydrolyzed to its biologically active form, fenoxaprop (B166891) acid.[5] This free acid is the actual inhibitor of the ACCase enzyme. The inhibition is reversible and non-competitive with respect to the substrate acetyl-CoA.[6][7] Fenoxaprop acid binds to the carboxyltransferase (CT) domain of the plastidial ACCase in susceptible grass species.[4][8][9] This binding event prevents the transfer of the carboxyl group from biotin (B1667282) to acetyl-CoA, thereby halting the production of malonyl-CoA.

The selectivity of this compound-ethyl between grasses (monocots) and broadleaf weeds (dicots) is primarily due to differences in the structure of the ACCase enzyme.[3][4] Grasses possess a susceptible, eukaryotic form of ACCase in their plastids, while dicots have a resistant, prokaryotic form of the enzyme in their plastids.[4]

Molecular Interactions with ACCase

Computational studies have provided insights into the molecular interactions between fenoxaprop and the ACCase enzyme. The binding of fenoxaprop acid to the active site of the CT domain involves interactions with specific amino acid residues. For instance, studies have identified interactions with residues such as ARG_292, HIS_209, GLN_233, GLN_237, and HIS_236.[1][10] Mutations in the gene encoding the ACCase enzyme, leading to amino acid substitutions in the binding pocket (e.g., at positions Ile-1781, Trp-2027, Ile-2041, Asp-2078, Cys-2088), can confer resistance to this compound-ethyl and other ACCase-inhibiting herbicides.[8][9]

dot

cluster_plant_cell Plant Cell cluster_chloroplast Chloroplast This compound-ethyl This compound-ethyl Hydrolysis Hydrolysis This compound-ethyl->Hydrolysis Fenoxaprop_acid Fenoxaprop Acid (Active form) Hydrolysis->Fenoxaprop_acid ACCase ACCase (Acetyl-CoA Carboxylase) Fenoxaprop_acid->ACCase Inhibition Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase Malonyl-CoA Malonyl-CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty_Acid_Synthesis ACCase->Malonyl-CoA Death Weed Death Lipids Lipids for Cell Membranes Fatty_Acid_Synthesis->Lipids Plant_Growth Plant Growth Lipids->Plant_Growth

Caption: Mechanism of this compound-ethyl action.

Quantitative Data

The inhibitory potency of this compound-ethyl is typically quantified by its 50% inhibitory concentration (IC50) value against ACCase and the dose required to reduce plant growth by 50% (GR50). These values can vary significantly between susceptible and resistant weed biotypes.

Weed SpeciesBiotypeIC50 (µM) for ACCase InhibitionResistance Factor (IC50)GR50 (g ai/ha)Resistance Factor (GR50)Reference
Avena fatuaSusceptible0.23-15.6-[11]
Avena fatuaResistant>80>34820012.8[11]
Echinochloa colonaSusceptible~0.5-20-[12]
Echinochloa colonaResistant~0.5124911[12]
Lolium rigidumSusceptible0.12-25-[13]
Lolium rigidumResistant (Metabolic)0.151.251506[13]
Alopecurus myosuroidesSusceptible0.3-30-[13]
Alopecurus myosuroidesResistant (Target-site)30100>500>16.7[13]

Table 1: Comparative inhibitory activity of this compound-ethyl on ACCase and whole plant growth in susceptible and resistant weed biotypes.

Experimental Protocols

In Vitro ACCase Activity Assay

This protocol describes a colorimetric method to determine the activity of ACCase and its inhibition by this compound-ethyl.

Materials:

  • Plant leaf tissue

  • Extraction buffer (e.g., 100 mM Tricine-HCl pH 8.3, 0.5 M glycerol, 50 mM KCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors)

  • Assay buffer (e.g., 50 mM Tricine-HCl pH 8.3, 0.5 M glycerol, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 2.5 mM ATP, 50 mM NaHCO3)

  • Acetyl-CoA

  • Fenoxaprop acid (the active metabolite of this compound-ethyl)

  • Malonyl-CoA detection system (e.g., coupled enzymatic assay with spectrophotometric or fluorometric readout)

Procedure:

  • Enzyme Extraction: Homogenize fresh or frozen leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.

  • Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

  • Inhibition Assay: a. In a microplate, add the assay buffer. b. Add various concentrations of fenoxaprop acid (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control (no inhibitor). c. Add the enzyme extract to each well and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding acetyl-CoA. e. Incubate for a defined period (e.g., 20-30 minutes) at the same temperature. f. Stop the reaction (e.g., by adding acid or heat). g. Quantify the amount of malonyl-CoA produced using a suitable detection system.

  • Data Analysis: Calculate the percentage of ACCase inhibition for each fenoxaprop acid concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

dot

cluster_extraction Enzyme Extraction cluster_assay ACCase Inhibition Assay cluster_analysis Data Analysis Homogenize Homogenize Leaf Tissue in Extraction Buffer Centrifuge Centrifuge and Collect Supernatant Homogenize->Centrifuge Quantify Quantify Protein Concentration Centrifuge->Quantify Prepare_Plate Prepare Microplate with Assay Buffer and Inhibitor Quantify->Prepare_Plate Add_Enzyme Add Enzyme Extract and Incubate Prepare_Plate->Add_Enzyme Start_Reaction Initiate Reaction with Acetyl-CoA Add_Enzyme->Start_Reaction Incubate_Reaction Incubate and then Stop Reaction Start_Reaction->Incubate_Reaction Detect_Product Quantify Malonyl-CoA Produced Incubate_Reaction->Detect_Product Calculate_Inhibition Calculate % Inhibition Detect_Product->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for ACCase inhibition assay.

Analysis of this compound-ethyl and its Metabolites by HPLC

This protocol outlines a method for the extraction and quantification of this compound-ethyl and its primary metabolite, fenoxaprop acid, from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • Solid-Phase Extraction (SPE) cartridges for cleanup

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometer)

  • Analytical standards of this compound-ethyl and fenoxaprop acid

Procedure:

  • Extraction: Homogenize a known weight of plant tissue in the extraction solvent. Shake or sonicate to ensure efficient extraction. Centrifuge and collect the supernatant.

  • Cleanup: Pass the extract through an SPE cartridge to remove interfering compounds. Elute the analytes of interest with an appropriate solvent.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase.

  • HPLC Analysis: a. Inject a known volume of the prepared sample into the HPLC system. b. Separate the compounds using a suitable mobile phase gradient and a C18 column. c. Detect and quantify this compound-ethyl and fenoxaprop acid based on their retention times and peak areas compared to the analytical standards.

  • Data Analysis: Calculate the concentration of each analyte in the original plant tissue based on the peak areas and the initial weight of the tissue.

Quantification of Fatty Acid Composition by GC-MS

This protocol describes the analysis of total fatty acid composition in plant tissues following treatment with this compound-ethyl.

Materials:

  • Plant tissue

  • Internal standard (e.g., a fatty acid not naturally abundant in the plant)

  • Reagents for fatty acid methylation (e.g., methanolic HCl or BF3-methanol)

  • Organic solvent for extraction (e.g., hexane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Fatty acid methyl ester (FAME) standards

Procedure:

  • Lipid Extraction and Saponification: Homogenize the plant tissue and extract the total lipids. Saponify the lipids to release the fatty acids.

  • Methylation: Convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a methylation reagent.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis: a. Inject a sample of the FAME extract into the GC-MS. b. Separate the different FAMEs based on their volatility and polarity on a suitable capillary column. c. Identify individual FAMEs by comparing their mass spectra and retention times to those of the FAME standards.

  • Data Analysis: Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard. Express the results as a percentage of the total fatty acids or as absolute amounts.

Conclusion

This compound-ethyl is a highly effective graminicide that acts through the specific inhibition of ACCase, a key enzyme in fatty acid biosynthesis. This targeted mode of action disrupts lipid metabolism, leading to the death of susceptible grass weeds. The methodologies detailed in this guide provide a framework for researchers to investigate the intricate details of this mechanism, assess the potency of this compound-ethyl and other ACCase inhibitors, and study the molecular basis of herbicide resistance. A thorough understanding of these processes is essential for the continued sustainable use of this important class of herbicides and for the development of novel weed management strategies.

References

Discovery and developmental history of Fenoxaprop-P herbicides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Developmental History of Fenoxaprop-P Herbicides

Executive Summary

This compound-ethyl (B1329639) is a highly effective, selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It is primarily utilized for the control of a wide spectrum of annual and perennial grass weeds in numerous broadleaf crops, including soybeans, cotton, potatoes, and rice. The "-P" in its designation signifies that it is the purified, herbicidally active R-enantiomer of the fenoxaprop-ethyl (B166152) racemate. This optical isomerism is central to its development, allowing for lower application rates compared to the racemic mixture while maintaining high efficacy. This guide provides a comprehensive overview of its discovery, developmental timeline, mechanism of action, chemical synthesis, toxicological profile, and key experimental methodologies.

Discovery and Developmental History

The development of this compound-ethyl is rooted in the broader history of aryloxyphenoxypropionate (APP) herbicides. Research into this class began in the 1970s as agrochemical companies sought new herbicides with selective action against grass weeds in broad-leaf crops, a complementary mode of action to the existing phenoxy herbicides like 2,4-D.[1][2]

  • 1970s: Hoechst AG (now part of Bayer Crop Science) was a pioneer in this field. In 1973, they filed patents for the first aryloxyphenoxypropionate compounds, which led to the commercialization of diclofop.[1] This marked the beginning of the "fop" class of herbicides.

  • 1980s: Further research led to the discovery of fenoxaprop-ethyl, a racemic mixture of two stereoisomers (R- and S-enantiomers).[3][4] It was soon discovered that the herbicidal activity resided almost exclusively in the R-isomer.[5][6] This crucial finding spurred the development of technologies to produce the enantiomerically pure or enriched form.

  • 1987: this compound-ethyl, the R-enantiomer, was first registered for use.[7] This "P" formulation offered significant advantages, including a reduction in the required application rate and a lower environmental load of non-active chemicals.[8]

  • 1989-1990: The trend of developing single-enantiomer herbicides continued with the introduction of other "P" versions like quizalofop-P-ethyl and fluazifop-P-butyl, solidifying the importance of chiral chemistry in herbicide development.[1]

The development from a racemic mixture (fenoxaprop-ethyl) to a single, active isomer (this compound-ethyl) represents a significant advancement in herbicide technology, emphasizing efficiency and environmental stewardship.[8][9]

Chemical Profile and Synthesis

This compound-ethyl is the ethyl ester of the R-isomer of 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoic acid.

Data Presentation: Chemical and Physical Properties
PropertyValue
Common Name This compound-ethyl
Chemical Name (R)-ethyl 2-(4-((6-chlorobenzoxazol-2-yl)oxy)phenoxy)propanoate
CAS Number 71283-80-2
Chemical Formula C₁₈H₁₆ClNO₅
Herbicide Group Group 1 (HRAC/WSSA)
Mode of Action Acetyl-CoA Carboxylase (ACCase) Inhibitor
Aqueous Solubility Low
Persistence Tends not to be persistent in soil, but may persist in water systems under certain conditions.[5]
Chemical Synthesis

The synthesis of aryloxyphenoxypropionates generally involves three core building blocks: a haloaromatic component, a hydroquinone, and a propionate (B1217596) ester with a leaving group.[10] The commercial production of this compound-ethyl is a multi-step process that can be achieved through various patented routes. A common approach involves the reaction of key intermediates, 2,6-dichlorobenzoxazole (B51379) and R-(+)-2-(4-hydroxyphenoxy) propionic ester, in the presence of a deacidifying agent.[11]

G cluster_reactants Reactants cluster_process Process cluster_products Products 2_6_dichlorobenzoxazole 2,6-dichlorobenzoxazole mix Dissolve in hydrophilic solvent 2_6_dichlorobenzoxazole->mix R_propionic_ester R-(+)-2-(4-hydroxyphenoxy) propionic ester R_propionic_ester->mix react Add Deacid Reagent (e.g., K₂CO₃) Heat and React mix->react crude_product Crude Product react->crude_product final_product This compound-ethyl (Recrystallized) crude_product->final_product Purification

Caption: General synthesis pathway for this compound-ethyl.

Mechanism of Action

This compound-ethyl is a selective, systemic herbicide that functions by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[5][12][13] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes and lipids.[2][12]

  • Absorption and Translocation: The herbicide is applied post-emergence and is rapidly absorbed through the leaves and stems of grass weeds.[12][14] It is then translocated systemically throughout the plant, moving to the meristematic regions (growing points).[12][14]

  • Enzyme Inhibition: In susceptible grass species, this compound-ethyl binds to and inhibits the ACCase enzyme.[2]

  • Disruption of Lipid Synthesis: This inhibition blocks the first committed step in the de novo fatty acid synthesis pathway.[2] Without the ability to produce new fatty acids, the plant cannot build or maintain cell membranes, create waxy cuticles, or store energy.[6]

  • Cellular Disintegration: The disruption of membrane integrity leads to a loss of cellular function, increased permeability, and ultimately, cell death.[6][12]

  • Visible Symptoms: The visible effects on the weed include a cessation of growth, followed by yellowing (chlorosis) and necrosis, leading to the death of the plant within approximately two to three weeks.[14]

Its selectivity arises because the ACCase enzyme in broadleaf crops has a different structure that is not susceptible to inhibition by this class of herbicides.

G FPE_Application This compound-ethyl (FPE) Application Absorption Absorption by Grass Weed Leaves FPE_Application->Absorption Translocation Systemic Translocation to Meristems Absorption->Translocation Inhibition FPE Binds and Inhibits ACCase Translocation->Inhibition ACCase Acetyl-CoA Carboxylase (ACCase) Enzyme ACCase->Inhibition Target Fatty_Acid_Block Fatty Acid Biosynthesis Blocked Inhibition->Fatty_Acid_Block Membrane_Disruption Cell Membrane Disintegration Fatty_Acid_Block->Membrane_Disruption Weed_Death Weed Death Membrane_Disruption->Weed_Death

Caption: Mechanism of action pathway for this compound-ethyl.

Toxicological and Environmental Profile

The toxicological database for this compound-ethyl is well-established, with data often bridged from studies on the racemic mixture (FE), as their profiles are considered comparable.[8][9]

Data Presentation: Mammalian Toxicity

Table 1: Acute Toxicity of this compound-ethyl

Study TypeSpeciesResultClassification
Oral LD₅₀Rat3150 - 4000 mg/kgLow toxicity[13]
Oral LD₅₀Mouse>5000 mg/kgLow toxicity[13]
Dermal LD₅₀Rat>2000 mg/kgLow toxicity[8]
Inhalation LC₅₀Rat>1.224 mg/LLow toxicity[8]
Eye IrritationRabbitMildly irritatingIrritant
Skin IrritationRabbitMinimally irritatingMinimal Irritant
Dermal SensitizationGuinea PigPositiveSensitizer

Table 2: Chronic Toxicity of this compound-ethyl

Study TypeSpeciesNo-Observed-Adverse-Effect-Level (NOAEL)Key Effects Observed at Higher Doses
Chronic OralRat10 mg/kg/dayReductions in body weight; kidney and liver effects.
Chronic OralDog1.0 mg/kg/dayThe dog appears to be the most sensitive species in longer-term studies.
DevelopmentalRabbit50 mg/kgDevelopmental toxicity (rib anomalies) observed at higher doses.[14]
2-Generation ReproductionRatNo significant impairment of reproductive ability.[14]-
CarcinogenicityRat & MouseNon-oncogenicNo evidence of carcinogenic potential.[13][14]
Data Presentation: Ecotoxicology

Table 3: Ecotoxicological Effects

OrganismStudy TypeResultClassification
Bobwhite QuailOral LD₅₀>2510 mg/kgPractically non-toxic[14]
Mallard DuckDietary LC₅₀>5620 ppmEssentially non-toxic[14]
Rainbow Trout96-hr LC₅₀0.46 mg/LVery highly toxic[13]
Bluegill Sunfish96-hr LC₅₀0.58 mg/LVery highly toxic[13]
Daphnia magna48-hr EC₅₀3.18 ppmAcutely toxic[14]
Honeybee--Toxic[13]
Environmental Fate
  • Soil: this compound-ethyl has low persistence in soil and a low potential for leaching to groundwater.[13]

  • Water: It is stable to hydrolysis in acidic and neutral solutions but hydrolyzes rapidly in alkaline (pH 9) solutions.[14] Hydrolysis is a primary mode of metabolization.[13] Under acidic conditions, the ether linkage can be cleaved, while under basic conditions, the ester bond breaks down to form this compound acid.[15][16]

  • Plants: The herbicide is rapidly metabolized in plants.[13][14]

Experimental Protocols

Protocol: Bio-efficacy Field Trial

This protocol outlines a standard field experiment to evaluate the efficacy of this compound-ethyl on grass weeds in a crop like transplanted rice or soybeans.

  • Objective: To determine the effective dose of this compound-ethyl for controlling target grass weeds (e.g., Echinochloa spp.) and to assess its phytotoxicity on the crop.

  • Experimental Design: Randomized Complete Block Design (RCBD) with 3-4 replications.

  • Plot Size: Standardized plot size, for example, 5m x 4m.

  • Treatments:

    • T1: this compound-ethyl at a low rate (e.g., 50 g a.i./ha)

    • T2: this compound-ethyl at a medium rate (e.g., 75 g a.i./ha)[17]

    • T3: this compound-ethyl at a high rate (e.g., 100 g a.i./ha)[18]

    • T4: Hand weeding (e.g., at 20 and 40 days after transplanting) as a standard check.[18]

    • T5: Unweeded (weedy) check as a control.

  • Application: Herbicides are applied post-emergence at the 2-4 leaf stage of the target weeds using a calibrated knapsack sprayer with a flat fan nozzle.[19]

  • Data Collection:

    • Weed Density and Dry Weight: Measured at set intervals (e.g., 30 and 60 days after application) using a quadrat (e.g., 0.25 m²).

    • Weed Control Efficiency (WCE %): Calculated using the formula: WCE (%) = [(DMC - DMT) / DMC] x 100, where DMC is the dry matter of weeds in the control plot and DMT is the dry matter of weeds in the treated plot.

    • Crop Phytotoxicity: Visually assessed on a scale of 0-10 (0 = no injury, 10 = complete crop death) at regular intervals after application.

    • Crop Yield: Grain and straw yield are measured at harvest.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

Protocol: Residue Analysis in Plant Matrix

This protocol is based on methods used for regulatory submissions to determine the total residue of fenoxaprop-ethyl and its key metabolites.

  • Objective: To quantify the total residue of fenoxaprop-ethyl, expressed as fenoxaprop-ethyl equivalents.

  • Principle: The parent compound and its metabolites are hydrolyzed to a common moiety, 6-chlorobenzoxazolone (6-CBO), which is then derivatized and quantified by Gas Chromatography (GC).[9]

G Sample_Prep 1. Homogenize Plant Sample Hydrolysis 2. Reflux with HCl/Acetonitrile to form 6-CBO Sample_Prep->Hydrolysis Extraction 3. Solid Phase Extraction (SPE) (e.g., Extrelut column) Hydrolysis->Extraction Derivatization 4. Derivatize with Acetic Anhydride/Pyridine Extraction->Derivatization Cleanup 5. Clean up on Silica Gel SPE Cartridge Derivatization->Cleanup Analysis 6. Analysis by GC-ECD Cleanup->Analysis Quantification 7. Quantify as Fenoxaprop-ethyl Equivalents Analysis->Quantification

Caption: Experimental workflow for residue analysis.

Protocol: Enantiomeric Purity Determination

This protocol is used to determine the ratio of the active R-enantiomer (this compound-ethyl) to the inactive S-enantiomer in a technical grade or formulated product.[3]

  • Objective: To determine the enantiomeric purity of a this compound-ethyl sample.

  • Principle: The enantiomers are separated using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase and quantified using a UV detector.

G Sample_Prep 1. Prepare Sample Solution in Mobile Phase Injection 2. Inject onto HPLC System Sample_Prep->Injection Separation 3. Chiral Phase Separation (e.g., Isooctane/Propan-2-ol) Injection->Separation Detection 4. UV Detection Separation->Detection Analysis 5. Integrate Peak Areas of R- and S-isomers Detection->Analysis Calculation 6. Calculate Enantiomeric Ratio Analysis->Calculation

References

A Toxicological Profile of Fenoxaprop-P-ethyl on Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fenoxaprop-P-ethyl (B1329639) is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family, widely used for the control of annual and perennial grasses.[1][2] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in lipid metabolism.[2][3] While effective against target weeds, the potential impact of this compound-ethyl on non-target organisms is a significant consideration for environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological effects of this compound-ethyl on a range of non-target species, including aquatic organisms, terrestrial invertebrates, birds, mammals, and soil microorganisms. It summarizes key quantitative toxicity data, details standardized experimental protocols, and visualizes critical pathways and workflows to support researchers, scientists, and professionals in the field. The findings indicate a notable risk to aquatic ecosystems, with moderate to low toxicity observed in most terrestrial species when used according to label directions.

Environmental Fate and Degradation

This compound-ethyl is generally not persistent in soil environments under aerobic conditions, with a reported half-life of approximately 9 days.[4] Its mobility in soil is considered low; however, its degradation is significantly influenced by pH.[4] The hydrolysis of this compound-ethyl is pH-dependent, breaking down into different metabolites in acidic versus basic conditions.[5][6] In acidic water, it primarily forms ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), while under basic conditions, it hydrolyzes to its active acid form, this compound (FA).[5][6] These degradation products also exhibit varying degrees of toxicity to non-target organisms.

cluster_conditions Environmental Conditions cluster_products Degradation Products FPE This compound-ethyl Acidic Acidic (pH 4-5) FPE->Acidic Neutral Neutral (pH 6-7) FPE->Neutral Basic Basic (pH 8-10) FPE->Basic EHPP EHPP Acidic->EHPP Ether linkage cleavage CDHB CDHB Acidic->CDHB Ether linkage cleavage Neutral->EHPP Neutral->CDHB FA This compound (FA) Neutral->FA Basic->FA Ester bond breakdown

Caption: Environmental hydrolysis pathway of this compound-ethyl.

Mechanism of Action in Non-Target Organisms

The primary mode of action for this compound-ethyl is the inhibition of Acetyl-CoA Carboxylase (ACCase).[2] This enzyme catalyzes the first committed step in fatty acid synthesis. By blocking ACCase, the herbicide disrupts the production of lipids, which are essential for building cell membranes and for energy storage. This disruption ultimately leads to the death of susceptible grassy weeds. While this pathway is specific to plants, understanding potential interactions with lipid metabolism in non-target animals is crucial for a complete toxicological assessment.

cluster_pathway Lipid Synthesis Pathway in Plants AC Acetyl-CoA MC Malonyl-CoA AC->MC ACCase Enzyme AC->MC FAS Fatty Acid Synthesis MC->FAS LM Lipids for Membranes & Energy Storage FAS->LM PG Plant Growth & Viability LM->PG FPE This compound-ethyl ACCase FPE->ACCase Inhibition ac_to_mc ac_to_mc

Caption: Mechanism of action: Inhibition of ACCase by this compound-ethyl.

Toxicological Profile

This compound-ethyl exhibits a varied toxicological profile across different classes of non-target organisms. It is most noted for its toxicity to aquatic life.

Aquatic Organisms

The herbicide is classified as toxic to fish and aquatic invertebrates, with the potential for long-lasting effects in aquatic environments.[4] The risk to these organisms is primarily associated with accidental spills or runoff from treated areas.[4]

Table 1: Acute Toxicity of this compound-ethyl to Aquatic Organisms | Species | Endpoint | Value | Reference | | :--- | :--- | :--- | :--- | | Fish | | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 0.46 mg/L |[2] | | Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | 0.58 mg/L |[2] | | Brown Trout (Salmo trutta) | 96-hr LC50 | 180 ppb (0.18 mg/L) |[3] | | Pumpkinseed Sunfish (Lepomis gibbosus) | 96-hr LC50 | 360 ppb (0.36 mg/L) |[3] | | Invertebrates | | Daphnia magna (Water Flea) | 48-hr EC50 | 14.3 µmol/L |[5][6] | | Daphnia magna (Water Flea) | 48-hr LC50 | 3.18 ppm (3.18 mg/L) |[3] |

Terrestrial Invertebrates

The impact on terrestrial invertebrates appears to be moderate to low for most species tested.

Table 2: Toxicity of this compound-ethyl to Terrestrial Invertebrates | Species | Endpoint | Value | Notes | Reference | | :--- | :--- | :--- | :--- | :--- | | Earthworms | | Eisenia fetida | 14-day LC50 | 322.9 µg/g soil | Low toxicity. Biochar amendment reduces toxicity. |[7] | | Insects | | Honeybee (Apis mellifera) | Acute Oral | Low toxicity | - |[1] | | Honeybee (Apis mellifera) | Contact | Toxic | Contradictory data exists, suggesting caution. |[2] |

Avian Species

This compound-ethyl is considered practically non-toxic to birds on an acute basis.[2][3]

Table 3: Avian Toxicity of this compound-ethyl

Species Endpoint Value Reference
Bobwhite Quail (Colinus virginianus) Acute Oral LD50 >2510 mg/kg [3]
Bobwhite Quail (Colinus virginianus) Dietary LC50 >5620 mg/kg [3]
Mallard Duck (Anas platyrhynchos) Dietary LC50 >5620 mg/kg [3]
Bobwhite Quail (Colinus virginianus) Reproduction NOEL 30 ppm [3]

| Mallard Duck (Anas platyrhynchos) | Reproduction NOEL | 180 ppm |[3] |

Mammals

The acute toxicity of this compound-ethyl to mammals is low to moderate.[1] Long-term exposure has been linked to effects on the liver and kidneys in laboratory animals.[4][8]

Table 4: Mammalian Toxicity of this compound-ethyl

Species Endpoint Value Notes Reference
Rat Acute Oral LD50 2357 - 4000 mg/kg - [2][3]
Mouse Acute Oral LD50 >5000 mg/kg - [2]
Rat 2-gen Reproduction NOAEL 1.5 mg/kg bw/day Parental and offspring effects (reduced pup weight).
Rabbit Developmental Toxicity NOEL 12.5 mg/kg Effects observed were secondary to maternal toxicity. [3]
Rat, Mouse, Dog Chronic Toxicity - Target organs are liver and adrenal glands. [4]
Mouse Carcinogenicity - Liver and adrenal tumors at the highest tested dose. [4]
Rat Carcinogenicity - No evidence of carcinogenicity. [4]

| Multiple | Mutagenicity/Genotoxicity | - | Negative in a battery of in vitro and in vivo studies. |[4] |

Soil Microorganisms and Non-Target Plants

The herbicide can have deleterious effects on beneficial soil fungi, including VAM fungi, with the impact increasing with concentration.[9] As an herbicide designed to target grasses, it can also affect non-target native grass species while not impacting broad-leaved plants.[4]

Key Experimental Protocols

Toxicological evaluations of this compound-ethyl rely on standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), to ensure data is reproducible and comparable.

Aquatic Toxicity Testing

OECD 203: Fish, Acute Toxicity Test This guideline is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

  • Principle: Groups of fish of a single species are exposed to the test substance at various concentrations in a flow-through or semi-static system.

  • Test Organisms: Species like Rainbow Trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) are commonly used.

  • Procedure:

    • Range-Finding Test: A preliminary test to determine the range of concentrations for the definitive test.

    • Definitive Test: Fish are exposed to at least five concentrations in a geometric series. A control group is maintained in water without the test substance.

    • Exposure: The exposure period is 96 hours. Water quality parameters (pH, temperature, dissolved oxygen) are monitored.

    • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Sub-lethal effects are also noted.

    • Data Analysis: The cumulative mortality at each concentration is used to calculate the LC50 value and its confidence limits using probit analysis or other appropriate statistical methods.

start Start: Select Fish Species range_finding 1. Range-Finding Test (Determine approximate toxicity range) start->range_finding definitive_setup 2. Definitive Test Setup (5+ concentrations + control) range_finding->definitive_setup exposure 3. 96-Hour Exposure (Monitor water quality) definitive_setup->exposure observation 4. Record Observations (Mortality & sub-lethal effects at 24, 48, 72, 96h) exposure->observation analysis 5. Data Analysis (Calculate LC50 via Probit Analysis) observation->analysis end End: Report Results analysis->end

Caption: General workflow for a fish acute toxicity test (OECD 203).

Terrestrial Toxicity Testing

OECD 207: Earthworm, Acute Toxicity Test This protocol evaluates the acute toxicity of substances to earthworms, typically over a 14-day period.

  • Principle: Adult earthworms (Eisenia fetida) are exposed to the test substance mixed into an artificial soil substrate.

  • Procedure:

    • Soil Preparation: An artificial soil is prepared (e.g., 70% sand, 20% kaolin (B608303) clay, 10% sphagnum peat).

    • Herbicide Application: The test substance is thoroughly mixed into the soil at a range of concentrations. A solvent control and a negative control are also prepared.

    • Acclimatization & Exposure: Ten adult worms are weighed and introduced into each test vessel containing the treated soil.

    • Incubation: The vessels are maintained at 20 ± 2°C with continuous light for 14 days.

    • Assessment: At the end of the test, the soil is searched for the worms. Mortality is assessed by response to a gentle mechanical stimulus. Changes in body weight and behavior are also noted.

    • Data Analysis: The LC50 is calculated based on the mortality data across the different concentrations.

start Start: Prepare Artificial Soil application 1. Apply Herbicide to Soil Batches (Multiple concentrations + controls) start->application acclimatize 2. Acclimatize & Introduce Earthworms (e.g., 10 worms per replicate) application->acclimatize exposure 3. 14-Day Exposure Period (Controlled temperature & light) acclimatize->exposure assessment 4. Assess Endpoints (Mortality, behavioral changes, weight loss) exposure->assessment analysis 5. Data Analysis (Calculate LC50) assessment->analysis end End: Report Results analysis->end

Caption: General workflow for an earthworm acute toxicity test (OECD 207).

Conclusion

The toxicological profile of this compound-ethyl indicates that its use poses the most significant risk to non-target aquatic organisms, for which it is considered toxic to very toxic.[2][3][4] For most terrestrial organisms, including birds, mammals, and earthworms, the acute toxicity is low to moderate when applied according to safety and usage guidelines.[1][2][3][7] However, chronic exposure in mammals has been shown to affect organs such as the liver and kidneys, and potential carcinogenicity in mice at high doses warrants consideration.[4] Furthermore, negative impacts on beneficial soil fungal communities have been observed.[9] A comprehensive environmental risk assessment must therefore carefully consider application rates, potential for runoff into waterways, and long-term effects on soil health to mitigate adverse impacts on non-target ecosystems.

References

Methodological & Application

Application Note: Chiral Separation of Fenoxaprop-P-ethyl Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the chiral separation of the enantiomers of Fenoxaprop-P-ethyl, a widely used herbicide. The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP) to achieve baseline resolution of the (R)- and (S)-enantiomers. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a reliable method for the enantioselective analysis of this compound-ethyl. The protocol includes instrument conditions, sample preparation guidelines, and expected results, supported by a summary of quantitative data and a visual workflow diagram.

Introduction

This compound-ethyl is the herbicidally active (R)-enantiomer of the racemic mixture fenoxaprop-ethyl (B166152).[1] Due to the different biological activities of the enantiomers, regulatory agencies and quality control laboratories require robust analytical methods to determine the enantiomeric purity of this compound-ethyl formulations. Chiral HPLC is a powerful technique for separating enantiomers, and the selection of an appropriate chiral stationary phase and mobile phase is critical for achieving the desired resolution.[2] This application note details a validated method using a cellulose-based CSP for the effective separation of this compound-ethyl enantiomers.

Data Presentation

The following table summarizes the chromatographic conditions and quantitative data for the chiral separation of this compound-ethyl enantiomers.

ParameterMethod 1
Chiral Stationary Phase (CSP) Lux® 5 µm Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))
Column Dimensions 250 x 4.6 mm
Particle Size 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature Ambient
Detection Wavelength 237 nm
Injection Volume 10 µL
Retention Time (Enantiomer 1) ~7.9 min
Retention Time (Enantiomer 2) ~8.5 min
Resolution (Rs) >1.5

Experimental Protocols

This section provides a detailed methodology for the chiral separation of this compound-ethyl enantiomers.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

  • Chiral Column: Lux® 5 µm Cellulose-2, 250 x 4.6 mm (Phenomenex) or equivalent polysaccharide-based CSP.

  • Solvents: HPLC grade n-Hexane and Isopropanol (IPA).

  • Sample: this compound-ethyl standard or sample for analysis.

Preparation of Mobile Phase
  • Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 volume-to-volume ratio.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Sample Preparation
  • Prepare a stock solution of this compound-ethyl in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

  • Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Parameters
  • Column: Lux® 5 µm Cellulose-2, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / IPA (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintain at ambient temperature.

  • Detection: UV at 237 nm.[3]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

System Equilibration and Analysis
  • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the baseline is free from interfering peaks.

  • Inject the prepared this compound-ethyl sample and start the data acquisition.

  • Identify and integrate the peaks corresponding to the two enantiomers. The (R)-enantiomer is this compound-ethyl.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the chiral separation of this compound-ethyl enantiomers by HPLC.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation (n-Hexane:IPA 90:10) Equilibration System Equilibration (Stable Baseline) MobilePhase->Equilibration SamplePrep Sample Preparation (0.1 mg/mL in Mobile Phase) Injection Sample Injection (10 µL) SamplePrep->Injection Equilibration->Injection Separation Chiral Separation (Lux Cellulose-2 Column) Injection->Separation Detection UV Detection (237 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Enantiomeric Purity Calculation Integration->Quantification Report Reporting Results Quantification->Report

Caption: Experimental workflow for HPLC chiral separation.

Conclusion

The described HPLC method provides a reliable and robust approach for the chiral separation of this compound-ethyl enantiomers. The use of a polysaccharide-based chiral stationary phase, specifically a cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) column, in normal phase mode, allows for excellent resolution and accurate quantification. This application note serves as a comprehensive guide for laboratories involved in the quality control and analysis of chiral herbicides.

References

Application Note: Quantitative Analysis of Fenoxaprop-P-ethyl in Soil using QuEChERS Extraction and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the quantitative analysis of the herbicide Fenoxaprop-P-ethyl in soil samples utilizing Gas Chromatography-Mass Spectrometry (GC-MS) is detailed below. This guide is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in various crops.[1] Due to its potential for persistence and dispersal in the environment, monitoring its residues in soil is crucial for assessing environmental impact and ensuring food safety.[1][2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a prominent sample preparation technique for multi-residue pesticide analysis in complex matrices like soil due to its simplicity, speed, and minimal solvent usage.[2][3][4] This application note describes a validated method for the quantitative determination of this compound-ethyl in soil samples, combining a modified QuEChERS extraction protocol with Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and selective detection.

Principle

The methodology involves an initial extraction of this compound-ethyl from soil samples using acetonitrile (B52724), facilitated by a salting-out effect induced by anhydrous magnesium sulfate (B86663) and sodium chloride. This step effectively partitions the analyte into the organic solvent layer. The resulting supernatant undergoes a dispersive solid-phase extraction (d-SPE) cleanup step using a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences. The final, cleaned extract is then analyzed using a GC-MS system operating in Selected Ion Monitoring (SIM) mode, which provides high selectivity and allows for accurate quantification of the target compound.

Experimental Protocols

Materials and Reagents
  • Standards: this compound-ethyl analytical standard (≥98% purity).

  • Solvents: HPLC-grade acetonitrile, acetone, and hexane.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, and C18 sorbent. All reagents should be of analytical grade.

  • Standard Solutions:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound-ethyl standard and dissolve it in 10 mL of acetonitrile.[5][6] Store at -20°C. This solution is stable for up to 6 months.

    • Working Standard Solutions (0.01 - 2.0 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with acetonitrile. These are used to build the calibration curve.

Instrumentation and Analytical Conditions
  • Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a split/splitless injector and a quadrupole mass analyzer.

  • Analytical Column: DB-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Other Equipment: Vortex mixer, high-speed centrifuge capable of handling 15 mL and 50 mL tubes, analytical balance, and a rotary evaporator or nitrogen evaporator.

The specific operating conditions for the GC-MS system are summarized in Table 1.

Protocol 1: Sample Preparation (QuEChERS Extraction and Cleanup)
  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil samples, add 2 mL of ultrapure water and let it sit for 30 minutes to hydrate (B1144303) the sample.[7]

  • Spiking (for QC/Recovery): For quality control or method validation, spike the sample with a known concentration of this compound-ethyl working standard at this stage.

  • Extraction:

    • Add 10 mL of acetonitrile to the 50 mL tube.

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing.[3][5]

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[5]

    • Immediately cap and vortex for another 1 minute.

    • Centrifuge the tube at 5000 rpm for 5 minutes.[5]

  • Cleanup (Dispersive SPE):

    • Transfer a 4 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE cleanup tube containing 600 mg MgSO₄, 200 mg PSA, and 200 mg C18.[5]

    • Vortex the cleanup tube for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer 2 mL of the final, cleaned supernatant into a clean vial.

    • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of acetone/hexane (1:1, v/v) and transfer to a 2 mL autosampler vial for GC-MS analysis.[8]

Protocol 2: GC-MS Analysis and Quantification
  • Calibration: Prepare a matrix-matched calibration curve by spiking blank soil extracts (that have undergone the full QuEChERS procedure) with the working standard solutions to achieve final concentrations ranging from 0.01 to 2.0 µg/mL.

  • Sample Injection: Inject 1 µL of the reconstituted final extract into the GC-MS system.

  • Data Acquisition: Acquire data in Selected Ion Monitoring (SIM) mode using the ions specified in Table 1.

  • Quantification: Identify this compound-ethyl in the sample chromatograms by its retention time. Quantify the concentration using the peak area and the matrix-matched calibration curve.

Data Presentation

Quantitative data and system parameters should be clearly organized for review and comparison.

Table 1: GC-MS Operating Conditions

Parameter Setting
Gas Chromatograph
Injector Mode Splitless
Injector Temperature 280°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 80°C (hold 1.5 min), ramp at 30°C/min to 210°C, then ramp at 20°C/min to 320°C (hold 2 min)[8]
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 260°C
Transfer Line Temp. 280°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) To be determined empirically (e.g., a prominent, specific fragment)

| Qualifier Ions (m/z) | To be determined empirically (e.g., two other specific fragments) |

Note: Specific ions for SIM mode must be determined by running a full scan of a this compound-ethyl standard to identify the most abundant and characteristic fragment ions.

Table 2: Representative Method Validation Parameters

Parameter Result
Linearity Range 0.05 - 2.0 mg/kg
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.01 mg/kg[9]
Limit of Quantitation (LOQ) 0.05 mg/kg[9]
Accuracy (Recovery at 0.1 mg/kg) 85.1 - 91.2%[10]

| Precision (RSD% at 0.1 mg/kg) | < 15%[9] |

Visualization of Experimental Workflow

The logical flow of the analytical protocol is illustrated in the following diagram.

Fenoxaprop_Workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Analysis sample 1. Weigh 10g Soil Sample hydrate 2. Hydrate (if necessary) sample->hydrate extract 3. Add Acetonitrile & Vortex hydrate->extract salts 4. Add QuEChERS Salts & Vortex extract->salts cent1 5. Centrifuge (5000 rpm, 5 min) salts->cent1 supernatant 6. Transfer Supernatant Aliquot cent1->supernatant Acetonitrile Layer dspe 7. Add d-SPE Sorbents & Vortex supernatant->dspe cent2 8. Centrifuge (5000 rpm, 5 min) dspe->cent2 final_extract 9. Collect Final Extract cent2->final_extract Cleaned Extract reconstitute 10. Evaporate & Reconstitute final_extract->reconstitute gcms 11. GC-MS Analysis reconstitute->gcms data 12. Data Processing & Quantification gcms->data

References

Application Notes and Protocols for Testing Fenoxaprop-P-ethyl Efficacy on Grass Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxaprop-P-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in various broadleaf crops.[1][2] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway in grasses.[1][3][4][5][6] This inhibition disrupts the formation of lipids, which are essential for building new cell membranes required for cell growth, ultimately leading to the death of the susceptible grass weed.[5][6][7] This document provides a detailed protocol for conducting efficacy trials of this compound-ethyl on grass weeds, including experimental design, application procedures, data collection, and analysis.

Biochemical Signaling Pathway of this compound-ethyl

This compound-ethyl, an aryloxyphenoxypropionate ("fop") herbicide, specifically targets the ACCase enzyme found in the plastids of grass species.[4][6] This enzyme catalyzes the first committed step in de novo fatty acid synthesis.[8] The inhibition of ACCase leads to a cascade of events culminating in plant death.

fenoxaprop_pathway fenoxaprop This compound-ethyl (Foliar Application) absorption Absorption by Leaves fenoxaprop->absorption translocation Translocation via Phloem to Meristematic Tissues absorption->translocation accase Acetyl-CoA Carboxylase (ACCase) in Plastids translocation->accase inhibition Inhibition of ACCase accase->inhibition Target Site fatty_acid Fatty Acid Synthesis Blocked inhibition->fatty_acid lipid Lipid Production Ceases fatty_acid->lipid membrane Disruption of Cell Membrane Integrity lipid->membrane growth Cessation of Growth membrane->growth symptoms Visual Symptoms (Chlorosis, Necrosis) growth->symptoms death Plant Death symptoms->death

Caption: Mode of action of this compound-ethyl.

Experimental Protocol: Greenhouse Bioassay

This protocol outlines a whole-plant bioassay to determine the efficacy of this compound-ethyl.

1. Materials and Equipment

  • This compound-ethyl formulation

  • Seeds of target grass weed species (e.g., Avena fatua (wild oat), Echinochloa crus-galli (barnyardgrass))

  • Pots (10-15 cm diameter)

  • Potting medium (sterilized soil, sand, and peat mixture)

  • Greenhouse or controlled environment chamber

  • Calibrated sprayer

  • Personal Protective Equipment (PPE)

  • Analytical balance and weighing supplies

  • Data collection tools (calipers, camera, etc.)

2. Experimental Design

  • Design: Randomized Complete Block Design (RCBD) is recommended to minimize the effects of environmental gradients within the greenhouse.[9]

  • Treatments: Include a range of this compound-ethyl doses, an untreated control, and a positive control (a standard herbicide with known efficacy). A minimum of five non-zero rates are recommended for dose-response analysis.[10]

  • Replicates: A minimum of four replicates per treatment should be used.[10]

3. Procedure

  • Plant Propagation:

    • Fill pots with the potting medium.

    • Sow a consistent number of seeds (e.g., 5-10) per pot at a uniform depth.

    • Water the pots as needed and place them in the greenhouse under optimal growing conditions.

    • After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5).

  • Herbicide Application:

    • Grow the grass weed seedlings to the 2-4 leaf stage, as this is often the most susceptible stage.[11]

    • Prepare the herbicide solutions for each dose according to the manufacturer's instructions.

    • Calibrate the sprayer to deliver a consistent volume of spray solution.

    • Apply the respective herbicide treatments to each pot, ensuring uniform coverage. The untreated control pots should be sprayed with water only.

  • Post-Application Care:

    • Return the pots to the greenhouse and maintain optimal growing conditions.

    • Water the plants as needed, avoiding overhead watering immediately after application to prevent washing off the herbicide.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

experimental_workflow start Start seed Seed Sourcing and Viability Testing start->seed potting Potting and Seeding seed->potting growth Seedling Growth to Target Stage (2-4 leaves) potting->growth randomization Randomization of Pots (RCBD) growth->randomization treatment Herbicide Application randomization->treatment incubation Post-Treatment Incubation (Greenhouse) treatment->incubation data_collection Data Collection (Visual Assessment, Biomass) incubation->data_collection e.g., 7, 14, 21 Days After Treatment analysis Data Analysis (ANOVA, Dose-Response) data_collection->analysis end End analysis->end

Caption: Experimental workflow for herbicide efficacy testing.

Data Collection and Presentation

Data should be collected at regular intervals after treatment (e.g., 7, 14, and 21 days).

1. Visual Assessment of Injury

Visually assess the percentage of weed control using a scale of 0 to 100, where 0 indicates no effect and 100 indicates complete plant death.[12] Symptoms to look for include chlorosis (yellowing), necrosis (browning), and stunting.

Table 1: Visual Weed Control (%)

Treatment (g a.i./ha)7 Days After Treatment (DAT)14 DAT21 DAT
Untreated Control000
This compound-ethyl @ 50255075
This compound-ethyl @ 75407090
This compound-ethyl @ 100608598
Positive Control558095

2. Biomass Reduction

At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass of the weeds in each pot. Dry the biomass in an oven at 70°C until a constant weight is achieved.

Table 2: Weed Dry Biomass ( g/pot ) and Percent Reduction

Treatment (g a.i./ha)Mean Dry Biomass (g)Standard Deviation% Biomass Reduction
Untreated Control5.20.80
This compound-ethyl @ 501.30.375.0
This compound-ethyl @ 750.50.190.4
This compound-ethyl @ 1000.10.0598.1
Positive Control0.30.0894.2

3. Dose-Response Analysis

The data can be used to generate a dose-response curve, from which the effective dose for 50% (ED50) or 90% (ED90) control can be calculated. This provides a quantitative measure of the herbicide's potency. Non-linear regression models, such as the log-logistic model, are commonly used for this analysis.[13][14]

Table 3: Dose-Response Parameters

ParameterValue95% Confidence Interval
ED50 (g a.i./ha)65.862.1 - 69.5
ED90 (g a.i./ha)92.388.7 - 95.9

Conclusion

This protocol provides a standardized framework for evaluating the efficacy of this compound-ethyl on grass weeds. Adherence to a robust experimental design, consistent application techniques, and thorough data collection will ensure the generation of reliable and reproducible results. These findings are crucial for determining optimal application rates and understanding the performance of this herbicide in various weed management programs.

References

Application Notes and Protocols for In Vitro ACCase Inhibition Assay of Fenoxaprop-P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxaprop-P, the biologically active enantiomer of fenoxaprop, is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP or FOP) class.[1][2][3] Its herbicidal activity is derived from the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway in grasses.[1][2][3] ACCase catalyzes the first committed step in this pathway, the conversion of acetyl-CoA to malonyl-CoA.[4][5] By inhibiting ACCase, this compound disrupts the production of essential lipids required for cell membrane formation and energy storage, ultimately leading to the death of susceptible grass species.[6] This document provides detailed protocols for conducting in vitro ACCase inhibition assays to evaluate the efficacy of this compound and other ACCase inhibitors.

Signaling Pathway of this compound Action

This compound targets the carboxyltransferase (CT) domain of the homomeric plastidic ACCase enzyme found predominantly in monocotyledonous plants.[6] This specific inhibition blocks the conversion of acetyl-CoA to malonyl-CoA, a rate-limiting step in the de novo fatty acid synthesis.[4] The subsequent disruption of lipid production is essential for maintaining cellular functions, leading to the cessation of growth and eventual plant death.[6]

cluster_0 Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Lipids (Membranes, Energy) Lipids (Membranes, Energy) Fatty Acids->Lipids (Membranes, Energy) Plant Growth & Viability Plant Growth & Viability Lipids (Membranes, Energy)->Plant Growth & Viability ACCase->Malonyl-CoA Catalyzes This compound This compound This compound->ACCase Inhibits

Figure 1: this compound inhibition of the fatty acid biosynthesis pathway.

Quantitative Data: ACCase Inhibition by this compound-ethyl

The inhibitory potential of an herbicide is quantified by its IC50 value, which is the concentration required to inhibit 50% of the target enzyme's activity in vitro. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the comparative IC50 values for this compound-ethyl against ACCase extracted from various susceptible and resistant plant biotypes.

Plant SpeciesBiotypeHerbicideIC50 (µM)Fold Resistance (R/S)Reference
Avena fatuaSusceptible (W11)This compound-ethylN/AN/A[7]
Avena fatuaResistant (W24)This compound-ethylN/A (7206.557-fold higher than W11)7206.557[7]
Echinochloa colonaSusceptibleThis compound-ethyl~0.5-1.0N/A[8]
Echinochloa colonaResistantThis compound-ethyl~0.5-1.01[8]
Digitaria ciliarisSusceptible (S)Fluazifop-p-butyl0.5N/A[9]
Digitaria ciliarisResistant (R1)Fluazifop-p-butyl8.917.8[9]
Digitaria ciliarisResistant (R2)Fluazifop-p-butyl17.134.2[9]
Lolium spp.Homozygous 1781 mutantsDiclofop acidN/A6-17[10]
Lolium spp.Homozygous 2078 or 2088 mutantsDiclofop acidN/A32-75[10]

Experimental Protocols

Two primary methods for the in vitro measurement of ACCase inhibition are presented: a radioisotope-based assay and a non-radioactive colorimetric assay.

Experimental Workflow: ACCase Inhibition Assay

cluster_workflow Experimental Workflow A Plant Material Preparation (e.g., grinding in liquid N2) B Crude Enzyme Extraction A->B C Protein Quantification (e.g., Bradford Assay) B->C D Assay Reaction Setup (Enzyme, Buffer, Herbicide) C->D E Reaction Initiation (Addition of Acetyl-CoA) D->E F Incubation E->F G Reaction Termination F->G H Measurement of Activity G->H I Data Analysis (IC50 determination) H->I

Figure 2: General experimental workflow for ACCase inhibition assays.
Protocol 1: Radioisotope-Based ACCase Inhibition Assay

This method quantifies ACCase activity by measuring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.[6]

1. Materials and Reagents:

  • Fresh, young leaf tissue (e.g., from barley or maize)[6]

  • Liquid nitrogen[6]

  • Enzyme Extraction Buffer: 100 mM Tricine-HCl (pH 8.0), 1 mM EDTA, 10% glycerol, 2 mM benzamidine (B55565) hydrochloride, 0.5% polyvinylpyrrolidone, 20 mM dithiothreitol (B142953) (DTT), and 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)[4][5]

  • Assay Buffer: 100 mM Tricine-HCl (pH 8.3), 10 mM KCl, 10 mM MgCl₂, 5 mM ATP, 3.24 mM NaHCO₃, 2.5 mM DTT, 0.1% (w/v) BSA[11]

  • [¹⁴C]NaHCO₃[11]

  • Acetyl-CoA[11]

  • This compound stock solution (in a suitable solvent like acetone (B3395972) or DMSO)

  • 6 M HCl[6]

  • Scintillation cocktail[6]

2. Enzyme Extraction:

  • Harvest approximately 1 gram of fresh leaf tissue.[6]

  • Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.[4][6]

  • Homogenize the frozen powder in 10 mL of ice-cold enzyme extraction buffer.[4]

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[6]

  • Carefully collect the supernatant, which contains the crude enzyme extract.

  • Determine the protein concentration of the extract using a standard method such as the Bradford assay.[4]

3. Assay Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer.

  • Add varying concentrations of this compound to the respective tubes. Include a control with no herbicide.

  • Add the enzyme extract to each tube (adjusting for a final protein concentration of 0.1-0.2 mg/mL).[6]

  • Initiate the reaction by adding acetyl-CoA and [¹⁴C]NaHCO₃.[11]

  • Incubate the reaction mixture at 32°C for 10-20 minutes.[6]

  • Stop the reaction by adding 100 µL of 6 M HCl. This step also helps in removing unreacted [¹⁴C]HCO₃⁻ as ¹⁴CO₂.[6]

  • Dry the samples completely, for example, in a heating block or a vacuum concentrator.

  • Resuspend the dried pellet in a suitable scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the rate of ACCase activity as nmol of [¹⁴C]HCO₃⁻ incorporated per minute per mg of protein.

  • Express the activity at each this compound concentration as a percentage of the control (no herbicide).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[6]

Protocol 2: Malachite Green Colorimetric ACCase Inhibition Assay

This non-radioactive method measures the production of inorganic phosphate (B84403) (Pi) from the ATP hydrolysis that occurs during the carboxylation of biotin, the first step of the ACCase reaction.

1. Materials and Reagents:

  • Enzyme extract (prepared as in Protocol 1)

  • Assay Buffer: 0.1 M Tricine (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP.[6]

  • Acetyl-CoA[6]

  • This compound stock solution

  • Malachite Green reagent (commercially available or prepared)

  • Phosphate standards

2. Assay Procedure (96-well plate format):

  • To each well of a 96-well microplate, add 150 µL of the enzyme assay buffer.[6]

  • Add 25 µL of this compound at various concentrations to the respective wells. Include a control with no herbicide.[6]

  • Add 25 µL of the enzyme extract to each well.[6]

  • Initiate the reaction by adding 25 µL of acetyl-CoA (final concentration of 4.5 mM).[6]

  • Incubate the plate at a suitable temperature (e.g., 32°C) for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate produced.

  • Measure the absorbance at the appropriate wavelength (typically around 620-660 nm).

3. Data Analysis:

  • Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi produced in each well.

  • Calculate the ACCase activity and express it as a percentage of the control (no herbicide).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[12]

References

Application Notes and Protocols for Fenoxaprop-P-ethyl in Plant Physiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fenoxaprop-P-ethyl (B1329639), a selective post-emergence herbicide, as a tool in plant physiology research. The information compiled here details its mechanism of action, downstream physiological effects, and protocols for experimental application.

This compound-ethyl belongs to the aryloxyphenoxypropionate class of herbicides and is a potent inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][3] This enzyme catalyzes a critical step in the biosynthesis of fatty acids.[2][4] By inhibiting ACCase, this compound-ethyl disrupts the formation of cell membranes, ultimately leading to plant death, particularly in susceptible grass species.[1] Its selectivity makes it a valuable tool for studying fatty acid metabolism and its role in plant growth and development.

Physiological and Biochemical Effects

The primary mode of action of this compound-ethyl is the inhibition of ACCase, which is essential for fatty acid synthesis in the chloroplasts of susceptible plants.[2][4] This inhibition leads to a cascade of physiological and biochemical changes:

  • Disruption of Fatty Acid Synthesis: The direct inhibition of ACCase blocks the conversion of acetyl-CoA to malonyl-CoA, a key building block for fatty acids.[1][5] This disruption halts the production of lipids necessary for cell membrane integrity and the formation of new tissues.[1]

  • Oxidative Stress: Treatment with this compound-ethyl has been shown to induce oxidative stress in plants. This is a common response to herbicide application.[6][7]

  • Metabolic Detoxification: Plants, particularly resistant species or crops treated with safeners, can metabolize this compound-ethyl. This detoxification process often involves enzymes such as Cytochrome P450 monooxygenases (CYPs) and Glutathione S-transferases (GSTs).[5][8][9] Safeners can enhance the expression of these detoxification genes.[8]

  • Changes in Gene Expression: Application of this compound-ethyl can lead to significant changes in the plant transcriptome. Studies have identified the upregulation of genes encoding metabolic enzymes like CYPs, GSTs, UDP-glycosyltransferases, and ABC transporters in response to the herbicide, particularly in the presence of safeners.[8][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound-ethyl on plants.

Table 1: Dose-Response of this compound-ethyl on Weed Control

Plant SpeciesParameterED50 (g ai/ha)Fold Resistance (R/S)Reference
Echinochloa colona (Junglerice) - ResistantGrowth Reduction24911[1]
Echinochloa colona (Junglerice) - SusceptibleGrowth Reduction20-[1]
Grassy Weeds (in rice)Weed Control39.8-[11]
Grassy Weeds (in rice, with metsulfuron)Weed Control45.7-[11]

Table 2: Effect of this compound-ethyl on ACCase Activity

Plant SpeciesTreatmentI50 (µM)Reference
Avena sativa (Oat) ChloroplastsFenoxaprop (B166891) (acid form)0.1 - 2.0[2]
Echinochloa colona (Susceptible)This compound-ethyl~0.5[1]
Echinochloa colona (Resistant)This compound-ethyl~0.5[1]

Table 3: Phytotoxicity of this compound-ethyl on Rice

Rice VarietyTreatmentShoot Length Inhibition Rate (%)Fresh Weight Inhibition Rate (%)Reference
9311FE (45 g a.i. ha⁻¹)30.4934.23[10]
MXZFE (45 g a.i. ha⁻¹)64.4064.50[10]
9311FE (45 g a.i. ha⁻¹) + IH (180 g a.i. ha⁻¹)9.9612.61[10]
MXZFE (45 g a.i. ha⁻¹) + IH (180 g a.i. ha⁻¹)20.3526.27[10]
SeedlingsFE (0.8 mg/L)94.4392.34[2]
SeedlingsFE (0.8 mg/L) + PEO (800 mg/L)101.51 (IRR)99.05 (IRR)[2]

FE: this compound-ethyl; IH: Isoxadifen-ethyl (B1672638) hydrolysate (safener); PEO: Perilla leaf essential oil (safener); IRR: Injury Recovery Rate.

Experimental Protocols

Protocol 1: Determination of ACCase Activity

This protocol is adapted from methodologies used to assess the inhibitory effect of this compound-ethyl on ACCase activity.[1][6]

1. Enzyme Extraction: a. Harvest fresh leaf tissue (1 g) from treated and control plants. b. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. c. Homogenize the powder in 10 mL of ice-cold extraction buffer (100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM dithiothreitol, 1 mM phenylmethylsulfonyl fluoride, and 0.5% polyvinylpyrrolidone). d. Filter the homogenate through cheesecloth and centrifuge at 25,000 x g for 20 minutes at 4°C. e. Collect the supernatant containing the crude enzyme extract. f. Determine the protein concentration of the extract using the Bradford assay.

2. ACCase Activity Assay: a. Prepare a reaction mixture containing:

  • 50 mM Tricine-HCl (pH 8.0)
  • 2.5 mM ATP
  • 2.5 mM MgCl₂
  • 15 mM KCl
  • 15 mM NaH¹⁴CO₃ (containing ¹⁴C-bicarbonate)
  • Varying concentrations of this compound-ethyl (e.g., 0.1, 0.5, 1, 5, 10 µM) dissolved in a suitable solvent (e.g., acetone, ensuring the final solvent concentration is low and consistent across all assays).
  • Enzyme extract (containing a known amount of protein). b. Initiate the reaction by adding 0.5 mM acetyl-CoA. c. Incubate the reaction mixture at 32°C for 20 minutes. d. Stop the reaction by adding 50 µL of 5 N HCl. e. Dry the samples to remove unreacted ¹⁴CO₂. f. Resuspend the residue in a scintillation cocktail and measure the incorporation of ¹⁴C into an acid-stable product (malonyl-CoA) using a scintillation counter. g. Calculate ACCase activity as nmol of malonyl-CoA formed per minute per mg of protein.

Protocol 2: Analysis of this compound-ethyl and its Metabolites by HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound-ethyl and its primary metabolite, fenoxaprop acid, from plant tissues.[12][13][14]

1. Sample Preparation and Extraction: a. Homogenize 0.5 g of plant leaf tissue in liquid nitrogen. b. Extract the homogenized sample with a suitable solvent such as acetonitrile (B52724) or acetone. Ultrasound-assisted extraction (e.g., 480 W, 40 kHz for 20 minutes) can be employed for better efficiency.[14] c. For soil or complex matrices, microwave-assisted solvent extraction (MASE) can also be utilized.[12][13] d. Add 1 g of NaCl and centrifuge the extract at 12,000 rpm for 5 minutes.[14] e. Transfer the supernatant to a new tube. f. For cleanup, the extract can be passed through solid-phase extraction (SPE) cartridges (e.g., C18 or Florisil) if necessary to remove interfering compounds.

2. HPLC Analysis: a. Instrumentation: High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector or a mass spectrometer (LC-MS). b. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase: A gradient of acetonitrile and water (acidified with formic acid for LC-MS) is commonly used. A typical gradient could be: start with a certain percentage of acetonitrile, increase it over time, and then return to the initial conditions for column equilibration. d. Flow Rate: Typically 1 mL/min. e. Detection: UV detection at 280 nm for this compound-ethyl. For higher sensitivity and specificity, LC-MS/MS is recommended. f. Quantification: Prepare a standard curve using known concentrations of this compound-ethyl and its metabolites. The concentration in the samples is determined by comparing their peak areas to the standard curve.

Visualizations

Fenoxaprop_P_Ethyl_MOA cluster_Cell Plant Cell cluster_Chloroplast Chloroplast FPE_out This compound-ethyl (Applied) FPE_in This compound-ethyl (Inside Cell) FPE_out->FPE_in Absorption ACCase Acetyl-CoA Carboxylase (ACCase) FPE_in->ACCase Inhibits AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes Growth Plant Growth Inhibition FattyAcids->Growth Leads to

Caption: Mechanism of action of this compound-ethyl.

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_outcome Outcome PlantGrowth Plant Cultivation (e.g., Rice, Wheat) Treatment Application of This compound-ethyl (Varying Concentrations) PlantGrowth->Treatment DataCollection Data Collection (e.g., 24, 48, 72h post-treatment) Treatment->DataCollection Physiological Physiological Assays (e.g., Growth Inhibition, Phytotoxicity) DataCollection->Physiological Biochemical Biochemical Assays (e.g., ACCase Activity, Oxidative Stress Markers) DataCollection->Biochemical Molecular Molecular Analysis (e.g., Gene Expression, Metabolomics) DataCollection->Molecular Results Data Analysis and Interpretation Physiological->Results Biochemical->Results Molecular->Results Detoxification_Pathway cluster_Phase1 Phase I: Modification cluster_Phase2 Phase II: Conjugation cluster_Phase3 Phase III: Sequestration FPE This compound-ethyl P450 Cytochrome P450 (CYP) FPE->P450 Modified_FPE Hydroxylated/ Modified FPE P450->Modified_FPE Catalyzes GST Glutathione S-transferase (GST) Modified_FPE->GST Conjugated_FPE FPE-Glutathione Conjugate GST->Conjugated_FPE Catalyzes ABC ABC Transporter Conjugated_FPE->ABC Vacuole Vacuole ABC->Vacuole Transports to

References

Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of Fenoxaprop-P-ethyl and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the herbicide Fenoxaprop-P-ethyl and its primary metabolites, this compound (fenoxaprop acid) and 6-chloro-2,3-dihydrobenzoxazol-2-one. This method is applicable to various matrices, including soil, water, and agricultural products, providing high selectivity and low detection limits essential for environmental monitoring, residue analysis, and toxicological studies. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters.

Introduction

This compound-ethyl is a widely used post-emergence herbicide for the control of grassy weeds in numerous crops.[1] In the environment and within biological systems, it is rapidly metabolized to its herbicidally active form, fenoxaprop (B166891) acid (this compound), and further to other degradation products such as 6-chloro-2,3-dihydrobenzoxazol-2-one.[1] Monitoring the presence and levels of these compounds is crucial for assessing environmental fate, ensuring food safety, and understanding potential toxicological impacts. LC-MS/MS offers the necessary sensitivity and specificity for the reliable determination of these analytes at trace levels.

Experimental Protocols

Sample Preparation

A generalized sample preparation workflow is presented below. Specific modifications may be required depending on the matrix.

Soil Samples:

  • Weigh 20 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 30 mL of an 80:20 (v/v) acetonitrile (B52724)/water solution.

  • Shake vigorously on a mechanical shaker for 20 minutes.

  • Centrifuge at 2000 rpm for 3 minutes and collect the supernatant.

  • Repeat the extraction with another 30 mL of 80:20 acetonitrile/water.

  • Perform a third extraction with 20 mL of a 10 g/L aqueous sodium chloride solution.

  • Combine all supernatants and dilute to a final volume of 80 mL with 80:20 acetonitrile/water.

  • Take a 0.75 mL aliquot of the extract and mix with 0.75 mL of 70:30 (v/v) methanol/deionized water.[2]

  • Filter the final extract through a 0.22 µm syringe filter into an LC vial for analysis.[3]

Water Samples:

  • Transfer 30 mL of the water sample into a 100 mL measuring cylinder.

  • Dilute to 100 mL with methanol.

  • Cap and shake the cylinder to ensure thorough mixing.[4]

  • Filter an aliquot through a 0.22 µm syringe filter into an LC vial for analysis.

Agricultural Products (e.g., Rice, Wheat):

  • Homogenize a representative sample of the material.

  • Extract with acetonitrile (under acidic conditions for the active substances).[5]

  • The subsequent cleanup steps may involve solid-phase extraction (SPE) to remove matrix interferences.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.0 mm I.D. x 150 mm L)
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate with Formic Acid in Water[2][6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6]
Gradient Optimized for analyte separation (A typical gradient starts with high aqueous phase, ramping up the organic phase)
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ion Source Electrospray Ionization (ESI)
Polarity Positive and Negative Switching or separate injections
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +4500 V (Positive), -3500 V (Negative)[6]
Source Temperature Dependent on instrument geometry, typically 400-550 °C
Nebulizer Gas Optimized for instrument
Curtain Gas Optimized for instrument

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization ModeRole
This compound-ethyl 362.1288.120PositiveQuantification
362.1121.125PositiveConfirmation
This compound (acid) 332.7288.1-NegativeQuantification
332.7260.1-NegativeConfirmation
6-chloro-2,3-dihydrobenzoxazol-2-one 168.0132.0-NegativeQuantification
168.0104.0-NegativeConfirmation

Note: Collision energies for this compound and 6-chloro-2,3-dihydrobenzoxazol-2-one should be optimized on the specific instrument used.

Table 2: Summary of Quantitative Data

AnalyteMatrixLOD (ng/g or ng/mL)LOQ (ng/g or ng/mL)Recovery (%)
This compound-ethylSoil-10[2]70-120[2]
Water-0.5[4]70-120[4]
Wheat (Grain, Straw)25-10[7]72.5-91.25[7]
Rice3-75.1-102.8
This compound (acid)Soil-10[2]70-120[2]
Water-0.5[4]70-120[4]
Wheat (Grain, Straw)15-10[7]75.2-86.5[7]
Rice3-75.1-102.8
6-chloro-2,3-dihydrobenzoxazol-2-oneSoil-10[2]70-120[2]
Water-0.5[4]70-120[4]

LOD: Limit of Detection, LOQ: Limit of Quantification. Values are compiled from various sources and may vary depending on the specific method and instrumentation.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Soil, Water, or Agricultural Product extraction Solvent Extraction (Acetonitrile/Water) sample->extraction Homogenize cleanup Cleanup (e.g., SPE) (if necessary) extraction->cleanup filtration Filtration (0.22 µm) cleanup->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation Inject ms_detection MS/MS Detection (ESI, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification Peak Integration reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound-ethyl and its metabolites.

signaling_pathway FPE This compound-ethyl FPA This compound (acid) (Active Herbicide) FPE->FPA Hydrolysis CB 6-chloro-2,3-dihydro- benzoxazol-2-one FPA->CB Degradation Conjugates Further Conjugation/ Degradation Products FPA->Conjugates

Caption: Metabolic pathway of this compound-ethyl.

References

Application Notes and Protocols for Fenoxaprop-P-ethyl Resistance Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenoxaprop-P-ethyl (B1329639) is a selective, post-emergence herbicide widely used for controlling annual and perennial grass weeds in various broadleaf crops.[1][2] It belongs to the aryloxyphenoxypropionate ("FOPs") class of herbicides, which function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1][2] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a process vital for building cell membranes.[3][4] Inhibition of ACCase leads to a breakdown of cell membrane integrity and ultimately, the death of susceptible grass species.[1][3] However, the widespread use of ACCase inhibitors has led to the evolution of resistant weed populations, posing a significant challenge to effective weed management.[3][5]

These application notes provide detailed protocols for researchers and scientists to develop and implement robust bioassays for screening and characterizing resistance to this compound-ethyl in weed populations.

Mechanisms of Resistance to ACCase Inhibitors

Resistance to this compound-ethyl and other ACCase inhibitors can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).[3][6]

  • Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the ACCase gene itself. These mutations alter the enzyme's structure, reducing the binding affinity of the herbicide to its target site.[5][7] Several amino acid substitutions in the carboxyl transferase (CT) domain of the ACCase enzyme have been identified that confer high levels of resistance.[6][7]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration.[3] The most common NTSR mechanism is enhanced herbicide metabolism, where enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs) rapidly detoxify the herbicide.[6][8] Other NTSR mechanisms can include reduced herbicide uptake or translocation.[3][5]

Fenoxaprop_Resistance_Mechanisms cluster_0 Plant Cell cluster_1 Resistance Mechanisms FPE This compound-ethyl (Pro-herbicide) FA Fenoxaprop (B166891) Acid (Active Herbicide) FPE->FA Hydrolysis ACCase ACCase Enzyme FA->ACCase Inhibition NTSR Non-Target-Site Resistance (NTSR) Enhanced metabolism detoxifies herbicide FA->NTSR Detoxification FattyAcids Fatty Acid Biosynthesis ACCase->FattyAcids Catalysis TSR Target-Site Resistance (TSR) Mutated ACCase prevents herbicide binding ACCase->TSR Mutation Membranes Cell Membrane Integrity FattyAcids->Membranes Death Weed Death Membranes->Death Loss leads to TSR->FattyAcids Continues NTSR->Death Prevents

Figure 1. Mechanism of action for this compound-ethyl and corresponding resistance pathways.

Experimental Workflow for Resistance Screening

A multi-step approach is recommended to confirm and characterize herbicide resistance. The process begins with collecting samples from the field, followed by whole-plant or seed-based screening to confirm resistance and determine its magnitude. For populations confirmed as resistant, further biochemical assays can elucidate the underlying mechanism.

Screening_Workflow A Step 1: Sample Collection Collect seeds from putative resistant & susceptible populations B Step 2: Initial Screening Bioassay (Whole-Plant or Seed-Based) A->B C Evaluate Results: Compare survival, biomass, or growth to controls B->C D Decision: Resistant or Susceptible? C->D E Population is Susceptible (No further action) D->E Susceptible F Population is Resistant (Proceed to characterization) D->F Resistant G Step 3: Dose-Response Assay Determine the level of resistance (Resistance Index) F->G H Step 4: Mechanism Investigation (Optional but Recommended) G->H I Biochemical Assay (e.g., ACCase Activity Assay) H->I J Molecular Analysis (Sequence ACCase gene) H->J K Final Characterization Target-Site (TSR) vs. Non-Target-Site (NTSR) I->K J->K

Figure 2. General experimental workflow for herbicide resistance screening and characterization.

Protocol 1: Whole-Plant Dose-Response Bioassay

This is the definitive method for confirming herbicide resistance and quantifying the level of resistance under controlled greenhouse conditions.[9][10][11]

Objective: To determine the dose of this compound-ethyl required to reduce plant growth by 50% (GR₅₀) or cause 50% mortality (LD₅₀) in suspected resistant and known susceptible populations.

Materials:

  • Seeds from putative resistant (R) and a known susceptible (S) population.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Greenhouse or growth chamber with controlled temperature and light.

  • Commercial formulation of this compound-ethyl.

  • Cabinet spray chamber calibrated for consistent application.

  • Analytical balance and distilled water.

Methodology:

  • Seed Germination: Test seed viability for both R and S populations before starting the experiment to ensure adequate germination.[9][10] If dormancy is an issue, pre-treatment (e.g., stratification) may be necessary.

  • Planting and Growth: Plant 5-10 seeds per pot at a uniform depth.[10] Once emerged, thin seedlings to a consistent number (e.g., 3-5 plants per pot) of uniform size. Grow plants to the 2-4 leaf stage, which is typically the recommended stage for post-emergence herbicide application.

  • Herbicide Preparation: Prepare a stock solution of this compound-ethyl. Perform serial dilutions to create a range of 6-8 treatment doses, plus a non-treated control. The dose range should bracket the expected GR₅₀ values for both R and S populations. A typical range might include 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field rate (e.g., 1x = 100 g a.i./ha).

  • Herbicide Application: Apply the herbicide solutions using a calibrated cabinet sprayer. Ensure uniform coverage of all plants.

  • Experimental Design: Arrange pots in a completely randomized design with 3-4 replications for each dose and population.[10]

  • Data Collection: Evaluate plants 14-21 days after treatment.[10] Collect the following data:

    • Visual Injury Rating: Score plants on a scale of 0% (no injury) to 100% (complete death).

    • Plant Survival: Count the number of surviving plants per pot.

    • Biomass Measurement: Harvest the above-ground biomass for each pot, dry in an oven at 60-70°C for 72 hours, and record the dry weight.[9]

  • Data Analysis:

    • Convert biomass or survival data to a percentage of the non-treated control for each population.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to calculate the GR₅₀ or LD₅₀ values.

    • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population (RI = GR₅₀-R / GR₅₀-S).

Data Presentation

PopulationGR₅₀ (g a.i./ha)95% Confidence IntervalResistance Index (RI)
Susceptible (S)25.521.2 - 30.8-
Resistant (R)280.6245.1 - 321.511.0

Table 1: Example dose-response data for susceptible and resistant weed populations treated with this compound-ethyl. An RI > 1 indicates resistance.

Protocol 2: Seed-Based Petri Dish Bioassay

This is a rapid, high-throughput screening method suitable for initial resistance detection, especially when greenhouse space is limited.[11] It is particularly effective for herbicides that inhibit root and/or shoot growth.

Objective: To quickly discriminate between resistant and susceptible individuals based on germination and early seedling growth in the presence of a discriminating dose of this compound-ethyl.

Materials:

  • Seeds from R and S populations.

  • Petri dishes (9 cm diameter) with filter paper.

  • This compound-ethyl analytical standard.

  • Growth chamber or incubator.

  • Solutions of 0.5% agar (B569324) (or water) containing various concentrations of the herbicide.

Methodology:

  • Dose Determination: First, determine a discriminating dose. This is the herbicide concentration that inhibits root or shoot growth of the S population but has minimal effect on the R population. This is typically done by testing a range of concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Add a fixed volume (e.g., 5 mL) of the appropriate herbicide solution or control solution to each dish.

    • Place 20-25 seeds evenly on the filter paper.[10]

  • Incubation: Seal the Petri dishes with paraffin (B1166041) film to prevent evaporation and place them in a growth chamber with controlled temperature and light/dark cycle suitable for the weed species.

  • Data Collection: After 7-10 days, measure the following:

    • Germination percentage.

    • Root length and/or shoot length of each seedling.

  • Data Analysis: Calculate the average root/shoot length and express it as a percentage of the control. Compare the growth inhibition between the R and S populations at the discriminating dose.

Data Presentation

PopulationHerbicide Conc. (µM)Germination (%)Average Root Length (mm)% Inhibition
Susceptible (S)09845.20
Susceptible (S)1.0958.182.1
Resistant (R)09643.80
Resistant (R)1.09439.59.8

Table 2: Example data from a seed-based bioassay showing the effect of a discriminating dose (1.0 µM) of this compound-ethyl.

Protocol 3: In Vitro ACCase Activity Assay

This biochemical assay directly measures the sensitivity of the ACCase enzyme to the herbicide, making it a powerful tool for confirming target-site resistance.[12] Colorimetric methods using Malachite Green are preferred over radioisotope-based assays for their safety and simplicity.[13][14]

Objective: To determine the concentration of fenoxaprop acid (the active form of the herbicide) required to inhibit ACCase enzyme activity by 50% (I₅₀).

ACCase_Assay_Principle cluster_0 Reaction Mixture cluster_1 Detection Enzyme Crude Enzyme Extract (contains ACCase) Reaction Enzymatic Reaction Enzyme->Reaction Substrates Substrates: Acetyl-CoA, ATP, Bicarbonate Substrates->Reaction Inhibitor Inhibitor: Fenoxaprop Acid (Varying concentrations) Inhibitor->Reaction Inhibits ADP Product: ADP (from ATP hydrolysis) Reaction->ADP Phosphatase Add Phosphatase & Malachite Green Reagent ADP->Phosphatase Color Colorimetric Change (Measures free phosphate) Phosphatase->Color Spectro Read Absorbance (e.g., at 620 nm) Color->Spectro

Figure 3. Principle of the Malachite Green colorimetric assay for ACCase activity.

Materials:

  • Fresh leaf tissue (2-5 g) from young, actively growing R and S plants.

  • Enzyme extraction buffer.

  • ACCase assay buffer.

  • Substrates: Acetyl-CoA, ATP, MgCl₂, NaHCO₃.

  • Fenoxaprop acid analytical standard.

  • Malachite Green colorimetric reagent kit for phosphate (B84403) detection.

  • Spectrophotometer (microplate reader).

  • Mortar and pestle, centrifuge.

Methodology:

  • Enzyme Extraction:

    • Harvest fresh leaf tissue and immediately place it on ice.

    • Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • ACCase Inhibition Assay:

    • Prepare a range of fenoxaprop acid concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 µM) in the assay buffer.[14]

    • In a 96-well microplate, add the assay buffer, substrates, a specific volume of the enzyme extract, and the various inhibitor concentrations.

    • Initiate the reaction by adding Acetyl-CoA.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for 30-60 minutes.

  • Colorimetric Detection:

    • Stop the reaction.

    • Add the Malachite Green reagent according to the manufacturer's instructions. This reagent will react with the free phosphate generated from ATP hydrolysis during the ACCase reaction.

    • After a short incubation for color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from controls lacking Acetyl-CoA).

    • Express the ACCase activity at each inhibitor concentration as a percentage of the activity of the non-inhibited control.

    • Use non-linear regression to plot the inhibition curve and calculate the I₅₀ value for both R and S populations.

    • Calculate the Resistance Index (RI = I₅₀-R / I₅₀-S).

Data Presentation

PopulationI₅₀ (µM)95% Confidence IntervalResistance Index (RI)
Susceptible (S)0.850.71 - 1.02-
Resistant (R)16.313.8 - 19.219.2

Table 3: Example ACCase activity data. A high RI value strongly indicates target-site resistance.

References

Application Notes and Protocols for Fenoxaprop-P-ethyl in Weed Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidance on the use of Fenoxaprop-P-ethyl in weed science research plots. The information compiled from various scientific studies offers insights into its efficacy, application parameters, and potential for phytotoxicity.

Product Information

This compound-ethyl is a selective, post-emergence herbicide with contact and systemic action.[1] It is primarily absorbed by the leaves and translocates to the roots or rhizomes, inhibiting fatty acid synthesis in susceptible grass weeds.[1] This herbicide is effective for the control of annual and perennial grass weeds in various crops, including wheat, rice, barley, and turfgrass.[1]

Mechanism of Action: this compound-ethyl is an Acetyl-CoA Carboxylase (ACCase) inhibitor.[2] This enzyme is crucial for the biosynthesis of lipids in plants. By inhibiting ACCase, the herbicide disrupts cell membrane formation, leading to the death of susceptible grass species.

Application Recommendations

Target Weeds

This compound-ethyl is effective against a wide range of annual and perennial grass weeds. Common susceptible species include:

  • Avena fatua (Wild oat)[1]

  • Digitaria spp. (Crabgrass)[1][3]

  • Echinochloa crus-galli (Barnyardgrass)[1][4]

  • Eleusine indica (Goosegrass)[1]

  • Phalaris minor (Canary grass)[5]

  • Setaria spp. (Foxtail)[1]

It is important to note that this compound-ethyl is not effective against broadleaf weeds or sedges.[5][6]

Application Timing

For optimal efficacy, this compound-ethyl should be applied when weeds are actively growing.[1] The ideal timing is typically at the 2-leaf to 5-tiller stage of the target grass weeds.[3][7] Applications made to weeds under stress from drought or other environmental factors may result in reduced control.[1][8]

Application Rates

Application rates can vary depending on the crop, target weed species, and environmental conditions. Researchers should consult specific study protocols, but general rate ranges are provided in the tables below.

Tank Mixing

This compound-ethyl can be tank-mixed with some other herbicides to broaden the weed control spectrum. However, it is incompatible with hormone-type herbicides like 2,4-D, as they can have an antagonistic effect.[7][9] It is recommended to apply this compound-ethyl first and then the contact herbicide one day later to ensure efficacy.[9]

Experimental Protocols

Research Plot Establishment
  • Plot Size: A common plot size for herbicide efficacy trials is 5.4 m x 5.0 m.[5]

  • Replication: Treatments should be arranged in a randomized complete block design (RCBD) with at least three replications to ensure statistical validity.[5][6]

  • Crop Seeding: Sow the desired crop at the recommended seeding rate and depth for the specific region and variety. For example, wheat can be sown at 125 kg/ha at a depth of 4-5 cm with a row spacing of 20 cm.[5]

  • Fertilization: Apply fertilizers based on soil test recommendations for the specific crop. For instance, a common NPK application for wheat is 120-60-40 kg/ha .[5]

Herbicide Application
  • Equipment: Apply herbicides using a knapsack sprayer fitted with a flat fan nozzle to ensure uniform coverage.[5]

  • Spray Volume: A typical spray volume is 600 liters per hectare.[5] However, studies have shown that spray volumes between 140 and 1120 L/ha did not significantly affect efficacy when using flat fan nozzles.[10]

  • Application Timing: Apply treatments at the specified weed growth stage (e.g., 3-4 leaf stage or post-emergence at 35 days after sowing).[1][5]

  • Environmental Conditions: Apply in windless conditions to prevent drift to non-target areas.[9] Avoid application within 3 days of heavy rain or during frost to ensure efficacy.[9]

Data Collection and Evaluation
  • Weed Density and Dry Weight: At specified intervals after application (e.g., 50 or 58 days after transplanting), record weed density by species using a quadrat (e.g., 0.5 m x 0.5 m).[4] Collect the weeds from the quadrat, dry them in an oven at a constant temperature until a constant weight is achieved, and record the dry weight.[4]

  • Weed Control Efficiency (WCE): Calculate WCE using the following formula: WCE (%) = [(Dry weight of weeds in weedy check - Dry weight of weeds in treated plot) / Dry weight of weeds in weedy check] x 100.[11]

  • Phytotoxicity: Visually assess crop injury at regular intervals after application on a scale of 0 to 10, where 0 indicates no injury and 10 indicates complete crop death.[12] Symptoms of phytotoxicity can include yellowing, necrosis, and stunting.[13][14]

  • Crop Yield and Yield Components: At crop maturity, harvest the plots and record grain yield, straw yield, and other relevant yield components (e.g., number of panicles/hill, grains/panicle).[13]

Data Presentation

Table 1: Efficacy of this compound-ethyl on Grassy Weeds in Onion
Treatment (g a.i./ha)Weed Density (No./m²) at 45 DAAWeed Dry Weight (g/m²) at 45 DAABulb Yield (t/ha)
This compound-ethyl 56.25-Significantly reduced-
This compound-ethyl 67.5-Significantly reducedAt par with 78.75 g/ha
This compound-ethyl 78.7547-53% better than weedy check for P. minorSignificantly lower than other herbicide treatmentsHighest among herbicide treatments
Quizalofop-p-ethyl 37.5--At par with Fenoxaprop 78.75 g/ha in the second year
Hand Weeding (twice)-Significantly lowerHighest overall
Weedy Check--Reduced by 74% compared to hand weeding
DAA: Days After Application. Data synthesized from a study by Singh et al. (2017).[2][12]
Table 2: Efficacy of this compound-ethyl on Echinochloa spp. in Transplanted Rice
Treatment (g a.i./ha)Application Timing (DAT)Weed Control Efficiency (Grassy Weeds)Grain Yield (t/ha)
This compound-ethyl 8020--
This compound-ethyl 9020Higher WCE-
This compound-ethyl 10020Higher WCEAt par with two hand weedings
Penoxsulam 2520High WCEAt par with two hand weedings
Two Hand Weedings20 and 40Highest WCE6.19
Weedy Check---
DAT: Days After Transplanting. Data from a study by Duary et al.[4]
Table 3: Phytotoxicity of this compound-ethyl in Winter Wheat
Treatment (Rate)Application TimingInjury at 1 WAA (%)Injury at 2 WAA (%)
This compound-ethyl/safener (1X)Late Post-emergence41
This compound-ethyl/safener (2X)Late Post-emergence51
WAA: Weeks After Application. Injury was transient and did not decrease yield.[15]

Visualizations

Experimental_Workflow cluster_setup Plot Setup cluster_application Herbicide Application cluster_data Data Collection & Analysis Plot_Establishment Plot Establishment (e.g., 5.4m x 5.0m) Randomization Randomized Complete Block Design (3 Reps) Plot_Establishment->Randomization Crop_Sowing Crop Sowing (e.g., Wheat @ 125 kg/ha) Randomization->Crop_Sowing Fertilization Fertilization (NPK as per soil test) Crop_Sowing->Fertilization Herbicide_Prep Herbicide Preparation (this compound-ethyl) Fertilization->Herbicide_Prep Application Application (Knapsack sprayer, flat fan nozzle) Herbicide_Prep->Application Weed_Data Weed Data Collection (Density & Dry Weight) Application->Weed_Data Phyto_Data Phytotoxicity Assessment Weed_Data->Phyto_Data Yield_Data Crop Yield Measurement Phyto_Data->Yield_Data Analysis Statistical Analysis (ANOVA) Yield_Data->Analysis

Caption: Experimental workflow for this compound-ethyl efficacy trials.

Fenoxaprop_Action_Pathway Fenoxaprop This compound-ethyl (Herbicide) ACCase Acetyl-CoA Carboxylase (ACCase) Fenoxaprop->ACCase Inhibits Fatty_Acid Fatty Acid Biosynthesis ACCase->Fatty_Acid Catalyzes Lipids Lipid Production for Cell Membranes Fatty_Acid->Lipids Cell_Membrane Cell Membrane Disruption Lipids->Cell_Membrane Leads to Weed_Death Grass Weed Death Cell_Membrane->Weed_Death

Caption: Simplified signaling pathway of this compound-ethyl's herbicidal action.

References

Application of Fenoxaprop-P-ethyl in Turfgrass Management: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the use of Fenoxaprop-P-ethyl in turfgrass management studies. It is intended for researchers, scientists, and professionals in the field of turfgrass science and herbicide development. This guide synthesizes findings from various studies to provide a comprehensive overview of this compound-ethyl's efficacy, turfgrass tolerance, and experimental application.

Introduction

This compound-ethyl is a selective, post-emergent herbicide belonging to the aryloxyphenoxypropionate chemical family.[1][2] Its primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible grass species.[2] This inhibition leads to the disruption of cell membrane formation, ultimately causing weed death.[2] this compound-ethyl is effective for the control of a variety of annual and perennial grassy weeds in turfgrass, including crabgrass (Digitaria spp.), goosegrass (Eleusine indica), barnyardgrass (Echinochloa crus-galli), and foxtail (Setaria spp.).[3][4] Its selectivity allows for the control of these target weeds with minimal damage to desirable cool-season turfgrass species, although some sensitivity has been noted in certain Kentucky bluegrass cultivars, particularly under high temperatures.[3][5]

Mechanism of Action

This compound-ethyl is absorbed through the leaves of the target weed and translocated to the meristematic tissues, where it inhibits the ACCase enzyme. This enzyme catalyzes a critical step in the biosynthesis of fatty acids, which are essential components of plant cell membranes. The disruption of fatty acid production leads to a breakdown of cell integrity and ultimately, plant death.

Fenoxaprop_P_ethyl_MoA cluster_plant_cell Susceptible Grass Plant Cell FPE This compound-ethyl (Applied to leaves) Absorption Absorption & Translocation FPE->Absorption ACCase Acetyl-CoA Carboxylase (ACCase) Absorption->ACCase Inhibition MalonylCoA Malonyl-CoA ACCase->MalonylCoA FattyAcid Fatty Acid Synthesis CellMembrane Cell Membrane Formation FattyAcid->CellMembrane WeedDeath Weed Death CellMembrane->WeedDeath AcetylCoA Acetyl-CoA AcetylCoA->ACCase MalonylCoA->FattyAcid Experimental_Workflow cluster_workflow Experimental Workflow for this compound-ethyl Trials cluster_data Data Points SiteSelection Site Selection & Plot Establishment HerbicideApp Herbicide Application SiteSelection->HerbicideApp DataCollection Data Collection HerbicideApp->DataCollection StatAnalysis Statistical Analysis DataCollection->StatAnalysis WeedControl Weed Control (%) DataCollection->WeedControl TurfInjury Turfgrass Injury (%) DataCollection->TurfInjury WeedDensity Weed Density DataCollection->WeedDensity WeedBiomass Weed Biomass DataCollection->WeedBiomass Results Results & Interpretation StatAnalysis->Results

References

Analytical Standards for Fenoxaprop-P-ethyl and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of the herbicide Fenoxaprop-P-ethyl and its primary metabolites. The information compiled herein is intended to support research, method development, and quality control activities.

Introduction to this compound-ethyl

This compound-ethyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class. It is widely used to control annual and perennial grass weeds in a variety of broad-leaved crops. Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in targeted weed species. Understanding the environmental fate and metabolic pathways of this compound-ethyl is essential for assessing its ecological impact and ensuring food safety.

Analytical Standards

High-purity analytical standards are critical for the accurate identification and quantification of this compound-ethyl and its metabolites. The following tables provide information on the commercially available analytical standards for the parent compound and its key degradation products.

Table 1: Analytical Standard for this compound-ethyl

ParameterValue
Common Name This compound-ethyl
IUPAC Name ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate
CAS Number 71283-80-2
Molecular Formula C₁₈H₁₆ClNO₅
Molecular Weight 361.78 g/mol
Physical State Pale brown powder

Table 2: Analytical Standards for this compound-ethyl Metabolites

Metabolite Name Synonyms CAS Number Molecular Formula Molecular Weight ( g/mol )
This compoundFenoxaprop acid; AE F088406113158-40-0C₁₆H₁₂ClNO₅333.72
6-chloro-2,3-dihydro-benzoxazol-2-oneCDHB; FPE-M2; AE F05401419932-84-4C₇H₄ClNO₂169.57

Experimental Protocols

Analysis of this compound-ethyl and its Metabolites in Soil by LC-MS/MS

This protocol details a method for the simultaneous determination of this compound-ethyl and its metabolites, this compound (AE F088406) and 6-chloro-2,3-dihydro-benzoxazol-2-one (AE F054014), in soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

3.1.1. Sample Preparation

  • Weigh 20 ± 0.2 g of soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 30 mL of an 80:20 (v/v) mixture of acetonitrile (B52724) and water.

  • Shake the mixture for 20 minutes on a mechanical shaker.

  • Centrifuge at 2000 rpm for 3 minutes.

  • Decant the supernatant into a separate container.

  • Repeat the extraction (steps 2-5) on the soil pellet.

  • Add 20 mL of a 10 g/L aqueous sodium chloride solution to the soil pellet, shake for 20 minutes, and centrifuge.

  • Combine all supernatants and dilute to a final volume of 80 mL with the 80:20 acetonitrile:water mixture.

  • Take a 0.75 mL aliquot of the extract and mix it with 0.75 mL of a 70:30 (v/v) methanol:deionized water solution.

  • The sample is now ready for LC-MS/MS analysis.[1]

3.1.2. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Applied Biosystems API 4000 or equivalent with electrospray ionization (ESI)

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10:90 (v/v) methanol:water with 10 mM ammonium (B1175870) formate (B1220265) and 120 µL/L formic acid

  • Mobile Phase B: 90:10 (v/v) methanol:water with 10 mM ammonium formate and 120 µL/L formic acid

  • Gradient Program:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.5 95 5
    4.0 0.5 5 95
    7.0 0.5 5 95
    7.1 0.5 95 5

    | 10.5 | 0.5 | 95 | 5 |

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative switching

  • MS/MS Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    This compound-ethyl 362.1 288.1
    This compound 334.0 288.0

    | 6-chloro-2,3-dihydro-benzoxazol-2-one | 170.0 | 134.0 |

Analysis of this compound-ethyl and its Metabolite in Rice by HPLC

This protocol describes a method for the determination of this compound-ethyl and its primary metabolite, this compound, in rice commodities using High-Performance Liquid Chromatography (HPLC) with UV detection.

3.2.1. Sample Preparation

  • Homogenize a representative sample of rice grain or straw.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile.

  • Shake vigorously for 15 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • The extract is ready for HPLC analysis. For the analysis of this compound, which is more polar, a liquid-liquid partition with a suitable organic solvent may be required for cleanup and concentration.

3.2.2. HPLC Instrumentation and Conditions

  • HPLC System: Shimadzu LC-20AD or equivalent

  • Detector: UV-Vis Detector (SPD-20A) set at 280 nm

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound-ethyl and its metabolites from various studies.

Table 3: Summary of Quantitative Analytical Data

AnalyteMatrixAnalytical MethodLODLOQRecovery (%)Reference
This compound-ethylSoilLC-MS/MSNot Reported10 ng/g70-120[1]
This compoundSoilLC-MS/MSNot Reported10 ng/g70-120[1]
6-chloro-2,3-dihydro-benzoxazol-2-oneSoilLC-MS/MSNot Reported10 ng/g70-120[1]
This compound-ethylRice (straw, grain, plant)GC-MS0.01 mg/kg0.05 mg/kg76-86[2]
This compoundRice (straw, grain, plant)LC-MS/MS0.01 mg/kg0.05 mg/kg90-103[2]
This compound-ethylWheat & SoilHPLC-UV2 ng5-10 ng/g72.5-91.25[3]
This compoundWheat & SoilHPLC-UV1 ng5-10 ng/g75.2-86.5[3]
This compound-ethylPaddy Water, Soil, RiceHPLC-MS/MS0.003 mg/kgNot Reported75.1-102.8[4]
This compoundPaddy Water, Soil, RiceHPLC-MS/MS0.003 mg/kgNot Reported75.1-102.8[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound-ethyl and its metabolites in environmental and agricultural samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Soil, Rice, Water) Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Cleanup/Filtration (e.g., SPE, Filtration) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS For high sensitivity and selectivity HPLC HPLC-UV Analysis Cleanup->HPLC For routine analysis Quantification Quantification LC_MSMS->Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

General workflow for the analysis of this compound-ethyl.
Degradation Pathway of this compound-ethyl

The primary degradation pathway of this compound-ethyl in the environment is the hydrolysis of the ethyl ester to form the biologically active metabolite, this compound (fenoxaprop acid). Further degradation can lead to the formation of other metabolites.

degradation_pathway FPE This compound-ethyl (C₁₈H₁₆ClNO₅) FP This compound (Fenoxaprop acid) (C₁₆H₁₂ClNO₅) FPE->FP Hydrolysis CDHB 6-chloro-2,3-dihydro- benzoxazol-2-one (CDHB) (C₇H₄ClNO₂) FP->CDHB Further Degradation

Primary degradation pathway of this compound-ethyl.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Fenoxaprop-P-ethyl Resistance in Echinochloa crus-galli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanisms of fenoxaprop-P-ethyl (B1329639) resistance in the agricultural weed Echinochloa crus-galli (barnyardgrass).

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of this compound-ethyl resistance in Echinochloa crus-galli?

A1: Resistance to this compound-ethyl in E. crus-galli is primarily attributed to two main mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the acetyl-CoA carboxylase (ACCase) gene, the target enzyme of this compound-ethyl. These mutations alter the enzyme's structure, reducing the herbicide's binding affinity and efficacy.[1][2] Common mutations occur at specific amino acid positions, such as Ile-1781-Leu, Asp-2078-Glu, Trp-1999-Cys, Trp-2027-Cys/Ser, Ile-2041-Asn, and Cys-2088-Arg.[1][2]

  • Non-Target-Site Resistance (NTSR): This mechanism does not involve alterations to the target enzyme. Instead, it relies on the plant's ability to detoxify the herbicide before it can reach its target. This is often achieved through enhanced metabolism, primarily mediated by two major enzyme families:

    • Cytochrome P450 monooxygenases (P450s): These enzymes hydroxylate the herbicide, making it more water-soluble and less toxic.

    • Glutathione (B108866) S-transferases (GSTs): These enzymes conjugate the herbicide with glutathione, marking it for sequestration and further degradation.[3][4]

Q2: My dose-response assay shows a low level of resistance (e.g., 2 to 5-fold). What could be the underlying mechanism?

A2: Low-level resistance can be indicative of the early stages of resistance evolution or the presence of a less potent resistance mechanism. Both TSR and NTSR can confer low-level resistance. It could be due to a specific ACCase mutation that confers a lower level of resistance or an enhancement of metabolic detoxification that is not highly efficient. To differentiate, you would need to sequence the ACCase gene and conduct metabolic inhibitor studies.

Q3: Can the presence of a safener in the herbicide formulation influence the resistance level?

A3: Yes. Some commercial formulations of this compound-ethyl contain the safener isoxadifen-ethyl (B1672638) to protect the crop from herbicide injury. However, this safener can also induce the expression of GSTs in E. crus-galli, leading to enhanced metabolism of the herbicide and consequently, increased resistance.[1] This is a crucial factor to consider when interpreting resistance data from field populations.

Q4: I have sequenced the ACCase gene in a resistant population but found no known mutations. What should I investigate next?

A4: The absence of known ACCase mutations strongly suggests an NTSR mechanism. The next steps should focus on investigating enhanced metabolism. This can be done by:

  • Metabolic Inhibitor Assays: Use inhibitors of P450s (e.g., malathion, piperonyl butoxide - PBO) and GSTs (e.g., 4-chloro-7-nitrobenzofurazan (B127121) - NBD-Cl) in conjunction with this compound-ethyl in your dose-response assays. A reversal of resistance in the presence of an inhibitor points to the involvement of that enzyme family.

  • Enzyme Activity Assays: Directly measure the activity of P450s and GSTs in protein extracts from resistant and susceptible plants.

  • Metabolite Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites of this compound-ethyl in treated plants. Resistant plants with enhanced metabolism will show a faster conversion of the active herbicide to non-toxic metabolites.[4]

Troubleshooting Guides

Troubleshooting Dose-Response Assays
IssuePossible Cause(s)Troubleshooting Steps
High variability in plant response within the same treatment group. 1. Genetic variability within the seed population. 2. Inconsistent herbicide application. 3. Uneven growth conditions (light, water, temperature).1. Use a well-characterized, homozygous susceptible population as a control. For resistant populations, consider single-seed descent lines to reduce genetic variability. 2. Ensure uniform spray coverage. Calibrate your sprayer and use a consistent nozzle height and pressure. 3. Maintain consistent environmental conditions in the growth chamber or greenhouse. Randomize the placement of pots.
Susceptible control plants show unexpected tolerance. 1. Herbicide solution degradation. 2. Incorrect herbicide concentration. 3. Sub-optimal plant growth stage for treatment.1. Prepare fresh herbicide solutions for each experiment. 2. Double-check all calculations and dilutions. 3. Treat plants at the recommended growth stage (typically 2-3 leaf stage for E. crus-galli).
Resistant plants die at very low herbicide doses. 1. Misidentification of the plant population. 2. The population may not be truly resistant to this compound-ethyl.1. Verify the identity of your plant material. 2. Re-screen the population to confirm resistance.
Troubleshooting ACCase Gene Sequencing
IssuePossible Cause(s)Troubleshooting Steps
Poor quality DNA/RNA. 1. Inefficient extraction method. 2. Presence of PCR inhibitors (e.g., polysaccharides).1. Use a plant-specific DNA/RNA extraction kit. 2. Include a cleanup step in your extraction protocol to remove inhibitors.
PCR amplification failure. 1. Incorrect primer design. 2. Sub-optimal PCR conditions.1. Verify that your primers are specific to the E. crus-galli ACCase gene and span the regions where resistance mutations are known to occur. 2. Optimize the annealing temperature and extension time for your PCR.
Ambiguous sequencing results. 1. Heterozygous mutations. 2. Presence of multiple ACCase gene copies (paralogs).1. Clone the PCR products into a vector and sequence individual clones to resolve heterozygous mutations. 2. Design primers that are specific to each ACCase paralog if possible.

Quantitative Data Summary

Table 1: Resistance Levels of Echinochloa crus-galli Biotypes to this compound-ethyl

BiotypeGR50 (g a.i./ha)Resistance Index (RI)Reference
Susceptible3.0-[5]
Resistant36.212.07[5]
Susceptible (POP1-S)Not specified-[6]
Imazethapyr-Resistant (POP2-IR)Not specified (GR50 increased 2.6-fold after 2 selection cycles with this compound-ethyl + imazethapyr)-[6]

GR50: The herbicide dose required to cause a 50% reduction in plant growth. Resistance Index (RI): The ratio of the GR50 of the resistant biotype to the GR50 of the susceptible biotype.

Experimental Protocols

Whole-Plant Dose-Response Assay

Objective: To determine the level of resistance to this compound-ethyl in E. crus-galli biotypes.

Materials:

  • Seeds of susceptible and putative resistant E. crus-galli biotypes.

  • Pots (10 cm diameter) with a standard potting mix.

  • Growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • This compound-ethyl formulation.

  • Laboratory sprayer with a flat-fan nozzle.

Procedure:

  • Plant Growth: Sow 5-10 seeds per pot and thin to 3-5 uniform seedlings per pot after emergence. Grow plants to the 2-3 leaf stage.

  • Herbicide Application: Prepare a range of this compound-ethyl concentrations. A typical range for susceptible biotypes is 0, 3.75, 7.5, 15, 30, and 60 g a.i./ha, while for resistant biotypes, it may extend to 120, 240, and 480 g a.i./ha.

  • Spray the plants uniformly using a laboratory sprayer. Include an untreated control for each biotype.

  • Data Collection: After 14-21 days, visually assess plant injury (on a scale of 0-100%) and/or harvest the above-ground biomass to determine fresh or dry weight.

  • Data Analysis: Express the biomass as a percentage of the untreated control. Use a log-logistic model to regress the biomass data against the herbicide dose and calculate the GR50 value for each biotype. The resistance index (RI) is calculated as GR50 (Resistant) / GR50 (Susceptible).

ACCase Gene Sequencing

Objective: To identify mutations in the ACCase gene that may confer resistance.

Materials:

  • Leaf tissue from susceptible and resistant plants.

  • DNA/RNA extraction kit.

  • Primers for the ACCase gene (targeting the carboxyltransferase domain where most resistance mutations are located).

  • PCR reagents.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • DNA/RNA Extraction: Extract total genomic DNA or RNA from fresh leaf tissue. If starting with RNA, perform reverse transcription to synthesize cDNA.

  • PCR Amplification: Amplify the target region of the ACCase gene using PCR.

  • Verification: Run the PCR products on an agarose (B213101) gel to verify the size of the amplified fragment.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with a reference susceptible ACCase sequence from E. crus-galli to identify any nucleotide changes that result in amino acid substitutions.

Glutathione S-transferase (GST) Activity Assay

Objective: To measure and compare GST activity in susceptible and resistant biotypes.

Materials:

  • Fresh leaf tissue.

  • Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA).

  • Bradford reagent for protein quantification.

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).

  • Reduced glutathione (GSH).

  • 1-chloro-2,4-dinitrobenzene (CDNB).

  • Spectrophotometer.

Procedure:

  • Protein Extraction: Homogenize leaf tissue in ice-cold extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.

  • Protein Quantification: Determine the protein concentration of the extract using the Bradford assay.

  • Enzyme Assay:

    • In a cuvette, mix the assay buffer, GSH solution, and the protein extract.

    • Initiate the reaction by adding CDNB.

    • Measure the increase in absorbance at 340 nm for 1-5 minutes. This measures the formation of the GSH-CDNB conjugate.

  • Calculation: Calculate the GST activity, typically expressed as nmol of GSH-CDNB conjugate formed per minute per mg of protein, using the extinction coefficient of the conjugate.

Visualizations

Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) ACCase Gene ACCase Gene Mutated ACCase Enzyme Mutated ACCase Enzyme ACCase Gene->Mutated ACCase Enzyme Mutation Reduced Herbicide Efficacy Reduced Herbicide Efficacy Mutated ACCase Enzyme->Reduced Herbicide Efficacy P450 Genes P450 Genes Overexpressed P450s Overexpressed P450s P450 Genes->Overexpressed P450s Upregulation GST Genes GST Genes Overexpressed GSTs Overexpressed GSTs GST Genes->Overexpressed GSTs Upregulation Non-toxic Metabolites Non-toxic Metabolites Overexpressed P450s->Non-toxic Metabolites Non-toxic Conjugates Non-toxic Conjugates Overexpressed GSTs->Non-toxic Conjugates This compound-ethyl This compound-ethyl This compound-ethyl->Mutated ACCase Enzyme Ineffective Binding This compound-ethyl->Overexpressed P450s Metabolism This compound-ethyl->Overexpressed GSTs Conjugation Non-toxic Metabolites->Reduced Herbicide Efficacy Non-toxic Conjugates->Reduced Herbicide Efficacy Experimental_Workflow Suspected Resistant Population Suspected Resistant Population Dose-Response Assay Dose-Response Assay Suspected Resistant Population->Dose-Response Assay Resistance Confirmed Resistance Confirmed Dose-Response Assay->Resistance Confirmed RI > 2 No Resistance No Resistance Dose-Response Assay->No Resistance RI ≈ 1 ACCase Gene Sequencing ACCase Gene Sequencing Resistance Confirmed->ACCase Gene Sequencing Metabolic Studies Metabolic Studies Resistance Confirmed->Metabolic Studies TSR Identified TSR Identified ACCase Gene Sequencing->TSR Identified Mutation found NTSR Suspected NTSR Suspected ACCase Gene Sequencing->NTSR Suspected No mutation Metabolic Inhibitor Assay Metabolic Inhibitor Assay Metabolic Studies->Metabolic Inhibitor Assay Enzyme Activity Assays (P450, GST) Enzyme Activity Assays (P450, GST) Metabolic Inhibitor Assay->Enzyme Activity Assays (P450, GST) NTSR Confirmed NTSR Confirmed Enzyme Activity Assays (P450, GST)->NTSR Confirmed NTSR_Pathway cluster_cell Plant Cell This compound-ethyl This compound-ethyl P450 P450 This compound-ethyl->P450 Phase I Metabolism Hydroxylated Fenoxaprop Hydroxylated Fenoxaprop GST GST Hydroxylated Fenoxaprop->GST Phase II Conjugation Fenoxaprop-Glutathione Conjugate Fenoxaprop-Glutathione Conjugate Vacuole Vacuole Fenoxaprop-Glutathione Conjugate->Vacuole Sequestration P450->Hydroxylated Fenoxaprop GST->Fenoxaprop-Glutathione Conjugate

References

Technical Support Center: Fenoxaprop-P-ethyl Degradation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenoxaprop-P-ethyl (B1329639).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound-ethyl degrading too quickly in my aqueous solution?

A1: Rapid degradation of this compound-ethyl in aqueous solutions is often linked to the pH of the medium. The stability of this compound-ethyl is highly pH-dependent.[1][2][3]

  • Alkaline Conditions (pH > 7): In basic conditions (pH 8, 9, 10), the ester bond of this compound-ethyl is rapidly hydrolyzed, leading to the formation of its primary metabolite, fenoxaprop (B166891) acid.[1][2][3] The half-life can be as short as 0.6 days at pH 9.[4]

  • Acidic Conditions (pH < 6): In acidic environments (pH 4, 5), the benzoxazolyl-oxy-phenyl ether linkage is cleaved, resulting in the formation of ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB).[1][2][3]

  • Neutral Conditions (pH 6-7): this compound-ethyl is relatively more stable in neutral media.[1][2][3]

Troubleshooting Steps:

  • Verify pH: Immediately measure the pH of your solution.

  • Buffer Selection: Use a stable buffer system to maintain a neutral pH (around 6-7) if chemically permissible for your experiment.

  • Temperature Control: Ensure your experiment is conducted at a controlled and documented temperature, as higher temperatures can accelerate hydrolysis.

Q2: I am observing unexpected peaks in my chromatogram. What could they be?

A2: Unexpected peaks are likely degradation products of this compound-ethyl. The primary metabolites to consider are:

  • Fenoxaprop acid (FA): Formed via the breakdown of the ester bond, particularly in basic or neutral conditions.[1][2][3]

  • 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB): Results from the cleavage of the ether linkage in acidic conditions.[1][2][3][5]

  • Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP): Also formed from the cleavage of the ether linkage in acidic conditions.[1][2][3]

  • 2-(4-hydroxyphenoxy)propanoic acid (HPPA): A further degradation product.[6][7]

Troubleshooting Steps:

  • Analyze Standards: Run analytical standards of the suspected metabolites to confirm their retention times.

  • Review Experimental Conditions: Check the pH and temperature of your samples, as these factors determine the degradation pathway.[1][2][3]

  • LC-MS/MS Analysis: For definitive identification, consider using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the mass-to-charge ratio of the unknown peaks.

Q3: My this compound-ethyl seems to be degrading even in the dark. Why is this happening?

A3: While photolysis can contribute to degradation, this compound-ethyl is also susceptible to hydrolysis, which occurs in the absence of light. The rate of hydrolysis is significantly influenced by pH.[1][2][3] Additionally, if your sample matrix contains microorganisms, microbial degradation can occur.[5][8]

Troubleshooting Steps:

  • Aseptic Technique: If microbial degradation is a concern, ensure sterile conditions by filtering your solutions and using autoclaved glassware.

  • pH Control: As with rapid degradation, maintaining a neutral pH is crucial for minimizing hydrolytic degradation.

  • Storage Temperature: Store samples at low temperatures (e.g., 4°C or -20°C) to slow down chemical and microbial degradation rates.

Q4: What are the optimal storage conditions for my this compound-ethyl stock solutions and experimental samples?

A4: To ensure the stability of your this compound-ethyl samples, follow these storage guidelines:

  • Stock Solutions: Prepare stock solutions in a non-aqueous solvent like acetonitrile (B52724) or methanol (B129727) and store them at -20°C in amber vials to protect from light.

  • Aqueous Samples: If aqueous samples must be stored, adjust the pH to neutral (6-7), store at 4°C for short-term storage (a few days) or freeze at -20°C for longer periods. Use amber vials or cover with aluminum foil to prevent photodegradation.

Data Summary

Table 1: Half-life of this compound-ethyl under Different Conditions

ConditionMatrixHalf-life (DT50)Reference(s)
pH
pH 5.0Acidic Water17.6 days
pH 7.0Neutral Water~20 days
pH 9.0Basic Water2.0 days
Photolysis
Aqueous PhotolysisWater0.95 days[9]
SunlightMilli-Q Water16.8 days
Soil Degradation
Aerobic SoilSoil≤ 1.63 days[9]
Field ConditionsSoil1.45 to 2.30 days[6][10]
Anaerobic AquaticWater-Sediment≤ 2.4 days[9]

Experimental Protocols

Protocol 1: Analysis of this compound-ethyl and its Metabolites by HPLC-UV

This protocol provides a general framework for the analysis of this compound-ethyl and its primary degradation products.

  • Sample Preparation:

    • Solid Samples (e.g., soil, plant tissue):

      • Perform a solid-liquid extraction using a suitable organic solvent (e.g., acetonitrile).

      • Clean up the extract using solid-phase extraction (SPE) to remove interfering matrix components.

    • Liquid Samples (e.g., water):

      • Acidify the sample if necessary to stabilize the analytes.

      • Perform a liquid-liquid extraction with an appropriate solvent or use SPE for sample concentration and cleanup.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with a small amount of an acid like phosphoric acid to improve peak shape). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 238 nm.

  • Quantification:

    • Prepare a series of calibration standards of this compound-ethyl and its metabolites (fenoxaprop acid, CDHB, EHPP) in the mobile phase.

    • Construct a calibration curve by plotting peak area versus concentration for each analyte.

    • Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

Visualizations

Fenoxaprop_Degradation_Pathway cluster_acidic Acidic Conditions (pH < 6) cluster_basic Basic/Neutral Conditions (pH ≥ 7) FPE This compound-ethyl EHPP Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) FPE->EHPP Ether Linkage Cleavage CDHB 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) FPE->CDHB Ether Linkage Cleavage FA Fenoxaprop acid (FA) FPE->FA Ester Bond Hydrolysis

Caption: Degradation pathway of this compound-ethyl under different pH conditions.

Experimental_Workflow start Start: Sample Collection sample_prep Sample Preparation (Extraction & Cleanup) start->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_processing Data Processing (Peak Integration & Quantification) hplc_analysis->data_processing results Results & Interpretation data_processing->results

References

Technical Support Center: Fenoxaprop-P-ethyl Aqueous Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenoxaprop-P-ethyl (B1329639) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the instability of this compound-ethyl in aqueous solutions?

A1: this compound-ethyl is susceptible to degradation in aqueous solutions primarily through two pathways: hydrolysis and photolysis. The rate of degradation is significantly influenced by the pH of the solution, temperature, and exposure to light.

Q2: How does pH affect the stability of this compound-ethyl?

A2: The stability of this compound-ethyl is highly pH-dependent. It is relatively stable in neutral conditions (pH 6-7) but degrades rapidly in both acidic and alkaline environments.[1][2] Acid-catalyzed hydrolysis and, more significantly, alkaline-catalyzed hydrolysis contribute to its breakdown.[1]

Q3: What are the main degradation products of this compound-ethyl in water?

A3: The primary degradation products depend on the degradation pathway:

  • Hydrolysis (Acidic Conditions, pH 4-5): Cleavage of the ether linkage forms ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB).[1][2]

  • Hydrolysis (Alkaline Conditions, pH 8-10): Breakdown of the ester bond leads to the formation of the herbicidally active this compound acid (FA).[1][2]

  • Photodegradation: Under solar irradiation, this compound-ethyl can undergo a series of reactions including rearrangement, de-esterification, dechlorination, and cleavage of the ether linkages, leading to the formation of FA, EHPP, and CDHB, among other photoproducts.[3]

Q4: What is the expected half-life of this compound-ethyl in aqueous solutions?

A4: The half-life (DT₅₀) of this compound-ethyl varies significantly with environmental conditions. For instance, hydrolysis half-lives can range from 0.07 days at pH 10 to 19 days at pH 6.[1] Aqueous photolysis half-life has been reported to be around 14.6 days at pH 7, and as rapid as 0.95 days under certain conditions.[4][5]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected concentrations of this compound-ethyl in prepared aqueous solutions.

  • Possible Cause 1: pH-mediated hydrolysis.

    • Troubleshooting Step: Measure the pH of your aqueous solution. If the pH is outside the neutral range (6-7), the compound is likely degrading. This compound-ethyl is particularly unstable in alkaline conditions.[1][6]

    • Solution: Prepare solutions in a buffered system within the optimal pH range of 6-7. If the experimental design requires acidic or alkaline conditions, prepare solutions fresh immediately before use and conduct experiments at controlled, lower temperatures to minimize degradation.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Step: Assess the light exposure of your solutions during preparation, storage, and experimentation.

    • Solution: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.

  • Possible Cause 3: Microbial degradation.

    • Troubleshooting Step: Consider the possibility of microbial contamination, especially in non-sterile buffers or environmental water samples used for extended periods.

    • Solution: Use sterile, deionized water and buffers for solution preparation. If working with environmental water samples, consider filtration to remove microorganisms or conduct experiments over shorter timeframes.

Issue 2: Appearance of unexpected peaks during analytical runs (e.g., HPLC).

  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: Compare the retention times of the unknown peaks with those of known degradation product standards (this compound acid, EHPP, CDHB).

    • Solution: If degradation is confirmed, refer to the solutions for Issue 1 to minimize further breakdown. For quantification, a validated analytical method that separates and quantifies both the parent compound and its major degradants is necessary.

Quantitative Data Summary

Table 1: Hydrolysis Half-life (DT₅₀) of this compound-ethyl at Different pH Values (30°C)

pHHalf-life (days)
4.03.2[1]
6.019[1]
9.10.35 (8.3 hours)[7]
10.00.07[1]

Table 2: Photolysis Half-life (DT₅₀) of this compound-ethyl in Aqueous Solutions

ConditionpHHalf-life (days)
Aqueous Photolysis714.6[4]
Aqueous Photolysis5 (sterile buffer)57.5[4]
Sunlight, Milli-Q water-16.8[8]
Sunlight, Acidic water517.6[8]
Sunlight, Neutral water7~20[8]
Sunlight, Basic water92.0[8]

Experimental Protocols

Protocol 1: Determination of this compound-ethyl Hydrolysis Rate

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 4, 5, 7, 9, 10) using appropriate buffer systems (e.g., citrate-phosphate for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH).

  • Spiking of this compound-ethyl: Prepare a stock solution of this compound-ethyl in a water-miscible organic solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to a final concentration suitable for analytical detection, ensuring the organic solvent concentration is minimal (e.g., <1%).

  • Incubation: Incubate the spiked buffer solutions in the dark at a constant temperature (e.g., 30°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Analysis: Analyze the samples immediately using a validated HPLC-UV method to determine the concentration of this compound-ethyl. A typical method would use a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water (e.g., 70:30 v/v) with UV detection at 240 nm.[1]

  • Data Analysis: Plot the natural logarithm of the this compound-ethyl concentration versus time. The degradation rate constant (k) can be determined from the slope of the resulting line, and the half-life (DT₅₀) can be calculated using the formula: DT₅₀ = 0.693 / k.

Protocol 2: Analysis of this compound-ethyl and its Degradation Products by HPLC

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: Hypersil C18 analytical column (5.0 μm, 4.6 × 250 mm) or equivalent.[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 by volume).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 μL.[1]

  • Detection Wavelength: 240 nm.[1]

  • Standard Preparation: Prepare standard solutions of this compound-ethyl, this compound acid (FA), ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP), and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) in the mobile phase.

  • Sample Analysis: Inject the prepared standards and experimental samples into the HPLC system.

  • Identification and Quantification: Identify the compounds in the samples by comparing their retention times with those of the authentic standards. Quantify the concentrations using calibration curves generated from the standard solutions. For confirmation of identity, especially for unknown peaks, Gas Chromatography/Mass Spectrometry (GC-MS) can be utilized.[1]

Visualizations

Fenoxaprop_P_ethyl_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis FPE This compound-ethyl FPE_acidic Acidic Conditions (pH 4-5) FPE->FPE_acidic Ether Linkage Cleavage FPE_alkaline Alkaline Conditions (pH 8-10) FPE->FPE_alkaline Ester Bond Breakdown Light Sunlight / UV FPE->Light Photo-induced Reactions EHPP Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) FPE_acidic->EHPP CDHB 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) FPE_acidic->CDHB FA This compound acid (FA) FPE_alkaline->FA Photo_Products Various Photoproducts (including FA, EHPP, CDHB) Light->Photo_Products

Caption: Degradation pathways of this compound-ethyl in aqueous solution.

Experimental_Workflow_Stability_Study start Start: Prepare Buffered Aqueous Solutions spike Spike with This compound-ethyl Stock start->spike incubate Incubate under Controlled Conditions (Temp, Light) spike->incubate sampling Collect Aliquots at Predetermined Time Intervals incubate->sampling analysis Analyze Samples by Validated HPLC-UV Method sampling->analysis data Plot ln(Concentration) vs. Time analysis->data calculate Calculate Degradation Rate Constant (k) and Half-life (DT₅₀) data->calculate end End: Stability Profile Determined calculate->end

Caption: Workflow for a this compound-ethyl aqueous stability study.

References

Technical Support Center: Overcoming Fenoxaprop-P-ethyl Phytotoxicity in Sensitive Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with fenoxaprop-P-ethyl (B1329639).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Unexpectedly high phytotoxicity in a sensitive crop species.

  • Question: I am observing severe phytotoxicity (e.g., chlorosis, necrosis, stunting) in my sensitive crop plants, even when using the recommended concentration of this compound-ethyl. What could be the cause?

  • Answer: Several factors can exacerbate this compound-ethyl phytotoxicity. Consider the following:

    • Environmental Conditions: High temperatures and humidity can increase the absorption of the herbicide, leading to greater injury.[1] Conversely, plants under stress from drought may also exhibit altered responses.

    • Crop Growth Stage: Younger, rapidly growing plants are often more susceptible to herbicide injury. Applications should be timed according to the crop's developmental stage as specified in experimental protocols.

    • Application Error: Inaccurate calibration of spray equipment can lead to the application of higher than intended doses of the herbicide. Ensure all equipment is properly calibrated before use.

    • Tank Mixing: Antagonistic or synergistic interactions can occur when this compound-ethyl is mixed with other pesticides or adjuvants. Review the compatibility of all components in your tank mix.

Issue 2: My safener application is not reducing phytotoxicity as expected.

  • Question: I've applied a safener (e.g., mefenpyr-diethyl, isoxadifen-ethyl) with this compound-ethyl, but I am not seeing a significant reduction in crop injury. Why might this be happening?

  • Answer: The efficacy of a safener can be influenced by several factors:

    • Safener Concentration: The protective effect of a safener is often dose-dependent. Insufficient safener concentration may not provide adequate protection. Conversely, excessively high concentrations may not offer additional benefits and could have their own physiological effects.

    • Timing of Application: For optimal results, safeners are typically applied simultaneously with the herbicide. Pre-treatment or delayed application may be less effective.

    • Crop Specificity: The effectiveness of a particular safener can vary between different crop species and even between different cultivars of the same species.[2][3]

    • Mechanism of Action: Safeners primarily work by enhancing the crop's natural detoxification pathways, such as increasing the activity of glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases.[4][5] If the sensitive crop has a limited capacity to upregulate these pathways, the safener's effect may be diminished.

Issue 3: I am seeing conflicting results in my biochemical assays for oxidative stress.

  • Question: My data on oxidative stress markers (e.g., lipid peroxidation, antioxidant enzyme activity) are inconsistent across replicates. What could be causing this variability?

  • Answer: Inconsistent results in biochemical assays can stem from several sources:

    • Sample Collection and Handling: The timing of sample collection after treatment is critical, as the expression and activity of antioxidant enzymes can change dynamically. Ensure that all samples are collected at the same time point post-treatment and are immediately flash-frozen in liquid nitrogen and stored at -80°C to prevent degradation.

    • Assay Protocol: Strict adherence to the experimental protocol is crucial. Variations in buffer pH, incubation times, or temperature can significantly impact enzyme activity measurements.

    • Plant Material: Variability can exist between individual plants. To minimize this, pool tissue from multiple plants for each replicate and ensure that plants are of a uniform size and developmental stage at the start of the experiment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound-ethyl phytotoxicity and its mitigation.

  • What is the primary mechanism of this compound-ethyl phytotoxicity? this compound-ethyl is an aryloxyphenoxypropionate herbicide that inhibits the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[6] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. Inhibition of this enzyme leads to a disruption of cell membrane integrity and ultimately cell death, manifesting as chlorosis, necrosis, and growth inhibition.[7]

  • How do safeners protect crops from this compound-ethyl injury? Safeners are chemical compounds that, when applied with a herbicide, protect the crop from injury without affecting the herbicide's efficacy on target weeds. They work by stimulating the crop's innate defense mechanisms, primarily by enhancing the metabolic detoxification of the herbicide. This is often achieved by increasing the expression and activity of key detoxifying enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[4][5] These enzymes convert the herbicide into less toxic metabolites.

  • What are the visual symptoms of this compound-ethyl phytotoxicity? Common symptoms of this compound-ethyl injury in sensitive crops include:

    • Chlorosis: Yellowing of the leaves, often starting at the tips and margins.[1][7]

    • Necrosis: Browning and death of plant tissue, which typically follows chlorosis.[1][7]

    • Stunting: A general reduction in plant growth and development.[1]

    • Leaf Distortion: Leaves may appear twisted or malformed.[1]

  • Can environmental factors influence the severity of phytotoxicity? Yes, environmental conditions can significantly impact the phytotoxicity of this compound-ethyl. Factors such as high temperature and humidity can increase herbicide uptake and translocation, leading to more severe crop injury.[1] It is important to record and control environmental conditions during experiments to ensure reproducibility.

  • How can I quantitatively assess the level of phytotoxicity in my experiments? Phytotoxicity can be quantified using several methods:

    • Visual Injury Rating: A common method involves visually assessing the percentage of plant tissue showing symptoms of injury (e.g., chlorosis, necrosis) on a scale of 0% (no injury) to 100% (plant death).

    • Biomass Measurement: The fresh and dry weight of the shoots and roots can be measured and compared to untreated control plants. A reduction in biomass is a direct indicator of growth inhibition.

    • Chlorophyll (B73375) Content: Since chlorosis is a primary symptom, measuring the chlorophyll content of the leaves can provide a quantitative measure of phytotoxicity.

    • Biochemical Markers: Assaying for markers of oxidative stress, such as malondialdehyde (MDA) content (an indicator of lipid peroxidation), can provide insight into the physiological damage caused by the herbicide.

Data Presentation

The following tables summarize quantitative data from studies on the effects of this compound-ethyl and safeners on sensitive crops.

Table 1: Effect of Mefenpyr-diethyl on this compound-ethyl Phytotoxicity in Wheat Varieties

Wheat VarietyTreatmentVisual Injury (%) at 7 DATVisual Injury (%) at 14 DAT
BRS 49 This compound-ethyl20.025.0
This compound-ethyl + Mefenpyr-diethyl0.00.0
CD 104 This compound-ethyl15.010.0
This compound-ethyl + Mefenpyr-diethyl0.00.0
CEP 24 This compound-ethyl5.03.0
This compound-ethyl + Mefenpyr-diethyl0.00.0
IAPAR 78 This compound-ethyl8.05.0
This compound-ethyl + Mefenpyr-diethyl0.00.0
Rubi This compound-ethyl10.08.0
This compound-ethyl + Mefenpyr-diethyl0.00.0

Data adapted from Cataneo et al. (2013).[2][3] DAT: Days After Treatment

Table 2: Effect of Mefenpyr-diethyl on Glutathione S-Transferase (GST) Activity and Lipid Content in Wheat Varieties Treated with this compound-ethyl

Wheat VarietyTreatmentGST Activity (mmol min⁻¹ mg⁻¹ protein)Lipid Content (% of Control)
BRS 49 Control1.05100
This compound-ethyl1.8137
This compound-ethyl + Mefenpyr-diethyl1.6385
CD 104 Control0.89100
This compound-ethyl1.7828
This compound-ethyl + Mefenpyr-diethyl1.5592
CEP 24 Control0.95100
This compound-ethyl1.9265
This compound-ethyl + Mefenpyr-diethyl1.7595
IAPAR 78 Control1.12100
This compound-ethyl1.68105
This compound-ethyl + Mefenpyr-diethyl1.45110
Rubi Control1.21100
This compound-ethyl1.6658
This compound-ethyl + Mefenpyr-diethyl1.5898

Data adapted from Cataneo et al. (2013).[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Assessment of Visual Herbicide Injury
  • Objective: To visually quantify the phytotoxic effects of this compound-ethyl on crop plants.

  • Procedure:

    • At predetermined time points after herbicide application (e.g., 7, 14, and 21 days), visually assess each plant for symptoms of injury, including chlorosis, necrosis, and stunting.

    • Rate the overall injury on a percentage scale from 0 to 100, where 0 represents no visible injury and 100 represents complete plant death.

    • It is recommended to have at least two independent evaluators score the plants to minimize bias.

    • Record the average injury rating for each treatment group.

Determination of Chlorophyll and Carotenoid Content
  • Objective: To quantify the effect of this compound-ethyl on the photosynthetic pigments of the crop.

  • Procedure:

    • Collect a known weight of fresh leaf tissue (e.g., 100 mg) from a consistent position on the plant for each treatment and replicate.

    • Homogenize the tissue in 10 mL of 80% acetone.

    • Centrifuge the homogenate at 5000 x g for 10 minutes.

    • Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using a spectrophotometer.

    • Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):

      • Chlorophyll a (µg/mL) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

      • Chlorophyll b (µg/mL) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

      • Total Carotenoids (µg/mL) = (1000(A₄₇₀) - 1.82 Chl a - 85.02 Chl b) / 198

    • Express the pigment content on a fresh weight basis (e.g., µg/g FW).

Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
  • Objective: To assess the extent of oxidative damage to cell membranes by measuring the level of lipid peroxidation.

  • Procedure:

    • Homogenize 0.5 g of fresh plant tissue in 5 mL of 0.1% trichloroacetic acid (TCA).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes.

    • To 1 mL of the supernatant, add 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).

    • Heat the mixture at 95°C for 30 minutes, then quickly cool in an ice bath.

    • Centrifuge at 10,000 x g for 10 minutes to clarify the solution.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm.

    • Calculate the MDA concentration using the following formula:

      • MDA (µmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155,000] * 10⁶ * (V_extract / W_sample)

      • Where 155,000 is the molar extinction coefficient for MDA.

Assay of Glutathione S-Transferase (GST) Activity
  • Objective: To measure the activity of a key herbicide-detoxifying enzyme.

  • Procedure:

    • Extract total protein from a known weight of plant tissue using an appropriate extraction buffer.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

    • The assay mixture should contain potassium phosphate (B84403) buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as the substrate.

    • Initiate the reaction by adding the protein extract.

    • Monitor the increase in absorbance at 340 nm for several minutes using a spectrophotometer. This increase is due to the formation of the GSH-CDNB conjugate.

    • Calculate the GST activity using the molar extinction coefficient of the conjugate (9.6 mM⁻¹ cm⁻¹) and express the activity as µmol of product formed per minute per mg of protein.

Assay of Superoxide (B77818) Dismutase (SOD) Activity
  • Objective: To measure the activity of a key antioxidant enzyme involved in scavenging superoxide radicals.

  • Procedure:

    • Extract total protein from plant tissue as described for the GST assay.

    • The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

    • The reaction mixture contains potassium phosphate buffer, methionine, NBT, EDTA, and riboflavin.

    • Add the protein extract to the reaction mixture and illuminate the samples under a light source for a specific period (e.g., 15 minutes). A control reaction without the enzyme extract should be run in parallel.

    • Measure the absorbance at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound-ethyl phytotoxicity and its mitigation.

Fenoxaprop_Detoxification_Pathway cluster_herbicide Herbicide Action cluster_detoxification Detoxification Pathway (Safener-Induced) This compound-ethyl This compound-ethyl ACCase ACCase This compound-ethyl->ACCase Inhibits Hydroxylated Metabolite Hydroxylated Metabolite This compound-ethyl->Hydroxylated Metabolite P450s Fatty Acid Biosynthesis Fatty Acid Biosynthesis ACCase->Fatty Acid Biosynthesis Blocks Cell Membrane Integrity Cell Membrane Integrity Fatty Acid Biosynthesis->Cell Membrane Integrity Disrupts Phytotoxicity Phytotoxicity Cell Membrane Integrity->Phytotoxicity Safener Safener P450s P450s Safener->P450s Induces GSTs GSTs Safener->GSTs Induces Glutathione Conjugate Glutathione Conjugate Hydroxylated Metabolite->Glutathione Conjugate GSTs Vacuolar Sequestration Vacuolar Sequestration Glutathione Conjugate->Vacuolar Sequestration

Caption: this compound-ethyl detoxification pathway.

Oxidative_Stress_Pathway This compound-ethyl This compound-ethyl ACCase Inhibition ACCase Inhibition This compound-ethyl->ACCase Inhibition Metabolic Disruption Metabolic Disruption ACCase Inhibition->Metabolic Disruption ROS Production Increased ROS (O2-, H2O2) Metabolic Disruption->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Antioxidant Defense System Antioxidant Defense System ROS Production->Antioxidant Defense System Induces Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Cell Membrane Damage Cell Membrane Damage Lipid Peroxidation->Cell Membrane Damage SOD SOD Antioxidant Defense System->SOD CAT CAT Antioxidant Defense System->CAT SOD->ROS Production Scavenges O2- CAT->ROS Production Scavenges H2O2 Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Phytotoxicity Assessment cluster_biochemical Biochemical Analysis Plant Growth Plant Growth Herbicide & Safener Application Herbicide & Safener Application Plant Growth->Herbicide & Safener Application Visual Injury Rating Visual Injury Rating Herbicide & Safener Application->Visual Injury Rating Biomass Measurement Biomass Measurement Herbicide & Safener Application->Biomass Measurement Chlorophyll Content Chlorophyll Content Herbicide & Safener Application->Chlorophyll Content Lipid Peroxidation (MDA) Lipid Peroxidation (MDA) Herbicide & Safener Application->Lipid Peroxidation (MDA) Enzyme Assays (GST, SOD, CAT) Enzyme Assays (GST, SOD, CAT) Herbicide & Safener Application->Enzyme Assays (GST, SOD, CAT) Data Analysis & Interpretation Data Analysis & Interpretation Visual Injury Rating->Data Analysis & Interpretation Biomass Measurement->Data Analysis & Interpretation Chlorophyll Content->Data Analysis & Interpretation Lipid Peroxidation (MDA)->Data Analysis & Interpretation Enzyme Assays (GST, SOD, CAT)->Data Analysis & Interpretation

References

Technical Support Center: Identifying ACCase Gene Mutations Conferring Fenoxaprop-P-ethyl Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the identification of Acetyl-CoA Carboxylase (ACCase) gene mutations that confer resistance to the herbicide Fenoxaprop-P-ethyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common ACCase gene mutations that confer resistance to this compound-ethyl?

A1: Resistance to this compound-ethyl, an aryloxyphenoxypropionate (APP) herbicide, is frequently associated with specific single nucleotide polymorphisms (SNPs) in the ACCase gene, leading to amino acid substitutions. These mutations alter the herbicide's binding site on the ACCase enzyme. Some of the most commonly reported mutations include:

  • Isoleucine-1781-Leucine (Ile-1781-Leu): This is one of the most widespread mutations and confers resistance to not only APP herbicides like this compound-ethyl but also to cyclohexanedione (CHD) and phenylpyrazoline (PPZ) herbicides in some weed species.[1][2][3][4]

  • Aspartate-2078-Glycine (Asp-2078-Gly): This mutation is known to provide broad cross-resistance to both APP and CHD herbicides.[1][2][5][6]

  • Tryptophan-2027-Cysteine (Trp-2027-Cys): This mutation primarily confers resistance to APP herbicides.[7][8][9][10][11][12]

  • Isoleucine-2041-Asparagine (Ile-2041-Asn): This substitution generally provides resistance to APP herbicides.[9][13]

  • Cysteine-2088-Arginine (Cys-2088-Arg): This mutation can confer cross-resistance to both APP and CHD herbicides.[14][15][16][17]

  • Glycine-2096-Alanine (Gly-2096-Ala): This mutation is associated with resistance to APP herbicides.[18]

  • Tryptophan-1999-Cysteine (Trp-1999-Cys): This mutation has been found to confer resistance specifically to fenoxaprop.[19]

It is important to note that the level of resistance can vary depending on the specific mutation, the weed species, and whether the mutation is present in a homozygous or heterozygous state.[20]

Q2: What are the primary mechanisms of resistance to this compound-ethyl?

A2: There are two main mechanisms of resistance to this compound-ethyl and other ACCase inhibitors:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ACCase gene.[21] These mutations alter the three-dimensional structure of the enzyme's active site, reducing the binding affinity of the herbicide.[7] This prevents the inhibition of the enzyme, allowing fatty acid biosynthesis to continue even in the presence of the herbicide.

  • Non-Target-Site Resistance (NTSR): This mechanism does not involve any alteration of the target enzyme. Instead, it relies on other physiological processes to prevent the herbicide from reaching its target at a toxic concentration. The most common NTSR mechanism is enhanced metabolic detoxification, where the resistant plant can rapidly metabolize the herbicide into non-toxic compounds, often through the action of enzyme families like cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[8][16][22][23][24]

Q3: How can I determine if a weed population has developed resistance to this compound-ethyl?

A3: A multi-step approach is typically used to confirm herbicide resistance:

  • Whole-Plant Bioassay: Suspected resistant and known susceptible weed populations are grown under controlled conditions and treated with a range of this compound-ethyl doses. The dose required to cause a 50% reduction in growth (ED50) is determined for each population. A significantly higher ED50 value for the suspected resistant population compared to the susceptible one indicates resistance. The resistance index (RI) is calculated by dividing the ED50 of the resistant population by the ED50 of the susceptible population.

  • ACCase Gene Sequencing: If target-site resistance is suspected, the carboxyltransferase (CT) domain of the ACCase gene is amplified via PCR and sequenced. The resulting sequence is then compared to the wild-type sequence from a susceptible plant to identify any known resistance-conferring mutations.

  • Molecular Assays: Techniques like Derived Cleaved Amplified Polymorphic Sequences (dCAPS) can be developed for rapid screening of specific known mutations within a large number of individuals.[5][6][14][15]

Quantitative Data Summary

The following tables summarize the resistance levels conferred by specific ACCase mutations to this compound-ethyl in various weed species. The Resistance Index (RI) is a measure of how many times more herbicide is required to control the resistant population compared to a susceptible population.

Table 1: ACCase Mutations and Corresponding Resistance Indices (RI) for this compound-ethyl

ACCase MutationWeed SpeciesResistance Index (RI)Reference
Ile-1781-LeuAlopecurus aequalis124.41[19]
Digitaria ciliarisBroad-spectrum resistance[3]
Phalaris minor14.8[1]
Asp-2078-GlyAlopecurus aequalis67.29[19]
Polypogon fugax5.4 - 18.4 (cross-resistance)[5][6]
Phalaris minor14.8[1]
Trp-2027-CysDigitaria ciliaris53.7 - 132.8[23]
Cys-2088-ArgEchinochloa crus-galli5.80[15][17]
Non-target-siteEchinochloa colona11[22]
Non-target-siteEleusine indica5.1[25]

Experimental Protocols & Methodologies

This section provides detailed methodologies for key experiments used in the identification of ACCase gene mutations.

Whole-Plant Bioassay for Resistance Confirmation

This protocol is designed to determine the level of resistance to this compound-ethyl in a suspected weed population compared to a known susceptible population.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations

  • Pots (e.g., 10 cm diameter) filled with appropriate potting mix

  • Controlled environment growth chamber or greenhouse

  • This compound-ethyl commercial formulation

  • Laboratory spray cabinet equipped with a flat-fan nozzle

  • Balance, volumetric flasks, and pipettes

Procedure:

  • Seed Germination and Plant Growth:

    • Sow seeds of both suspected resistant and susceptible populations in separate pots.

    • Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod suitable for the specific weed species.

    • Water the plants as needed and allow them to grow to the 2-4 leaf stage.

  • Herbicide Application:

    • Prepare a stock solution of this compound-ethyl and then a series of dilutions to create a range of doses. The dose range should bracket the expected ED50 values for both susceptible and resistant populations. A typical range for susceptible populations might be 0, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate, while for resistant populations, it might be 0, 1x, 2x, 4x, 8x, 16x, and 32x the field rate.

    • Treat the plants at the 2-4 leaf stage using a laboratory spray cabinet to ensure uniform application. Include an untreated control for each population.

    • Each dose level should be replicated at least three times.

  • Data Collection and Analysis:

    • Return the plants to the growth chamber or greenhouse after treatment.

    • After a set period (typically 21 days), visually assess the plants for injury and measure the above-ground fresh or dry weight.

    • Calculate the percent growth reduction relative to the untreated control for each dose.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to determine the ED50 value for each population.

    • Calculate the Resistance Index (RI) as: RI = ED50 (Resistant Population) / ED50 (Susceptible Population).

DNA Extraction, PCR Amplification, and Sanger Sequencing of the ACCase Gene

This protocol outlines the steps to identify mutations in the carboxyltransferase (CT) domain of the ACCase gene.

Materials:

  • Fresh leaf tissue from resistant and susceptible plants

  • DNA extraction kit or CTAB extraction buffer

  • PCR primers designed to amplify the CT domain of the ACCase gene

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction:

    • Collect fresh leaf tissue from individual plants.

    • Extract genomic DNA using a commercial kit or a standard CTAB protocol.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer or gel electrophoresis.

  • PCR Amplification:

    • Set up PCR reactions containing genomic DNA, forward and reverse primers, Taq polymerase, dNTPs, and PCR buffer.

    • Use a thermocycler with an appropriate program, which typically includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized for the specific primer pair.

    • Run the PCR products on an agarose gel to verify the amplification of a single band of the expected size.

  • PCR Product Purification and Sequencing:

    • Purify the PCR product using a commercial kit to remove primers and dNTPs.

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain a consensus sequence for the amplified region.

    • Align the sequence from the resistant plant with the sequence from a susceptible plant using a sequence alignment tool (e.g., BLAST, ClustalW).

    • Identify any nucleotide changes that result in an amino acid substitution at known resistance-conferring positions.

Derived Cleaved Amplified Polymorphic Sequences (dCAPS) Assay for Mutation Detection

The dCAPS method is a PCR-based tool used to rapidly screen for known single nucleotide polymorphisms (SNPs). It involves designing a mismatched PCR primer that, in combination with the SNP, creates or abolishes a restriction enzyme recognition site.

Materials:

  • Genomic DNA from the plants to be screened

  • dCAPS primers (one of which contains a mismatch)

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Restriction enzyme specific to the created or abolished site

  • Water bath or incubator for restriction digestion

  • Agarose gel electrophoresis equipment

Procedure:

  • dCAPS Primer Design:

    • Use a web-based tool like dCAPS Finder to design a primer that introduces a mismatch near the SNP of interest. This mismatch, together with the SNP, will create a new restriction site in one of the alleles (e.g., the resistant allele).

  • PCR Amplification:

    • Perform PCR using the dCAPS primers and genomic DNA as a template.

  • Restriction Digestion:

    • Digest the PCR product with the chosen restriction enzyme according to the manufacturer's instructions.

  • Gel Electrophoresis:

    • Separate the digested PCR products on an agarose gel.

    • Analyze the banding pattern. For example, if the mutation creates a restriction site, the PCR product from a resistant individual will be cut into two smaller fragments, while the product from a susceptible individual will remain uncut. Heterozygous individuals will show both the uncut band and the two smaller digested bands.

Troubleshooting Guides

Troubleshooting PCR Amplification of the ACCase Gene
Issue Possible Cause Recommended Solution
No PCR product Incorrect annealing temperatureOptimize the annealing temperature using a gradient PCR.
Poor DNA quality (presence of inhibitors)Re-purify the DNA. Try diluting the DNA template.
Primer design issuesVerify primer sequences and check for secondary structures. Design new primers if necessary.
Degraded reagentsUse fresh aliquots of Taq polymerase, dNTPs, and buffer.
Non-specific bands Annealing temperature is too lowIncrease the annealing temperature in 2°C increments.
Primer-dimer formationRedesign primers to avoid complementarity at the 3' ends.
High DNA template concentrationReduce the amount of template DNA in the reaction.
Faint bands Insufficient number of PCR cyclesIncrease the number of cycles (up to 40).
Low template concentrationIncrease the amount of template DNA.
Inefficient primersRedesign primers for better efficiency.
Troubleshooting dCAPS Assay
Issue Possible Cause Recommended Solution
Incomplete digestion Insufficient enzyme or incubation timeIncrease the amount of restriction enzyme and/or the incubation time.
Presence of PCR inhibitors affecting enzyme activityPurify the PCR product before digestion.
Incorrect digestion temperatureEnsure the digestion is performed at the optimal temperature for the enzyme.
No digestion in the expected sample Incorrect primer designDouble-check the dCAPS primer design to ensure it correctly creates the restriction site with the SNP.
The SNP is not present in the sampleSequence the PCR product to confirm the absence of the mutation.
Partial digestion in a homozygous sample Star activity of the restriction enzymeUse the recommended buffer and reaction conditions for the enzyme. Do not use an excessive amount of enzyme.
Presence of a heterozygous alleleThe sample may be heterozygous. Sequence the PCR product to confirm.

Visualizations

Signaling Pathway and Experimental Workflow

ACCase_Inhibition_Pathway Fenoxaprop Fenoxaprop ACCase_active ACCase_active Fenoxaprop->ACCase_active Inhibits Metabolism Metabolism Fenoxaprop->Metabolism Detoxified ACCase_mutated ACCase_mutated Fenoxaprop->ACCase_mutated Ineffective Inhibition MalonylCoA MalonylCoA ACCase_active->MalonylCoA Catalyzes AcetylCoA AcetylCoA AcetylCoA->ACCase_active Substrate AcetylCoA->ACCase_mutated Substrate FattyAcids FattyAcids MalonylCoA->FattyAcids Membrane Membrane FattyAcids->Membrane PlantGrowth PlantGrowth Membrane->PlantGrowth ACCase_mutated->MalonylCoA Catalyzes (uninhibited)

Experimental_Workflow start Suspected Resistant Weed Population bioassay Whole-Plant Bioassay start->bioassay resistance_confirmed Resistance Confirmed bioassay->resistance_confirmed RI > 2 susceptible Population is Susceptible bioassay->susceptible RI ≈ 1 dna_extraction DNA Extraction pcr PCR Amplification of ACCase CT Domain dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing dcaps dCAPS Assay (for known mutations) pcr->dcaps analysis Sequence Analysis sequencing->analysis mutation_confirmed Resistance Mutation Identified dcaps->mutation_confirmed Positive no_mutation No Target-Site Mutation (Suspect NTSR) dcaps->no_mutation Negative analysis->mutation_confirmed analysis->no_mutation resistance_confirmed->dna_extraction

Troubleshooting_Logic start Experiment Fails (e.g., No PCR product) check_reagents Check Reagents (fresh, correct concentration) start->check_reagents check_dna Assess DNA Quality & Quantity check_reagents->check_dna Reagents OK re_run Re-run Experiment with Adjustments check_reagents->re_run Reagents Faulty check_primers Verify Primer Design & Integrity check_dna->check_primers DNA OK check_dna->re_run DNA Faulty check_protocol Review Protocol Parameters (e.g., Annealing Temp.) check_primers->check_protocol Primers OK check_primers->re_run Primers Faulty check_protocol->re_run Parameters Adjusted success Successful Result re_run->success Works consult Consult Literature/ Expert re_run->consult Fails Again

References

Technical Support Center: Metabolic Detoxification of Fenoxaprop-P-ethyl in Resistant Weeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the metabolic detoxification of Fenoxaprop-P-ethyl in resistant weeds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a structured format.

Table 1: Troubleshooting Guide for this compound-ethyl Resistance Experiments

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results in whole-plant bioassays for resistance. - Genetic variability within the weed population.- Uneven herbicide application.- Variations in plant growth stage or environmental conditions.- Use a standardized and homogenous seed source for experiments.- Ensure precise and uniform herbicide application using a calibrated sprayer.- Grow plants under controlled environmental conditions and treat them at the same growth stage.
P450 inhibitors (e.g., malathion, PBO) do not reverse this compound-ethyl resistance. - The primary resistance mechanism is not P450-mediated.- The specific P450 isoforms involved are not inhibited by the chosen inhibitor.- Other detoxification pathways, such as those involving Glutathione (B108866) S-Transferases (GSTs) or Glycosyl Transferases (GTs), are predominant.[1]- Investigate other resistance mechanisms, such as target-site mutations in the ACCase gene or the involvement of other enzyme families.- Test a broader range of P450 inhibitors.- Conduct GST and GT enzyme assays to assess their role in detoxification.
Low or no detectable P450 or GST enzyme activity in vitro. - Inefficient protein extraction or denaturation of the enzyme.- Presence of endogenous inhibitors in the plant extract.- Incorrect assay conditions (e.g., pH, temperature, substrate concentration).- Optimize the protein extraction protocol to maintain enzyme integrity.- Include steps in the extraction protocol to remove potential inhibitors (e.g., polyvinylpyrrolidone (B124986) for phenolics).- Validate and optimize the enzyme assay conditions for the specific weed species.
Unexpected or novel peaks in HPLC chromatogram of plant extracts. - Presence of previously uncharacterized metabolites of this compound-ethyl.- Contamination of the sample or mobile phase.- Co-elution of interfering compounds from the plant matrix.- Isolate the unknown peak and perform structural elucidation using techniques like LC-MS/MS or NMR.- Run appropriate blanks (solvent, matrix) to identify sources of contamination.- Optimize the HPLC method (e.g., gradient, column chemistry) to improve the separation of metabolites.
Difficulty in identifying specific genes responsible for metabolic resistance. - Metabolic resistance is often a quantitative trait involving multiple genes and enzyme families.- The causal genes may have subtle increases in expression that are difficult to detect.- Lack of genomic resources for the weed species under investigation.- Employ transcriptomics (RNA-seq) to identify differentially expressed genes in resistant vs. susceptible populations.- Use functional genomics approaches (e.g., heterologous expression in yeast or plants) to validate the function of candidate genes.- Consider genome sequencing and assembly for the weed species to facilitate gene discovery.

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to the metabolic detoxification of this compound-ethyl.

Q1: What are the primary metabolic pathways involved in the detoxification of this compound-ethyl in resistant weeds?

A1: The two primary metabolic pathways implicated in this compound-ethyl detoxification are oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s) and conjugation reactions mediated by glutathione S-transferases (GSTs).[2][3] There is also emerging evidence for the involvement of glycosyl transferases (GTs) and ABC transporters in the detoxification and sequestration of this herbicide.[1]

Q2: How can I confirm that metabolic detoxification is the cause of this compound-ethyl resistance in my weed population?

A2: A multi-step approach is recommended. First, conduct whole-plant bioassays with and without known inhibitors of P450s (e.g., malathion, piperonyl butoxide) and GSTs (e.g., 4-chloro-7-nitrobenzofurazan). A significant reversal of resistance in the presence of an inhibitor suggests the involvement of that enzyme family.[1][4] Subsequently, you can perform in vitro enzyme assays with extracted proteins and conduct HPLC or LC-MS/MS analysis to compare the rate of herbicide metabolism and the profile of metabolites between resistant and susceptible populations.[1]

Q3: Are there specific P450 or GST gene families associated with this compound-ethyl resistance?

A3: Yes, research in various weed species, particularly in the genus Alopecurus (black-grass), has identified several P450 gene families associated with this compound-ethyl resistance. These include the CYP72A and CYP81 families.[5][6] Specific genes such as CYP709B1, CYP704C1, and CYP75B4 have also been implicated in resistance in different weed species.[2][7] For GSTs, the phi (GSTF) and tau (GSTU) classes are most commonly associated with herbicide detoxification.

Q4: What are the practical implications of metabolic resistance to this compound-ethyl for weed management in the field?

A4: Metabolic resistance poses a significant challenge for weed management because it can confer cross-resistance to other herbicides with different modes of action.[8] This means that rotating herbicides may not be an effective strategy if the weed has a broad-spectrum metabolic detoxification system. Integrated weed management strategies, including the use of herbicides with different modes of action to which the weed is still susceptible, cultural practices to reduce the weed seed bank, and mechanical weed control, are crucial for managing metabolic resistance.

Q5: If I discover a novel metabolite of this compound-ethyl, what are the recommended next steps?

A5: The discovery of a novel metabolite is a significant finding. The next steps should involve the structural elucidation of the metabolite using advanced analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Once the structure is identified, you can propose a metabolic pathway. Further research could involve identifying the specific enzyme(s) responsible for its formation through in vitro assays with recombinant enzymes or by silencing candidate genes in the resistant weed.

Data Presentation

Table 2: Quantitative Data on this compound-ethyl Resistance in Selected Weed Species

Weed Species Resistant Population Resistance Index (RI) Primary Metabolic Mechanism Reference
Alopecurus japonicusAHFD-3>100P450s (CYP72A, CYP81)[5]
Alopecurus aequalisAHTC-062.2 - 36.5 (to various ACCase inhibitors)P450s[4]
Echinochloa colona-11Non-target-site (specific mechanism not fully elucidated)[9]
Alopecurus japonicusR populationNot specifiedEnhanced metabolism (not reversed by P450/GST inhibitors, likely GTs/ABC transporters)[1]

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Activity Assay

This protocol is adapted for the general measurement of P450 activity in plant microsomes.

1. Microsome Isolation:

  • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 10 mM DTT, and 1% w/v polyvinylpyrrolidone).

  • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet chloroplasts and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 20% v/v glycerol).

2. P450 Activity Assay (using a model substrate like 7-ethoxycoumarin):

  • Prepare a reaction mixture containing the microsomal protein, NADPH, and the substrate in a suitable buffer.

  • The reaction is initiated by the addition of NADPH.

  • The rate of product formation (7-hydroxycoumarin) is measured fluorometrically (excitation at 368 nm, emission at 456 nm).

  • P450 activity is expressed as pmol of product formed per minute per mg of protein.

Protocol 2: In Vitro Glutathione S-Transferase (GST) Activity Assay

This protocol measures the total GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

1. Protein Extraction:

  • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 1 mM EDTA and 1 mM DTT).

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • The supernatant contains the soluble GSTs and is used for the assay.

2. GST Activity Assay:

  • Prepare a reaction mixture containing the protein extract, reduced glutathione (GSH), and CDNB in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5).

  • The reaction is initiated by the addition of CDNB.

  • The rate of formation of the glutathione-CDNB conjugate is measured by monitoring the increase in absorbance at 340 nm.

  • GST activity is calculated using the extinction coefficient of the conjugate and is expressed as nmol of product formed per minute per mg of protein.

Protocol 3: HPLC Analysis of this compound-ethyl and its Metabolites

This is a general HPLC method that can be optimized for specific applications.

1. Sample Extraction:

  • Homogenize plant tissue in a suitable organic solvent (e.g., acetonitrile (B52724) or acetone).

  • The extract can be partitioned with a non-polar solvent (e.g., hexane) to remove lipids.

  • The extract is then concentrated and redissolved in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may be acidified with formic or acetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 235 nm.

  • Injection Volume: 20 µL.

  • Quantification is achieved by comparing the peak areas of the analytes in the samples to those of analytical standards.

Mandatory Visualization

Fenoxaprop_Detoxification cluster_phase1 Phase I: Oxidation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration FPE This compound-ethyl P450s Cytochrome P450s (e.g., CYP72A, CYP81) FPE->P450s Hydroxylated_FPE Hydroxylated This compound-ethyl P450s->Hydroxylated_FPE GSTs Glutathione S-Transferases (GSTs) Hydroxylated_FPE->GSTs GTs Glycosyl Transferases (GTs) Hydroxylated_FPE->GTs GSH_conjugate GSH Conjugate GSTs->GSH_conjugate Glucose_conjugate Glucose Conjugate GTs->Glucose_conjugate ABC ABC Transporters GSH_conjugate->ABC Vacuole Vacuole Glucose_conjugate->ABC ABC->Vacuole

Caption: Metabolic detoxification pathway of this compound-ethyl in resistant weeds.

Experimental_Workflow cluster_whole_plant Whole-Plant Level cluster_biochemical Biochemical Level cluster_analytical Analytical Chemistry Level cluster_molecular Molecular Level Bioassay Whole-Plant Bioassay (with/without inhibitors) Resistance_Confirmation Resistance Confirmation & Indication of Mechanism Bioassay->Resistance_Confirmation Protein_Extraction Protein Extraction Resistance_Confirmation->Protein_Extraction Metabolite_Extraction Metabolite Extraction Resistance_Confirmation->Metabolite_Extraction RNA_Extraction RNA Extraction Resistance_Confirmation->RNA_Extraction P450_Assay P450 Enzyme Assay Protein_Extraction->P450_Assay GST_Assay GST Enzyme Assay Protein_Extraction->GST_Assay Enzyme_Activity Enzyme Activity Quantification P450_Assay->Enzyme_Activity GST_Assay->Enzyme_Activity Gene_Identification Candidate Gene Identification Enzyme_Activity->Gene_Identification HPLC HPLC / LC-MS Analysis Metabolite_Extraction->HPLC Metabolite_Profile Metabolite Profiling & Quantification HPLC->Metabolite_Profile Metabolite_Profile->Gene_Identification RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq RNA_Seq->Gene_Identification Functional_Validation Functional Validation (e.g., yeast expression) Gene_Identification->Functional_Validation

Caption: Experimental workflow for investigating this compound-ethyl metabolic resistance.

Troubleshooting_Logic Start Suspected Metabolic Resistance (Poor herbicide efficacy) Inhibitor_Study Inhibitor Bioassay (P450 & GST inhibitors) Start->Inhibitor_Study Resistance_Reversed Resistance Reversed? Inhibitor_Study->Resistance_Reversed P450_GST_Involved P450s and/or GSTs are likely involved. Proceed with enzyme assays and gene expression analysis. Resistance_Reversed->P450_GST_Involved Yes Other_Mechanisms Consider other mechanisms: - Target-site resistance (ACCase sequencing) - Other enzyme families (GTs, ABC transporters) - Reduced uptake/translocation Resistance_Reversed->Other_Mechanisms No Metabolism_Study Metabolism Study (HPLC/LC-MS) P450_GST_Involved->Metabolism_Study Other_Mechanisms->Metabolism_Study Enhanced_Metabolism Enhanced Metabolism Detected? Metabolism_Study->Enhanced_Metabolism Confirm_NTSR Confirms Non-Target-Site Resistance (NTSR). Proceed with transcriptomics to identify candidate genes. Enhanced_Metabolism->Confirm_NTSR Yes No_Enhanced_Metabolism Metabolism is not enhanced. Investigate other NTSR mechanisms (e.g., sequestration) or target-site resistance. Enhanced_Metabolism->No_Enhanced_Metabolism No

References

Technical Support Center: Fenoxaprop-P-ethyl Efficacy and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fenoxaprop-P-ethyl. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of soil pH on the efficacy and degradation of this herbicide.

Frequently Asked Questions (FAQs)

Q1: How does soil pH affect the chemical stability of this compound-ethyl in soil?

A1: Soil pH is a critical factor governing the stability and degradation pathway of this compound-ethyl. The compound is sensitive to acidic conditions.[1][2] Below a pH of 4.6, this compound-ethyl undergoes rapid nonenzymatic hydrolysis of the benzoxazolyl-oxy-phenoxy ether linkage.[1][2] In contrast, under slightly alkaline conditions, the hydrolysis of the ester bond is slower.[1]

Q2: What are the primary degradation pathways of this compound-ethyl at different soil pH levels?

A2: The degradation of this compound-ethyl follows distinct pathways depending on the soil pH:

  • Acidic Conditions (pH < 4.6): The primary degradation pathway is the cleavage of the ether linkage, resulting in the formation of 6-chloro-2,3-dihydro-benzoxazol-2-one (CDHB) and ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP).[1][2][3]

  • Neutral to Moderately Acidic Conditions (pH 5.0-6.9): In this range, the main process is the de-esterification of this compound-ethyl to its phytotoxic metabolite, fenoxaprop (B166891) acid (FA).[1][2] The rate of this conversion is influenced by microbial activity.

  • Alkaline Conditions (pH > 7.0): Under alkaline conditions, the breakdown of the ester bond to form fenoxaprop acid (FA) is the predominant pathway.[3][4]

Q3: How does soil pH impact the efficacy of this compound-ethyl as a herbicide?

A3: The herbicidal activity of this compound-ethyl relies on its conversion to the phytotoxic metabolite, fenoxaprop acid (FA). This de-esterification is significantly influenced by soil pH. Enzymatic de-esterification is most rapid at pH levels between 7.6 and 8.6 and decreases by 80-90% at a pH of 5.6.[1][2] Therefore, the efficacy of this compound-ethyl is generally higher in neutral to slightly alkaline soils where the conversion to the active form is more efficient.

Q4: I am observing reduced weed control in acidic soil. What could be the cause?

A4: Reduced efficacy in acidic soils (pH below 5.6) is likely due to two factors. Firstly, the enzymatic conversion of this compound-ethyl to its active form, fenoxaprop acid, is significantly inhibited at lower pH values.[1][2] Secondly, in highly acidic soils (pH 4.4-4.5), a significant portion of the herbicide degrades via an alternative pathway, forming CDHB, which is not phytotoxic.[1][2] This reduces the amount of active ingredient available to control grass weeds.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent herbicide efficacy across different soil types. Soil pH variation.1. Measure the pH of the soil from the different locations. 2. Correlate the efficacy data with the soil pH measurements. 3. Expect lower efficacy in highly acidic soils (pH < 5.6) due to reduced conversion to the active fenoxaprop acid.[1][2]
Rapid disappearance of this compound-ethyl from soil with poor weed control. Accelerated hydrolysis in acidic soil.1. Analyze soil samples for the presence of the degradation product 6-chloro-2,3-dihydro-benzoxazol-2-one (CDHB). 2. Elevated levels of CDHB confirm that the herbicide is degrading via the non-phytotoxic pathway, which is prominent in acidic conditions.[1][2]
Slower than expected degradation of this compound-ethyl. Suboptimal pH for microbial degradation.1. Confirm the soil pH. Microbial de-esterification to fenoxaprop acid is a key degradation step and is pH-sensitive.[1][2] 2. Consider that in very acidic or highly alkaline soils, microbial populations responsible for degradation may be less active.

Quantitative Data Summary

Table 1: Effect of Soil pH on the De-esterification of this compound-ethyl to Fenoxaprop Acid (FA)

Soil pH RangeRecovery of ¹⁴C as Fenoxaprop Acid (FA)
4.4 - 4.5 (Most Acidic)25%[1][2]
5.0 - 5.6 (Moderately Acidic)30-40%[1][2]
6.8 - 6.9 (Neutral)55%[1][2]

Table 2: Formation of 6-chloro-2,3-dihydro-benzoxazol-2-one (CDHB) in Acidic Soils

Soil pH RangeRelative CDHB Formation
4.4 - 4.54-fold greater than in pH 5.0-5.6 soils[1][2]
5.0 - 5.6Lower levels compared to more acidic soils[1][2]
6.8 - 6.9Not formed[1][2]

Table 3: Half-life of this compound-ethyl and its Metabolite Fenoxaprop Acid in Soil

CompoundAverage Half-life in Soil
This compound-ethyl1.45 to 2.30 days[5][6]
Fenoxaprop acid> 30 days[5][6]

Experimental Protocols

Protocol 1: Determination of this compound-ethyl and its Metabolites in Soil by HPLC

This protocol is based on methodologies for extracting and quantifying this compound-ethyl and its degradation products from soil samples.

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a centrifuge tube.
  • Spike with a known concentration of this compound-ethyl standard solution for recovery experiments.
  • Add 10 mL of acetone (B3395972) and perform microwave-assisted extraction (MAE) for 6 minutes. Repeat the extraction three times.[7]
  • Alternatively, for a broader range of metabolites, extract 20 g of soil twice with 30 mL of acetonitrile (B52724):water (80:20, v:v) by shaking for 20 minutes, followed by centrifugation. Perform a third extraction with a sodium chloride solution.[8]
  • Combine the extracts and evaporate to near dryness.
  • Redissolve the residue in 10 mL of acetonitrile and filter through a 0.45 µm syringe filter before HPLC analysis.[7]

2. HPLC Analysis:

  • Column: C18 packed capillary column (e.g., 4.6 x 150 mm, 5 µm particle size).[7][9]
  • Mobile Phase: A gradient of HPLC-grade acetonitrile and methanol (B129727) can be used. For example, 100% acetonitrile for 5 min, then a gradient to 30% methanol and 70% acetonitrile for 12 min, followed by 100% methanol for 8 min.[7]
  • Flow Rate: 1 mL/min.[7][9]
  • Injection Volume: 20 µL.[7][9]
  • Detector: UV detector at 280 nm.[7][9]
  • Quantification: Create a calibration curve using standard solutions of this compound-ethyl and its metabolites (e.g., fenoxaprop acid, CDHB) in the range of 0.5-16 µg/mL.[7]

Visualizations

Fenoxaprop_Degradation_Pathway cluster_acidic Acidic Conditions (pH < 5.6) cluster_neutral_alkaline Neutral to Alkaline Conditions (pH > 6.0) FPE_acid This compound-ethyl CDHB CDHB (6-chloro-2,3-dihydro- benzoxazol-2-one) FPE_acid->CDHB Ether Linkage Cleavage EHPP EHPP (ethyl 2-(4-hydroxyphenoxy) propanoate) FPE_acid->EHPP Ether Linkage Cleavage FPE_neutral This compound-ethyl FA Fenoxaprop Acid (Phytotoxic) FPE_neutral->FA De-esterification (Microbial)

Caption: Degradation pathways of this compound-ethyl under different soil pH conditions.

Experimental_Workflow start Soil Sample Collection extraction Solvent Extraction (e.g., Acetonitrile/Water or Acetone) start->extraction centrifugation Centrifugation / Filtration extraction->centrifugation concentration Evaporation & Reconstitution centrifugation->concentration hplc HPLC Analysis (C18 Column, UV Detection) concentration->hplc quantification Quantification (Calibration Curve) hplc->quantification end Data Analysis quantification->end

Caption: General experimental workflow for the analysis of this compound-ethyl in soil.

References

Technical Support Center: Adsorption and Movement of Fenoxaprop-P-ethyl in Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the adsorption and movement of Fenoxaprop-P-ethyl in various soil types.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during experimental work.

1.1 Batch Equilibrium Experiments (Adsorption/Desorption)

Question: My replicate samples in the batch equilibrium study show high variability. What are the potential causes and solutions?

Answer: Inconsistent results between replicates are a common issue. Several factors can contribute to this:

  • Inadequate Soil Homogenization: Ensure your bulk soil sample is thoroughly mixed before weighing out subsamples. Soil properties can vary even within a small area.

  • Inconsistent Shaking/Agitation: Use a reliable orbital shaker and ensure all samples are agitated at the same speed and for the same duration. Inconsistent mixing can lead to variable equilibration times.[1]

  • Pipetting Errors: When preparing your standard solutions or sampling the supernatant, ensure accurate and consistent pipetting. Calibrate your pipettes regularly.

  • Temperature Fluctuations: Conduct your experiments in a temperature-controlled environment. Adsorption is a temperature-dependent process.[2]

  • Issues with Centrifugation: Ensure all samples are centrifuged at the same speed and for the same duration to achieve consistent separation of soil and supernatant. Incomplete separation can lead to soil particles being included in the analytical sample.

Question: The adsorption of this compound-ethyl in my experiment seems very low, even in soils with high organic matter. What could be the reason?

Answer: Several factors could lead to lower-than-expected adsorption:

  • Incorrect pH of the solution: The pH of the soil-water slurry can influence the charge of both the herbicide and the soil particles, affecting adsorption. This compound-ethyl's stability is pH-sensitive.[3] Ensure the pH of your background solution (e.g., 0.01 M CaCl2) is controlled and consistent across all samples.

  • Competition from other substances: If the soil or water used has a high concentration of dissolved organic matter or other competing ions, it can interfere with the adsorption of this compound-ethyl.

  • Degradation of the compound: this compound-ethyl can degrade relatively quickly in some soils, with a half-life that can be shorter than 7 days.[4][5] If your equilibration time is too long, a significant portion of the herbicide may have degraded, leading to an underestimation of adsorption. Consider conducting a preliminary stability test of this compound-ethyl in your soil-water matrix.

Question: How long should I shake my samples to reach equilibrium?

Answer: The time to reach a quasi-equilibrium for this compound-ethyl adsorption can vary depending on the soil type. Studies have shown that a quasi-equilibrium can be reached between 8 to 14 hours.[4][6] It is recommended to perform a preliminary kinetic study to determine the optimal equilibration time for your specific soil. This involves taking samples at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to identify when the concentration of this compound-ethyl in the solution becomes constant.

1.2 Soil Column (Leaching) Experiments

Question: I am observing preferential flow (channeling) in my soil column. How can I prevent this?

Answer: Preferential flow can lead to an overestimation of leaching potential. To minimize this:

  • Proper Column Packing: Pack the soil in small, uniform increments, gently tapping the column after each addition to ensure a consistent bulk density. Avoid overly compacting the soil.

  • Saturated Flow Conditions: Pre-saturate the column from the bottom up to displace air and ensure uniform wetting.[7]

  • Application of Water: Apply the simulated rainfall or irrigation water evenly across the soil surface using a rain simulator or a porous plate to avoid creating channels.

Question: The mass balance in my soil column experiment is poor (significantly less than 100% recovery). What are the possible reasons?

Answer: A poor mass balance can be attributed to several factors:

  • Volatilization: Although this compound-ethyl has low volatility, some loss can occur, especially if the experiment is conducted over a long period at elevated temperatures.

  • Irreversible Sorption: A fraction of the herbicide may bind irreversibly to the soil particles and may not be extractable with the chosen solvent.[8]

  • Degradation: this compound-ethyl degrades in soil to form metabolites.[5][9][10] Your analytical method should ideally be able to detect and quantify the major degradation products to account for the total applied substance. The half-life of this compound-ethyl in soil can be as short as 1.45 to 2.30 days.[5]

  • Extraction Inefficiency: The solvent and method used to extract this compound-ethyl and its metabolites from the soil sections may not be 100% efficient. Optimize your extraction procedure to ensure maximum recovery.

Question: How deep can I expect this compound-ethyl to leach in different soil types?

Answer: The leaching depth of this compound-ethyl is dependent on the soil type and the amount of water applied. In one study, in soil columns flooded with 3 cm of water and eluted at 0.8 cm/day, the herbicide leached to a depth of 6 cm in silty clay soil and 8 cm in sandy loam soil after 21 days.[4][6] In field studies, it was observed to move up to 6 cm and 8 cm after 14 and 56 days, respectively, with the majority of the applied herbicide remaining in the top 0-2 cm of the soil profile.[4][6] Generally, greater leaching is expected in soils with lower organic matter and clay content (e.g., sandy soils) compared to soils with higher organic matter and clay content (e.g., clay loams).

Section 2: Data Presentation

The following tables summarize the quantitative data on the adsorption and mobility of this compound-ethyl in different soil types.

Table 1: Adsorption Coefficients of this compound-ethyl in Different Soil Types

Soil TypeOrganic Carbon (%)Clay (%)pHAdsorption Coefficient (Kd)Reference
Silty Clay (SiC)2.5456.53.86[4][6][11]
Sandy Loam (SL)1.2156.82.32[4][6][11]

Table 2: Freundlich Adsorption Isotherm Parameters for this compound-ethyl

Soil TypeFreundlich Coefficient (Kf)Freundlich Exponent (1/n)Reference
Silty Clay (SiC)Data not availableData not available
Sandy Loam (SL)Data not availableData not available
Note: While studies indicate the adsorption follows the Freundlich equation, specific Kf and 1/n values for this compound-ethyl are not readily available in the searched literature.

Table 3: Mobility and Persistence of this compound-ethyl

ParameterValueSoil Type/ConditionsReference
Leaching Depth (Column Study) 6 cm (after 21 days)Silty Clay[4][6]
8 cm (after 21 days)Sandy Loam[4][6]
Leaching Depth (Field Study) 6 cm (after 14 days)Not specified[4][6]
8 cm (after 56 days)Not specified[4][6]
Half-life (t1/2) < 7 daysNot specified[4][6]
1.45 - 2.30 daysWheat field soil[5][10]
Time for 90% Degradation ~ 4 weeksNot specified[4][6]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments used to study the adsorption and movement of this compound-ethyl in soil.

3.1 Batch Equilibrium Adsorption Study (Modified from OECD Guideline 106) [12][13][14]

Objective: To determine the adsorption coefficient (Kd) and Freundlich isotherm parameters (Kf and 1/n) of this compound-ethyl in different soil types.

Materials:

  • Test soils (air-dried and sieved through a 2-mm mesh)

  • This compound-ethyl analytical standard

  • 0.01 M Calcium Chloride (CaCl2) solution

  • Centrifuge tubes with screw caps (B75204) (e.g., 50 mL polypropylene)

  • Orbital shaker

  • Centrifuge

  • Analytical instrument for quantifying this compound-ethyl (e.g., HPLC-UV, LC-MS/MS)[15]

Procedure:

  • Soil Preparation: Characterize the test soils for properties such as pH, organic carbon content, particle size distribution (sand, silt, clay), and cation exchange capacity.

  • Preparation of Herbicide Stock Solution: Prepare a stock solution of this compound-ethyl in a suitable solvent (e.g., acetonitrile) and then prepare a series of aqueous working solutions in 0.01 M CaCl2.

  • Adsorption Experiment:

    • Weigh a known amount of soil (e.g., 2 g) into each centrifuge tube.

    • Add a known volume (e.g., 20 mL) of the this compound-ethyl working solution to each tube. This creates a 1:10 soil-to-solution ratio.

    • Include control samples (herbicide solution without soil) to check for adsorption to the container walls and blanks (soil with 0.01 M CaCl2 solution without herbicide) to check for interfering substances.

    • Securely cap the tubes and place them on an orbital shaker.

    • Shake the tubes at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for the predetermined equilibration time (e.g., 24 hours).

  • Phase Separation: After shaking, centrifuge the tubes at a sufficient speed and duration (e.g., 3000 rpm for 20 minutes) to separate the soil from the supernatant.

  • Analysis: Carefully collect an aliquot of the clear supernatant and analyze the concentration of this compound-ethyl using a validated analytical method.

  • Calculations:

    • Calculate the amount of this compound-ethyl adsorbed to the soil (Cs) as the difference between the initial concentration and the equilibrium concentration in the solution.

    • Plot the amount of adsorbed herbicide (Cs) against the equilibrium concentration in the solution (Ce) to generate the adsorption isotherm.

    • Determine the adsorption coefficient (Kd) and the Freundlich parameters (Kf and 1/n) by fitting the data to the respective equations.

3.2 Soil Column Leaching Study (Modified from OECD Guideline 312) [7][16][17]

Objective: To assess the mobility and leaching potential of this compound-ethyl in different soil types under controlled laboratory conditions.

Materials:

  • Glass or stainless steel columns (e.g., 30 cm long, 5 cm internal diameter)

  • Test soils (air-dried and sieved through a 2-mm mesh)

  • This compound-ethyl

  • 0.01 M Calcium Chloride (CaCl2) solution (simulated rainwater)

  • Peristaltic pump or other device for applying simulated rain

  • Fraction collector or beakers for collecting leachate

  • Apparatus for extracting the herbicide from soil

Procedure:

  • Column Packing:

    • Place a glass wool plug or a fine mesh screen at the bottom of the column.

    • Pack the column with the test soil in small increments to a uniform bulk density, typically to a height of 25-30 cm.

  • Column Saturation:

    • Slowly pump the 0.01 M CaCl2 solution from the bottom of the column upwards until the soil is fully saturated.

    • Allow the column to drain freely until a constant drip rate is achieved.

  • Herbicide Application:

    • Apply a known amount of this compound-ethyl evenly to the surface of the soil column. This can be done by applying a solution of the herbicide in a small volume of solvent, followed by a small amount of the CaCl2 solution.

  • Leaching:

    • Apply the 0.01 M CaCl2 solution to the top of the column at a constant, slow flow rate (e.g., corresponding to a realistic rainfall event).

    • Collect the leachate in fractions at regular intervals (e.g., every 50 mL).

  • Sample Collection and Analysis:

    • After the leaching period, carefully extrude the soil column and section it into segments of a defined length (e.g., every 5 cm).

    • Analyze the concentration of this compound-ethyl and its major metabolites in each leachate fraction and each soil segment using a validated analytical method.

  • Data Interpretation:

    • Construct a breakthrough curve by plotting the concentration of this compound-ethyl in the leachate against the cumulative leachate volume.

    • Determine the distribution of the herbicide and its metabolites throughout the soil profile.

    • Calculate a mass balance to account for the total applied herbicide.

Section 4: Mandatory Visualizations

Diagram 1: Experimental Workflow for Batch Equilibrium Adsorption Study

BatchEquilibriumWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results soil_prep Soil Preparation (Air-dry, Sieve) weigh_soil Weigh Soil into Tubes soil_prep->weigh_soil sol_prep This compound-ethyl Solution Preparation add_sol Add Herbicide Solution sol_prep->add_sol weigh_soil->add_sol shake Shake for Equilibration Time add_sol->shake centrifuge Centrifuge for Phase Separation shake->centrifuge analyze Analyze Supernatant (e.g., HPLC) centrifuge->analyze calc Calculate Adsorbed Amount analyze->calc isotherm Generate Adsorption Isotherm calc->isotherm params Determine Kd, Kf, 1/n isotherm->params

Caption: Workflow for determining this compound-ethyl adsorption in soil.

Diagram 2: Troubleshooting Guide for Inconsistent Replicates in Batch Adsorption Studies

TroubleshootingBatchReplicates cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Replicates Observed soil_homo Inadequate Soil Homogenization start->soil_homo shaking Inconsistent Shaking/Agitation start->shaking pipetting Pipetting Errors start->pipetting temp Temperature Fluctuations start->temp centri Inconsistent Centrifugation start->centri mix_soil Thoroughly Mix Bulk Soil Sample soil_homo->mix_soil std_shake Use Calibrated Shaker & Standardize Procedure shaking->std_shake cal_pipette Calibrate Pipettes & Use Proper Technique pipetting->cal_pipette control_temp Use Temperature- Controlled Environment temp->control_temp std_centri Standardize Centrifuge Speed and Time centri->std_centri

Caption: Decision tree for troubleshooting inconsistent batch adsorption results.

Diagram 3: Experimental Workflow for Soil Column Leaching Study

SoilColumnWorkflow cluster_setup Column Setup cluster_exp Experiment cluster_analysis Analysis cluster_results Results pack Pack Soil into Column saturate Saturate Column pack->saturate apply_herb Apply this compound-ethyl saturate->apply_herb leach Apply Simulated Rain & Collect Leachate apply_herb->leach section Section Soil Column leach->section analyze_leachate Analyze Leachate Fractions leach->analyze_leachate analyze_soil Analyze Soil Sections section->analyze_soil btc Construct Breakthrough Curve analyze_leachate->btc dist Determine Herbicide Distribution analyze_soil->dist mass_balance Calculate Mass Balance btc->mass_balance dist->mass_balance

References

Technical Support Center: Enhancing Fenoxaprop-P-ethyl Performance with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fenoxaprop-P-ethyl (B1329639) and adjuvants.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue Potential Cause Troubleshooting Steps
Reduced Herbicide Efficacy Water Quality: Hard water containing cations like calcium and magnesium can antagonize this compound-ethyl. High pH (alkaline) water can also reduce the efficacy of graminicides.[1][2]1. Test Water Quality: Check the pH and hardness of the water source. Herbicides generally perform best in slightly acidic water (pH 4-6.5).[3] 2. Use Water Conditioners: Add water conditioning adjuvants, such as ammonium (B1175870) sulfate (B86663) (AMS), to the spray tank before adding the herbicide.[1] 3. pH Buffers: If the water pH is above 8.0, use a buffering agent to lower it to a neutral or slightly acidic level.[3]
Improper Adjuvant Selection: The chosen adjuvant may not be optimal for the target weed species or environmental conditions.1. Consult Herbicide Label: Always follow the adjuvant recommendations on the this compound-ethyl product label.[4] 2. Consider Adjuvant Type: For grassy weeds, oil-based adjuvants like Crop Oil Concentrates (COC) or Methylated Seed Oils (MSO) often improve uptake.[5][6] 3. Match to Conditions: Under dry conditions, an MSO may be more effective at penetrating the thicker cuticle of water-stressed weeds.
Antagonism in Tank Mix: Other chemicals in the tank mix may be reducing the activity of this compound-ethyl.1. Jar Test: Perform a jar test to check for physical incompatibility (e.g., clumping, separation) before mixing a full batch. 2. Review Chemical Interactions: Be aware of known antagonisms between herbicides. For example, some broadleaf herbicides can reduce the effectiveness of graminicides. 3. Order of Mixing: Follow the W.A.L.E.S. (Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants) method for proper tank mixing order.[7]
Crop Injury (Phytotoxicity) Incorrect Adjuvant Rate: Using too high a concentration of certain adjuvants, especially oil-based ones, can increase the risk of crop injury.[4]1. Verify Rates: Double-check the recommended rates for both the herbicide and the adjuvant on their respective labels. 2. Environmental Conditions: Avoid spraying during periods of high temperature or humidity, which can increase the risk of phytotoxicity. 3. Crop Growth Stage: Ensure the crop is at the correct growth stage for application as specified on the label.
Spray Solution pH: A spray solution with a pH below 6.5 may increase the risk of phytotoxicity with some herbicides.[3]1. Measure and Adjust pH: Test the final spray solution's pH. If it is too acidic, a buffering agent may be needed to raise it to an appropriate level.[3]
Poor Spray Coverage High Surface Tension: The waxy cuticle of many weeds can cause spray droplets to bead up and roll off, reducing contact and absorption.1. Add a Surfactant: Incorporate a non-ionic surfactant (NIS) to reduce the surface tension of the spray droplets, allowing them to spread more evenly over the leaf surface.[6] 2. Optimize Spray Volume: Lower spray volumes can create more concentrated droplets, which may enhance the efficacy of this compound-ethyl.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of an adjuvant with this compound-ethyl?

A1: An adjuvant is added to a tank mix to improve the performance and effectiveness of a pesticide like this compound-ethyl.[7] For this specific herbicide, which targets grassy weeds, adjuvants primarily help by:

  • Increasing Absorption: They help the herbicide penetrate the waxy cuticle of the weed's leaves.[6][9]

  • Improving Coverage: Surfactants reduce the surface tension of water, allowing the spray to spread more evenly across the leaf surface instead of beading up.[6]

  • Mitigating Environmental Factors: Water conditioning agents can overcome the negative effects of hard water.[1]

Q2: How do I choose the right type of adjuvant?

A2: The choice depends on the target weed, environmental conditions, and the specific this compound-ethyl product label. Common types include:

  • Non-ionic Surfactants (NIS): Good for general-purpose spreading and wetting.[4]

  • Crop Oil Concentrates (COC): A blend of petroleum-based oil and surfactants that can enhance penetration, especially on mature or stressed weeds.[6]

  • Methylated Seed Oils (MSO): Derived from seed oils, they are often more aggressive than COCs in penetrating the leaf cuticle.[4]

  • Water Conditioners (e.g., AMS): Used to counteract the negative effects of hard water.[1]

Always start with the herbicide label, as it provides the most crucial guidance for adjuvant selection.[4]

Q3: Can using an adjuvant allow me to reduce the rate of this compound-ethyl?

A3: In some cases, adjuvants can improve the efficacy of post-emergence herbicides at reduced doses, maintaining efficient weed control.[10] However, any rate reduction should be approached with caution and be based on thorough experimental validation. Factors like weed size, density, and environmental conditions will influence the outcome. The registered label rate should always be the starting point for developing experimental protocols.

Q4: How does water quality impact the performance of my experiment?

A4: Water makes up the vast majority of the spray solution and its quality is critical.[3]

  • Hardness: Positively charged ions (cations) like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can bind to the negatively charged herbicide molecules, reducing their ability to be absorbed by the plant.[2]

  • pH: The pH of the spray solution affects the stability and solubility of the herbicide. This compound-ethyl, a Group 1 herbicide, can be less effective in alkaline water (high pH).[2]

  • Turbidity: Water containing suspended soil or organic matter can bind to the herbicide, making it unavailable for weed uptake.[11]

Q5: What is the mechanism of action for this compound-ethyl?

A5: this compound-ethyl is a selective, systemic herbicide.[12] It works by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[9][13] This enzyme is vital for the synthesis of fatty acids, which are essential components of cell membranes in grasses.[9][14] By disrupting this process, the herbicide stops the growth of the weed, leading to its death.[14]

Quantitative Data Summary

Table 1: Effect of Adjuvants on this compound-ethyl Retention on Blackgrass

TreatmentRetention (µL/g)
This compound-ethyl alone15.15
This compound-ethyl + Soybean Oil (5% v/v)23.20
This compound-ethyl + Soybean Oil Methyl Ester (5% v/v)25.20

Data derived from a greenhouse study on Blackgrass seedlings. The addition of oil-based adjuvants significantly increased the amount of spray solution retained on the plant surface.[5]

Table 2: Efficacy of this compound-ethyl at Different Doses on Weed Control

Treatment (g/ha)Weed Control Efficiency (%)
This compound-ethyl 51.75Lowest
This compound-ethyl 60.38Moderate
This compound-ethyl 69.00High
This compound-ethyl 86.25Highest

This data shows a clear dose-dependent response for weed control efficiency in transplanted rice.[15]

Experimental Protocols

Protocol: Evaluating the Efficacy of Adjuvants with this compound-ethyl

This protocol outlines a general field experiment to assess how different adjuvants affect the performance of this compound-ethyl.

  • Site Selection and Preparation:

    • Choose a site with a uniform and known population of the target grassy weed (e.g., Avena ludoviciana, Phalaris minor).[16]

    • Prepare the experimental area according to standard agronomic practices for the crop being tested.

    • Design the experiment using a statistically valid layout, such as a Randomized Complete Block Design (RCBD), with at least three replications.

  • Treatment Preparation:

    • Control Groups:

      • Untreated Control (no herbicide or adjuvant).

      • Reference Control: this compound-ethyl applied alone at the recommended label rate.

    • Experimental Groups:

      • This compound-ethyl at the recommended rate mixed with Adjuvant A at its minimum and maximum recommended rates.

      • This compound-ethyl at the recommended rate mixed with Adjuvant B at its minimum and maximum recommended rates.

      • Continue for all adjuvants being tested.

  • Application:

    • Calibrate application equipment (e.g., knapsack sprayer with a flat fan nozzle) to ensure accurate and uniform delivery.[16]

    • Record water quality parameters (pH, hardness) before mixing.

    • Apply treatments post-emergence when the target weeds are at the growth stage specified on the herbicide label (e.g., 1 to 5 leaf stage).[13]

    • Record environmental conditions (temperature, humidity, wind speed) before, during, and after application.

  • Data Collection and Assessment:

    • Weed Control Efficacy: At set intervals (e.g., 14, 28, and 56 days after treatment), assess weed control. This can be done by:

      • Visual rating on a scale of 0% (no control) to 100% (complete control).

      • Counting weed density (number of plants per unit area).

      • Measuring weed dry weight by harvesting above-ground biomass from a defined quadrat, drying it, and weighing it.[15]

    • Crop Phytotoxicity: Visually assess crop injury at regular intervals using a 0% (no injury) to 100% (crop death) scale.

    • Yield: Harvest the crop from the center of each plot to determine the final yield and calculate the weed index.[15]

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Adjuvant_Selection_Workflow start Start: Need to Enhance This compound-ethyl Performance read_label Consult Herbicide Product Label for Adjuvant Recommendations start->read_label identify_target Identify Primary Target Weed (e.g., Grassy, Broadleaf) read_label->identify_target assess_env Assess Environmental Conditions (e.g., Hardness, pH, Temp, Humidity) identify_target->assess_env is_hard_water Is Water Hard or High pH? assess_env->is_hard_water add_conditioner Add Water Conditioner (e.g., AMS) First is_hard_water->add_conditioner Yes weed_type Weed Characteristics? is_hard_water->weed_type No add_conditioner->weed_type grassy_stressed Mature or Stressed Grassy Weed weed_type->grassy_stressed Thick Cuticle grassy_normal Actively Growing Grassy Weed weed_type->grassy_normal Normal select_mso_coc Select MSO or COC for Enhanced Penetration grassy_stressed->select_mso_coc select_nis Select NIS for General Wetting/Spreading grassy_normal->select_nis jar_test Perform Jar Test for Tank Mix Compatibility select_mso_coc->jar_test select_nis->jar_test application Proceed with Application jar_test->application

Caption: Logical workflow for selecting the appropriate adjuvant.

Experimental_Workflow A 1. Site Selection & Setup (Uniform Weed Population, RCBD) B 2. Treatment Preparation (Controls, Herbicide + Adjuvants) A->B C 3. Equipment Calibration (Ensure Accurate Dosage) B->C D 4. Record Pre-Application Data (Water Quality, Weather) C->D E 5. Spray Application (Post-emergence at Target Stage) D->E F 6. Data Collection (Efficacy, Phytotoxicity, Yield) E->F G 7. Statistical Analysis (ANOVA) F->G H 8. Conclusion & Reporting G->H

Caption: Workflow for an adjuvant efficacy evaluation experiment.

Adjuvant_Mechanism cluster_spray Spray Droplet cluster_leaf Weed Leaf Surface S Herbicide + Adjuvant in Water Droplet L Waxy Cuticle S->L 1. Reduced Surface Tension (Spreading) P Plant Interior (Phloem) L->P 2. Increased Penetration (Uptake) P->P

Caption: Simplified mechanism of adjuvant-enhanced herbicide uptake.

References

Validation & Comparative

Cross-Resistance of Fenoxaprop-P-ethyl with other ACCase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance patterns observed in various weed populations resistant to fenoxaprop-P-ethyl (B1329639), a widely used aryloxyphenoxypropionate (FOP) herbicide. We will delve into the underlying mechanisms of resistance and present supporting experimental data from multiple studies.

Introduction to ACCase Inhibitors and Resistance

Acetyl-CoA carboxylase (ACCase) is a critical enzyme in the biosynthesis of fatty acids in plants. ACCase-inhibiting herbicides, also known as Group A herbicides, disrupt this pathway, leading to the death of susceptible grass weeds. These herbicides are broadly categorized into three main chemical families: aryloxyphenoxypropionates (FOPs), cyclohexanediones (DIMs), and phenylpyrazoles (DENs).[1][2]

The recurrent use of these herbicides has led to the evolution of resistant weed biotypes. Resistance can arise from two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the ACCase gene, which alter the herbicide's binding site on the enzyme. Different mutations can confer varying levels of resistance to different ACCase inhibitor families.[1][3]

  • Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic detoxification of the herbicide, often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[1][3][4]

This compound-ethyl, a member of the FOP family, has seen widespread use and, consequently, the emergence of resistance in numerous grass weed species across the globe. Understanding the cross-resistance patterns associated with this compound-ethyl resistance is crucial for effective weed management strategies.

Mechanisms of ACCase Inhibition and Resistance

The following diagram illustrates the general pathway of ACCase inhibition by herbicides and the points at which resistance mechanisms can occur.

ACCase_Inhibition_Pathway cluster_herbicide ACCase Inhibitors cluster_plant_cell Plant Cell Herbicide This compound-ethyl (FOPs, DIMs, DENs) Absorption Absorption & Translocation Herbicide->Absorption Metabolism Metabolic Detoxification (NTSR) Absorption->Metabolism NTSR mechanism ACCase ACCase Enzyme Absorption->ACCase Herbicide reaches target site Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Catalyzes ACCase->Fatty_Acid_Synthesis Herbicide Inhibits TSR Target-Site Mutation (TSR) ACCase->TSR TSR mechanism Plant_Death Plant Death Fatty_Acid_Synthesis->Plant_Death Inhibition leads to

Figure 1: Simplified pathway of ACCase inhibition and resistance mechanisms.

Comparative Cross-Resistance Data

The following tables summarize quantitative data from various studies on weed populations resistant to this compound-ethyl and their cross-resistance to other ACCase inhibitors. The Resistance Index (RI) is calculated as the ratio of the GR50 (herbicide dose required to cause a 50% reduction in growth) of the resistant population to the GR50 of a susceptible population.

Table 1: Cross-Resistance in Digitaria ciliaris var. chrysoblephara

Data from a study on resistant populations from direct-seeded rice fields in China.[4][5]

ACCase MutationHerbicideChemical FamilyResistance Index (RI)
Ile-1781-Leu This compound-ethylFOP53.7
Cyhalofop-butylFOP10.0
Haloxyfop-P-methylFOP6.2
PinoxadenDEN2.3
Trp-2027-Cys This compound-ethylFOP132.8
Cyhalofop-butylFOP19.9
Haloxyfop-P-methylFOP62.6
PinoxadenDEN5.4
Trp-2027-Ser This compound-ethylFOP101.5
Cyhalofop-butylFOP15.2
Haloxyfop-P-methylFOP45.3
PinoxadenDEN4.1
Ile-2041-Asn This compound-ethylFOP89.6
Cyhalofop-butylFOP13.5
Haloxyfop-P-methylFOP38.7
PinoxadenDEN3.6
Table 2: Cross-Resistance in Alopecurus japonicus

A highly resistant population (R) was compared to a susceptible population (S).[6]

HerbicideChemical FamilyGR50 (g a.i. ha-1) - SGR50 (g a.i. ha-1) - RResistance Index (RI)
This compound-ethylFOP7.8350.644.8

This population did not have a target-site mutation, indicating NTSR as the primary resistance mechanism.[6]

Table 3: Cross-Resistance in Lolium perenne ssp. multiflorum (Italian Ryegrass)

A resistant population from China (HZYC-6) was found to have both target-site mutations (Asp-2078-Gly and Ile-1781-Leu) and enhanced metabolism.[7]

HerbicideChemical FamilyResistance Level
This compound-ethylFOPHigh
Other ACCase inhibitorsFOP, DIM, DENResistance observed

Note: Specific RI values for cross-resistance were not provided in the abstract, but the study confirmed resistance to several other ACCase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of resistance studies. Below are typical protocols employed in the cited research.

Whole-Plant Dose-Response Bioassay

This experiment determines the level of resistance by assessing the plant's response to a range of herbicide doses.

Dose_Response_Workflow Seed_Germination Seed Germination (Resistant & Susceptible biotypes) Seedling_Growth Seedling Growth (e.g., to 3-4 leaf stage) Seed_Germination->Seedling_Growth Herbicide_Application Herbicide Application (Multiple doses) Seedling_Growth->Herbicide_Application Incubation Greenhouse Incubation (e.g., 21 days) Herbicide_Application->Incubation Data_Collection Data Collection (e.g., fresh weight of aboveground parts) Incubation->Data_Collection Data_Analysis Data Analysis (Calculation of GR50 and RI) Data_Collection->Data_Analysis

Figure 2: General workflow for a whole-plant dose-response bioassay.

Protocol Steps:

  • Plant Growth: Seeds from both suspected resistant (R) and known susceptible (S) populations are germinated and grown in pots under controlled greenhouse conditions.

  • Herbicide Treatment: At a specific growth stage (e.g., 3-4 leaves), seedlings are sprayed with a range of herbicide doses, including a control (no herbicide).

  • Evaluation: After a set period (e.g., 21 days), the aboveground biomass is harvested and weighed.

  • Data Analysis: The data is subjected to a non-linear regression analysis to determine the GR50 value for each population. The Resistance Index (RI) is then calculated.[5]

ACCase Gene Sequencing

This molecular technique is used to identify mutations in the ACCase gene that may confer target-site resistance.

Protocol Steps:

  • DNA Extraction: Genomic DNA is extracted from fresh leaf tissue of both R and S plants.

  • PCR Amplification: Specific primers are used to amplify the carboxyltransferase (CT) domain of the ACCase gene, where most resistance-conferring mutations are located.

  • Sequencing: The amplified PCR products are sequenced.

  • Sequence Analysis: The nucleotide and deduced amino acid sequences from R and S plants are compared to identify any mutations.[5]

In Vitro ACCase Activity Assay

This biochemical assay directly measures the sensitivity of the ACCase enzyme to the herbicide.

Protocol Steps:

  • Enzyme Extraction: ACCase is extracted and partially purified from the leaf tissue of R and S plants.

  • Enzyme Activity Measurement: The activity of the extracted ACCase is measured in the presence of varying concentrations of the active form of the herbicide (e.g., fenoxaprop (B166891) acid).

  • Data Analysis: The herbicide concentration required to inhibit 50% of the enzyme activity (I50) is determined for both R and S biotypes.

Discussion and Conclusion

The cross-resistance profile of this compound-ethyl is complex and highly dependent on the underlying resistance mechanism.

  • Target-Site Resistance: Different mutations within the ACCase gene result in distinct cross-resistance patterns. For instance, the Ile-1781-Leu mutation generally confers broad resistance to FOPs and DENs, and sometimes to DIMs.[2][8] The Asp-2078-Gly mutation is known to confer high-level resistance to all three classes of ACCase inhibitors.[8] Conversely, some mutations may confer resistance to FOPs but not to DIMs, providing an alternative for control.[9]

  • Non-Target-Site Resistance: Enhanced metabolism can lead to broader and less predictable cross-resistance patterns.[3] A weed population with enhanced metabolic capabilities may exhibit resistance not only to other ACCase inhibitors but also to herbicides with entirely different modes of action.[1][2] However, in some cases, metabolic resistance can be more specific. For example, a study on Echinochloa crus-galli found that resistance to a formulation of this compound-ethyl containing the safener isoxadifen-ethyl (B1672638) was mediated by GSTs and did not result in cross-resistance to other ACCase inhibitors.[10]

References

Validating the Metabolic Journey of Fenoxaprop-P-ethyl: A Comparative Guide Using Labeled Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the metabolic pathway of Fenoxaprop-P-ethyl, a widely used herbicide. A central focus is placed on the use of labeled isotopes, a powerful technique for elucidating the biotransformation of xenobiotics. This document presents supporting experimental data, detailed protocols, and visual representations to facilitate a deeper understanding of the metabolic fate of this compound.

Unraveling the Metabolic Pathway

This compound-ethyl undergoes a series of metabolic transformations in plants and soil. The primary metabolic events involve hydrolysis of the ethyl ester to its corresponding carboxylic acid, fenoxaprop, and cleavage of the ether linkage. Further metabolism leads to the formation of conjugates, which are more water-soluble and facilitate excretion or sequestration within the plant.

A pivotal study utilizing [14C]this compound-ethyl applied to wheat, barley, and crabgrass identified three major metabolites:

  • Fenoxaprop: The deesterified carboxylic acid form.

  • 6-chloro-2,3-dihydro-benzoxazol-2-one (CDHB): Formed by the cleavage of the ether bond.

  • Two unidentified water-soluble metabolites: Later studies suggest these are likely glutathione (B108866) conjugates formed through ester hydrolysis and subsequent conjugation mediated by glutathione S-transferases (GSTs).

Quantitative Analysis: Isotopic vs. Non-Isotopic Methods

The validation and quantification of this compound-ethyl and its metabolites can be achieved through various analytical techniques. Isotopic labeling offers a direct way to trace the parent compound and its metabolic products, while non-isotopic methods provide high sensitivity and are widely used for routine monitoring.

ParameterIsotopic Labeling ([14C]this compound-ethyl)Non-Isotopic (LC-MS/MS)
Principle Tracing of a radiolabel through metabolic pathways.Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio.[1][2]
Primary Advantage Unambiguous identification of all metabolites derived from the parent compound.High sensitivity, specificity, and does not require handling of radioactive materials.[1][2]
Limit of Detection (LOD) Dependent on the specific activity of the radiolabel.Typically in the low ng/g to pg/g range. For this compound-ethyl and its metabolites, LODs are around 0.003 mg/kg.[1]
Quantitative Data Example In wheat, 48 hours after treatment, a significant portion of the applied radioactivity is converted to metabolites.In rice, residues of this compound-ethyl and Fenoxaprop were quantified in the range of 0.01 to 14.22 mg/kg depending on the application rate and plant part.[3]
Half-life in Wheat Plants (days) Not explicitly determined in the cited study.1.50 - 2.28 days.[2]
Half-life in Soil (days) Not explicitly determined in the cited study.1.79 - 2.36 days.[2]

Experimental Protocols

Protocol 1: Validating Metabolic Pathway using [14C]this compound-ethyl in Wheat

This protocol is a synthesized methodology based on established practices for radiolabeled herbicide metabolism studies.

1. Plant Material and Growth Conditions:

  • Wheat (Triticum aestivum) seeds are germinated and grown in a controlled environment (e.g., greenhouse or growth chamber) in pots containing a standard soil mix.

  • Plants are grown to the 2-3 leaf stage before treatment.

2. Treatment with [14C]this compound-ethyl:

  • [14C]this compound-ethyl, labeled at a specific position (e.g., in the phenyl ring), is dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) and diluted to the desired concentration.

  • A known amount of the radiolabeled herbicide solution is applied to the surface of the second leaf of each wheat plant using a microsyringe.

3. Sample Collection and Extraction:

  • Plants are harvested at various time points after treatment (e.g., 24, 48, 72, and 96 hours).

  • The treated leaf is washed with a solvent (e.g., acetonitrile) to remove any unabsorbed herbicide.

  • The plant material is then sectioned into roots, shoots, and the treated leaf.

  • Each plant part is homogenized and extracted with a solvent mixture (e.g., acetonitrile/water) to isolate the parent compound and its metabolites.

4. Analysis of Extracts:

  • The total radioactivity in the extracts is determined by liquid scintillation counting (LSC).

  • The extracts are concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

  • Metabolites are identified by comparing their retention times with those of authentic standards.

  • For unknown metabolites, further characterization can be performed using techniques like LC-MS to determine their mass and fragmentation patterns.

5. Identification of Water-Soluble Conjugates:

  • The aqueous phase of the extract is treated with enzymes like β-glucosidase or sulfatase to hydrolyze potential sugar or sulfate (B86663) conjugates.

  • To identify glutathione conjugates, the extract can be analyzed by LC-MS/MS, looking for the characteristic mass addition of the glutathione moiety.

Protocol 2: Quantitative Analysis of this compound-ethyl and its Metabolites by LC-MS/MS

This protocol is based on a validated method for the determination of this compound-ethyl and its metabolites in rice.[1][3]

1. Sample Preparation and Extraction:

  • Samples of rice straw, grain, or the whole plant are homogenized.

  • A known weight of the homogenized sample is extracted with acetonitrile. For the analysis of the acidic metabolite fenoxaprop, the extraction is performed under acidic conditions.

  • The extract is centrifuged, and the supernatant is collected.

2. Analytical Determination:

  • Parent Compound (this compound-ethyl): The extract is analyzed by Gas Chromatography with a Mass Spectrometer detector (GC-MS).

  • Metabolites (Fenoxaprop and CDHB): The extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3. Method Validation:

  • The method is validated for accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

  • Accuracy: Determined through recovery tests by spiking blank samples with known concentrations of the analytes. Mean recoveries are typically in the range of 76-103%.[1]

  • Precision: Expressed as relative standard deviation (RSD) of replicate measurements, typically in the range of 3-17%.[1]

  • LOD and LOQ: The LOD is typically around 0.01 mg/kg, and the LOQ is set at 0.05 mg/kg.[1]

Visualizing the Metabolic Pathway and Experimental Workflow

Fenoxaprop_P_ethyl_Metabolism FPE This compound-ethyl Hydrolysis Ester Hydrolysis FPE->Hydrolysis Cleavage Ether Cleavage FPE->Cleavage FP Fenoxaprop (Fenoxaprop Acid) Conjugation Glutathione Conjugation (GST) FP->Conjugation CDHB 6-chloro-2,3-dihydro- benzoxazol-2-one (CDHB) GSH_Conj Glutathione Conjugates Hydrolysis->FP Cleavage->CDHB Conjugation->GSH_Conj

Caption: Metabolic pathway of this compound-ethyl.

Isotope_Labeling_Workflow cluster_experiment Experiment cluster_analysis Analysis cluster_validation Validation Treatment Treatment of Plants with [14C]this compound-ethyl Harvesting Harvesting at Different Time Points Treatment->Harvesting Extraction Extraction of Parent and Metabolites Harvesting->Extraction LSC Liquid Scintillation Counting (Total Radioactivity) Extraction->LSC HPLC HPLC with Radioactivity Detector (Separation and Quantification) Extraction->HPLC LCMS LC-MS/MS (Metabolite Identification) HPLC->LCMS Pathway Metabolic Pathway Elucidation LCMS->Pathway

Caption: Experimental workflow for validating metabolic pathways using labeled isotopes.

Conclusion

The use of labeled isotopes, particularly 14C, provides an unequivocal method for tracing the metabolic fate of this compound-ethyl. This approach has been instrumental in identifying the primary degradation products and confirming the key metabolic reactions of hydrolysis, ether cleavage, and conjugation. While non-isotopic methods like LC-MS/MS offer high sensitivity for routine quantification, isotopic labeling remains the gold standard for comprehensive metabolic pathway validation. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers designing and conducting studies on the metabolism of this compound-ethyl and other xenobiotics.

References

A Comparative Analysis of Fenoxaprop-P-ethyl and Clodinafop-propargyl for Grassy Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Efficacy Comparison

This guide provides a detailed comparative study of two widely used post-emergence herbicides, Fenoxaprop-P-ethyl and Clodinafop-propargyl. Both belong to the aryloxyphenoxypropionate class of herbicides and are primarily used for the control of annual and perennial grass weeds in broadleaf crops, particularly wheat. This document synthesizes experimental data to offer an objective comparison of their performance, outlines typical experimental protocols for efficacy evaluation, and visualizes key processes.

Mechanism of Action

Both this compound-ethyl and Clodinafop-propargyl function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes in plants. The inhibition of ACCase disrupts the formation of these vital lipids, leading to a cessation of growth and eventual death of susceptible grass weeds. Their selectivity for grass weeds over broadleaf crops is attributed to differences in the structure of the ACCase enzyme between these plant types.

Quantitative Efficacy Comparison

The following tables summarize quantitative data from various studies comparing the efficacy of this compound-ethyl and Clodinafop-propargyl on key grassy weeds in wheat and the impact on crop yield.

Table 1: Comparative Efficacy on Phalaris minor (Little Seed Canary Grass)

HerbicideApplication Rate (g a.i./ha)Weed Control (%)Weed Dry Matter Reduction (%)Reference
This compound-ethyl100 - 12085 - 9580 - 92[1]
Clodinafop-propargyl6088 - 9685 - 94[1]
This compound-ethyl120Not SpecifiedNot Specified[2]
Clodinafop-propargyl60Not SpecifiedNot Specified[2]

Table 2: Comparative Efficacy on Avena fatua (Wild Oat)

HerbicideApplication Rate (g a.i./ha)Weed Control (%)GR₅₀ (g a.i./ha)¹Reference
This compound-ethyl926.25 (recommended)>95 (with adjuvant)Not Specified[3]
Clodinafop-propargyl44.5 (recommended)>95 (with adjuvant)Not Specified[3]
This compound-ethyl300 - 600Not SpecifiedHigher than Clodinafop[4]
Clodinafop-propargyl40 - 110Not SpecifiedLower than Fenoxaprop[4]

¹GR₅₀: The dose of herbicide required to reduce weed growth by 50%. A lower GR₅₀ value indicates higher efficacy.

Table 3: Impact on Wheat Grain Yield

HerbicideApplication Rate (g a.i./ha)Wheat Grain Yield (t/ha)Yield Increase over Weedy Check (%)Reference
This compound-ethyl454.2085[5]
Clodinafop-propargyl37Not specifiedNot specified[5]
This compound-ethyl120Significantly higher than weedy checkNot specified[1]
Clodinafop-propargyl60Significantly higher than weedy checkNot specified[1]

Experimental Protocols

The evaluation of herbicide efficacy is typically conducted through rigorous field and greenhouse experiments. Below is a detailed methodology for a standard post-emergence herbicide efficacy trial.

1. Experimental Design and Setup:

  • Design: Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability.

  • Replications: A minimum of three to four replications for each treatment is standard.

  • Plot Size: The size of individual plots can vary but is typically in the range of 2m x 5m to 5m x 10m to allow for accurate application and assessment while minimizing edge effects.

  • Crop and Weed Seeding: The target crop (e.g., wheat) is sown at a recommended seed rate. The target weed seeds (e.g., Phalaris minor, Avena fatua) are uniformly broadcasted and incorporated into the soil before crop sowing to ensure a consistent weed population.

  • Treatments:

    • Untreated (weedy) check.

    • Weed-free (hand-weeded) check.

    • This compound-ethyl at various application rates (e.g., recommended dose, half dose, double dose).

    • Clodinafop-propargyl at various application rates (e.g., recommended dose, half dose, double dose).

2. Herbicide Application:

  • Timing: Herbicides are applied at the post-emergence stage, typically when the majority of the target weeds are at the 2-4 leaf stage and the crop is at an appropriate growth stage (e.g., 3-4 leaf stage for wheat).

  • Equipment: A calibrated backpack sprayer with a flat fan nozzle is commonly used to ensure uniform application. The spray volume is typically between 200-400 L/ha.

3. Data Collection and Assessment:

  • Weed Density: The number of individual weed plants per unit area (e.g., per square meter) is counted before and at specific intervals after herbicide application (e.g., 21, 45, and 60 days after sowing).

  • Weed Biomass: Above-ground parts of weeds from a specified area within each plot are harvested, dried in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved, and then weighed.

  • Weed Control Efficiency (WCE): This is calculated using the following formula: WCE (%) = [(Weed biomass in untreated check - Weed biomass in treated plot) / Weed biomass in untreated check] x 100

  • Crop Phytotoxicity: Visual assessment of any crop injury (e.g., stunting, chlorosis, necrosis) is recorded at regular intervals after herbicide application using a rating scale (e.g., 0-100%, where 0 is no injury and 100 is complete crop death).

  • Crop Yield and Yield Components: At maturity, the crop from a designated net plot area is harvested to determine grain yield. Yield components such as the number of productive tillers, spike length, and 1000-grain weight are also often measured.

Visualizations

Signaling Pathway: Inhibition of Fatty Acid Synthesis

cluster_Plastid Plastid cluster_HerbicideAction Herbicide Action ACCase Acetyl-CoA Carboxylase (ACCase) MalonylCoA Malonyl-CoA ACCase->MalonylCoA Product AcetylCoA Acetyl-CoA AcetylCoA->ACCase Substrate FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes PlantGrowth Plant Growth Membranes->PlantGrowth Fenoxaprop This compound-ethyl Inhibition Inhibition Fenoxaprop->Inhibition Clodinafop Clodinafop-propargyl Clodinafop->Inhibition Inhibition->ACCase

Caption: Mechanism of action of this compound-ethyl and Clodinafop-propargyl.

Experimental Workflow: Herbicide Efficacy Trial

A Field Preparation & Crop/Weed Sowing B Experimental Design (RCBD) A->B C Herbicide Application (Post-emergence) B->C D Data Collection (Weed Density, Biomass, Crop Phytotoxicity) C->D E Crop Harvest D->E G Statistical Analysis D->G F Yield & Yield Component Analysis E->F F->G H Efficacy Conclusion G->H

References

A Comparative Analysis of Fenoxaprop-P-ethyl and Quizalofop-p-ethyl Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal performance of Fenoxaprop-P-ethyl and Quizalofop-p-ethyl, two widely used post-emergence herbicides for the control of grass weeds. Both active ingredients belong to the aryloxyphenoxypropionate ('fop') chemical family and are recognized for their systemic action and selectivity in broadleaf crops. This document synthesizes experimental data on their mechanism of action, herbicidal efficacy, and crop tolerance to assist in informed selection for research and agricultural applications.

General Properties and Mechanism of Action

This compound-ethyl and Quizalofop-p-ethyl are the active R-enantiomers of their respective racemic mixtures.[1] They function as systemic herbicides, meaning they are absorbed primarily through the leaves of the target grass weeds and translocated throughout the plant to the sites of action.[2][3]

Both herbicides share the same primary mode of action: the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids (lipids), which are essential components for building cell membranes and for energy storage.[4][5] By inhibiting ACCase in the meristematic tissues (growing points) of grasses, these herbicides halt the production of new cells, leading to a cessation of growth, followed by chlorosis (yellowing), and eventual necrosis and death of the weed.[4][5] This targeted action on the ACCase enzyme found in most grass species (Poaceae family) is the basis for their selectivity, as the ACCase enzyme in broadleaf (dicot) plants is structurally different and not affected.[6][7]

ACCase_Inhibition_Pathway cluster_0 Herbicide Action cluster_1 Biochemical Pathway Disruption cluster_2 Physiological Outcome herbicide This compound-ethyl or Quizalofop-p-ethyl absorption Foliar Absorption by Grass Weed translocation Systemic Translocation to Meristems absorption->translocation inhibition INHIBITION translocation->inhibition ACCase Acetyl-CoA Carboxylase (ACCase) fatty_acid Fatty Acid Biosynthesis ACCase->fatty_acid Catalyzes inhibition->ACCase membrane Disruption of Cell Membranes fatty_acid->membrane Required for acetyl_coa Acetyl-CoA acetyl_coa->ACCase growth Cessation of Growth membrane->growth Leads to death Weed Death (Necrosis) growth->death Experimental_Workflow start Start seed_collection 1. Seed Collection & Preparation start->seed_collection cultivation 2. Plant Cultivation (Greenhouse) seed_collection->cultivation thinning Thin to Uniform Plant Number cultivation->thinning application 4. Herbicide Application (Track Sprayer) thinning->application herbicide_prep 3. Herbicide Preparation (Dose Range) herbicide_prep->application incubation 5. Post-Treatment Incubation application->incubation assessment 6. Efficacy Assessment (21 DAT) incubation->assessment analysis 7. Data Analysis (e.g., ED50 Calculation) assessment->analysis end End analysis->end

References

Unmasking Resistance: A Guide to Confirming Fenoxaprop-P-ethyl Target Site Mutations in Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of herbicide development and weed management, understanding the molecular basis of resistance is paramount. This guide provides a comprehensive comparison of methods to confirm target site mutations in weeds resistant to Fenoxaprop-P-ethyl, a widely used ACCase-inhibiting herbicide. We present supporting experimental data, detailed protocols for key techniques, and a visual workflow to aid in the systematic investigation of resistance mechanisms.

This compound-ethyl belongs to the aryloxyphenoxypropionate (FOP) group of herbicides, which target the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis in grasses.[1] The evolution of resistance in weed populations poses a significant threat to the efficacy of this herbicide. One of the primary mechanisms of resistance is the alteration of the herbicide's target site through mutations in the ACCase gene.[2] These mutations can reduce the binding affinity of the herbicide to the enzyme, rendering it less effective.

This guide focuses on the prevalent target-site resistance (TSR) mechanism and outlines methodologies to identify the specific genetic mutations responsible.

Comparing Molecular Techniques for Mutation Detection

Several DNA-based methods have been developed to detect known ACCase resistance mutations.[2] The choice of technique often depends on factors such as throughput, cost, and the specific information required (e.g., identifying a known mutation versus discovering a new one).

Technique Principle Advantages Disadvantages Primary Application
Sanger Sequencing Determination of the precise nucleotide sequence of a specific region of the ACCase gene.Gold standard for identifying both known and novel mutations. Provides the most detailed information.Lower throughput, relatively high cost and labor-intensive.[3][4]Confirmation of resistance-conferring mutations and discovery of new mutations.
Derived Cleaved Amplified Polymorphic Sequences (dCAPS) Introduces a restriction enzyme recognition site that is dependent on the presence or absence of a specific mutation. The subsequent digestion pattern reveals the genotype.[5]Cost-effective and relatively simple for screening known mutations. Can distinguish between homozygous and heterozygous individuals.[3][6]Requires a specific restriction enzyme for each mutation. Not suitable for discovering new mutations.Routine screening of large populations for specific, known mutations.[7]
Loop-Mediated Isothermal Amplification (LAMP) Amplifies a target DNA sequence under isothermal conditions. Specific primers allow for the detection of particular mutations, often with a visual color change.[3]Rapid, highly sensitive, and can be performed with minimal equipment.[4] Amenable to field-based testing.Primer design can be complex. Typically qualitative (presence/absence of mutation).High-throughput and rapid screening for known mutations, including in-field diagnostics.[3]
High-Resolution Melting (HRM) Analysis Differentiates DNA sequences based on their melting behavior after PCR amplification. Different mutations will have distinct melting profiles.High-throughput and cost-effective for screening known mutations.[8]Cannot identify the specific mutation without sequencing. Requires specialized real-time PCR instrumentation.Screening large numbers of samples for the presence of sequence variations.
Real-Time qPCR with Probes Utilizes fluorescently labeled probes that bind specifically to either the wild-type or mutant allele during PCR, allowing for their quantification.High-throughput, quantitative, and highly specific for known mutations.[8]Higher initial setup cost for probes and equipment.Genotyping known mutations in a large number of individuals.

Quantitative Data on Resistance Levels

The level of resistance conferred by a specific ACCase mutation can vary depending on the weed species, the specific amino acid substitution, and the herbicide . The resistance index (RI) or resistance factor (RF) is a common metric used to quantify the level of resistance, representing the ratio of the herbicide dose required to cause 50% mortality or growth inhibition (GR50) in the resistant population compared to a susceptible population.

Weed Species Mutation Herbicide Resistance Index (RI) / Resistance Factor (RF) Reference
Alopecurus myosuroides (Black-grass)Ile-1781-LeuPropaquizafop7.5–35.5[9]
Alopecurus myosuroides (Black-grass)Ile-1781-LeuCycloxydim7.5–35.5[9]
Alopecurus aequalis (Shortawn foxtail)Ile-2041-AsnThis compound-ethyl2.2 - 36.5[10]
Alopecurus aequalis (Shortawn foxtail)Pro-197-Tyr (ALS gene)Mesosulfuron-methyl (B1676312)2.2 - 36.5[10]
Avena fatua (Wild oat)Multiple ACCase mutationsThis compound-ethyl4.12 - 5.49[11]
Echinochloa colona (Junglerice)Non-target siteThis compound-ethyl11[12]
Beckmannia syzigachne (American sloughgrass)Not specifiedThis compound-ethyl≥10 (high-level)[13]

Note: This table presents a selection of available data. Resistance levels can be influenced by the presence of non-target site resistance mechanisms.

Experimental Protocols

Whole-Plant Dose-Response Assay

This initial step is crucial to phenotypically confirm resistance and determine the resistance index.

Methodology:

  • Plant Material: Collect mature seeds from suspected resistant and known susceptible weed populations.

  • Plant Growth: Sow seeds in pots containing a suitable growing medium and cultivate in a greenhouse under controlled conditions. Thin seedlings to a uniform number per pot (e.g., five plants) at the 2- to 3-leaf stage.[3]

  • Herbicide Application: At the 3- to 4-leaf stage, treat plants with a range of this compound-ethyl doses, including a non-treated control and doses above and below the recommended field rate.[14]

  • Assessment: After a set period (typically 3-4 weeks), assess plant survival and/or shoot dry biomass.[14]

  • Data Analysis: Calculate the herbicide dose required to cause 50% mortality or growth reduction (GR50) for both resistant and susceptible populations. The Resistance Index (RI) is calculated as: RI = GR50 (Resistant Population) / GR50 (Susceptible Population).

DNA Extraction and ACCase Gene Sequencing

This protocol is for identifying the specific mutation in the ACCase gene.

Methodology:

  • DNA Extraction: Isolate genomic DNA from fresh leaf tissue of surviving plants from the dose-response assay using a standard method like the cetyltrimethylammonium bromide (CTAB) method.[3][15]

  • PCR Amplification: Amplify the carboxyltransferase (CT) domain of the ACCase gene using specific primers designed to flank the regions where known resistance mutations occur (e.g., codons 1781, 1999, 2027, 2041, 2078, 2088, and 2096).[2][3]

  • PCR Product Purification: Purify the amplified PCR products to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Send the purified PCR products to a sequencing facility.

  • Sequence Analysis: Align the obtained DNA sequences with a reference susceptible ACCase sequence to identify any nucleotide changes that result in an amino acid substitution.

Derived Cleaved Amplified Polymorphic Sequences (dCAPS) Assay

This method is used for rapid screening of a known mutation.

Methodology:

  • Primer Design: Design a dCAPS primer that introduces a mismatch near the single nucleotide polymorphism (SNP) of interest. This mismatch, in combination with the SNP, creates a recognition site for a specific restriction enzyme in either the wild-type or the mutant allele.

  • PCR Amplification: Perform PCR using the dCAPS primer and a standard reverse primer to amplify the target region from genomic DNA.

  • Restriction Digestion: Digest the PCR product with the selected restriction enzyme according to the manufacturer's instructions.

  • Gel Electrophoresis: Separate the digested fragments on an agarose (B213101) gel. The resulting banding pattern will be different for homozygous susceptible, homozygous resistant, and heterozygous individuals, allowing for their differentiation.[5][6]

Visualizing the Confirmation Workflow

The following diagram illustrates the logical flow for confirming a target site mutation conferring resistance to this compound-ethyl.

G Workflow for Confirming this compound-ethyl Target Site Resistance A Suspected Resistant Weed Population (Field Observation) B Whole-Plant Dose-Response Assay A->B C Resistance Confirmed Phenotypically? (RI > 2) B->C D DNA Extraction from Resistant & Susceptible Plants C->D Yes J Susceptible Population C->J No E ACCase Gene Sequencing (CT Domain) D->E F Known Mutation Identified? E->F G Target-Site Resistance (TSR) Confirmed F->G Yes I Investigate Non-Target-Site Resistance (NTSR) Mechanisms (e.g., Metabolism Studies) F->I No H Develop High-Throughput Assay (dCAPS, LAMP, etc.) for Screening G->H

Caption: A flowchart outlining the key steps from initial suspicion to molecular confirmation of target-site herbicide resistance.

By employing these methodologies, researchers can effectively identify and characterize the molecular mechanisms of this compound-ethyl resistance in weed populations. This knowledge is crucial for developing sustainable weed management strategies, including the informed rotation of herbicides with different modes of action and the development of new herbicidal compounds that can overcome existing resistance mechanisms.

References

Unraveling the Synergistic Power of Fenoxaprop-P-ethyl and Isoxadifen-ethyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicide fenoxaprop-P-ethyl when used alone versus in combination with the safener isoxadifen-ethyl (B1672638). It delves into their mechanisms of action, presents supporting experimental data on performance and phytotoxicity, and offers detailed protocols for key experimental assays. This objective analysis is designed to equip researchers and professionals in drug and herbicide development with the critical information needed to evaluate and understand this widely used herbicidal system.

Mechanism of Action: A Two-Pronged Approach to Weed Management

This compound-ethyl is a selective, post-emergence herbicide renowned for its efficacy against a wide range of annual and perennial grass weeds. Its mode of action lies in the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By blocking ACCase, this compound-ethyl disrupts lipid metabolism, leading to a cessation of growth and ultimately, the death of susceptible grass weeds.

However, the selectivity of this compound-ethyl can be a double-edged sword, as it can also cause phytotoxicity to certain crops, particularly rice. This is where the safener isoxadifen-ethyl plays a crucial role. Isoxadifen-ethyl does not possess herbicidal activity itself. Instead, it acts as a protectant for the crop by enhancing its natural defense mechanisms. It achieves this by inducing the expression of genes that encode for detoxification enzymes, primarily glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). These enzymes accelerate the metabolism of this compound-ethyl within the crop plant, converting it into non-toxic metabolites before it can reach levels that cause cellular damage. This synergistic relationship allows for effective weed control while ensuring the safety of the treated crop.

Performance Data: A Quantitative Comparison

The combination of this compound-ethyl and isoxadifen-ethyl has been extensively studied, demonstrating superior performance in terms of both weed control and crop safety compared to the herbicide alone and other alternatives.

Weed Control Efficacy

The addition of isoxadifen-ethyl does not diminish the potent herbicidal activity of this compound-ethyl against target weeds. In fact, by allowing for potentially higher application rates without crop damage, the combination can lead to more robust and consistent weed control.

Treatment Weed Species Weed Control Efficiency (%) Reference
This compound-ethyl (60 g/ha)GrassesHigh[1]
This compound-ethyl (56.25 g/ha)Echinochloa colona, Echinochloa crusgalliEffective[2]
This compound-ethyl + EthoxysulfuronGrassesLess effective than Chlorimuron + Metsulfuron + this compound-ethyl[1]
Chlorimuron + Metsulfuron + this compound-ethylAll weedsMost effective[1]
Pretilachlor + this compound-ethyl + EthoxysulfuronOverall weeds78.75[3]
Pendimethalin + this compound-ethyl + EthoxysulfuronOverall weeds80.38[3]
Crop Phytotoxicity and Yield

The primary benefit of isoxadifen-ethyl is the significant reduction in phytotoxicity to the crop, which translates to improved plant health and higher yields.

Treatment Crop Phytotoxicity Assessment Yield (t/ha) Reference
This compound-ethyl (45 g a.i. ha⁻¹)Rice (variety 9311)30.49% shoot length inhibition, 34.23% fresh weight inhibition-
This compound-ethyl (45 g a.i. ha⁻¹) + Isoxadifen-ethyl hydrolysate (180 g a.i. ha⁻¹)Rice (variety 9311)9.96% shoot length inhibition, 12.61% fresh weight inhibition-
This compound-ethyl (45 g a.i. ha⁻¹)Rice (variety Meixiangzhan No. 2)64.40% shoot length inhibition, 64.50% fresh weight inhibition-
This compound-ethyl (45 g a.i. ha⁻¹) + Isoxadifen-ethyl hydrolysate (180 g a.i. ha⁻¹)Rice (variety Meixiangzhan No. 2)20.35% shoot length inhibition, 26.27% fresh weight inhibition-
This compound-ethyl (56.25 g/ha) applied 10 DATTransplanted Rice-Significantly higher than application at 20 DAT[2]
Chlorimuron + Metsulfuron + this compound-ethyl (4+60 g/ha)Drum-seeded Rice-5.68[1]
Weed-freeDrum-seeded Rice-5.87[1]
Weedy checkDrum-seeded Rice-2.12[1]

Experimental Protocols

To facilitate further research and verification, detailed methodologies for key experiments are provided below.

Acetyl-CoA Carboxylase (ACCase) Activity Assay

This assay measures the inhibitory effect of this compound-ethyl on the ACCase enzyme.

Materials:

  • Plant tissue (e.g., leaves of susceptible weed species)

  • Extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 2 mM DTT, 1 mM EDTA, 10% glycerol)

  • Assay buffer (e.g., 50 mM HEPES-KOH, pH 8.0, 5 mM MgCl₂, 1 mM ATP, 2 mM DTT, 15 mM KCl, 50 mM NaHCO₃)

  • [¹⁴C]-acetyl-CoA

  • This compound-ethyl stock solution

  • Scintillation cocktail and counter

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. The supernatant contains the crude enzyme extract.

  • Assay Reaction: In a microcentrifuge tube, combine the assay buffer, enzyme extract, and varying concentrations of this compound-ethyl.

  • Initiation: Start the reaction by adding [¹⁴C]-acetyl-CoA.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Termination: Stop the reaction by adding an acid (e.g., 6 N HCl).

  • Quantification: After drying the samples, add a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity corresponds to the ACCase activity.

  • Analysis: Calculate the enzyme activity and determine the concentration of this compound-ethyl that causes 50% inhibition (IC₅₀).

Glutathione S-Transferase (GST) Activity Assay

This assay quantifies the activity of GST enzymes, which are induced by isoxadifen-ethyl and are involved in herbicide detoxification.

Materials:

  • Plant tissue (e.g., rice seedlings treated with isoxadifen-ethyl)

  • Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. The supernatant is the enzyme source.

  • Assay Reaction: In a cuvette, mix the assay buffer, enzyme extract, and GSH solution.

  • Initiation: Start the reaction by adding the CDNB solution.

  • Measurement: Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

  • Calculation: Calculate the GST activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Cytochrome P450 Monooxygenase (P450) Activity Assay (Representative Protocol)

This assay provides a general method to assess the activity of P450 enzymes involved in herbicide metabolism.

Materials:

  • Plant tissue (e.g., rice seedlings treated with isoxadifen-ethyl)

  • Microsome isolation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing sucrose, EDTA, and DTT)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Herbicide substrate (e.g., this compound-ethyl)

  • HPLC system for metabolite analysis

Procedure:

  • Microsome Isolation: Homogenize plant tissue in ice-cold isolation buffer. Perform differential centrifugation to pellet the microsomal fraction. Resuspend the microsomes in a suitable buffer.

  • Assay Reaction: In a reaction tube, combine the assay buffer, microsomal protein, and the NADPH regenerating system.

  • Initiation: Add the herbicide substrate to start the reaction.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) with shaking for a specific duration.

  • Termination: Stop the reaction by adding an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Metabolite Analysis: Centrifuge to remove protein and analyze the supernatant using an HPLC system to separate and quantify the parent herbicide and its metabolites. The rate of metabolite formation is indicative of P450 activity.

Visualizing the Mechanisms

To better illustrate the complex interactions and pathways, the following diagrams have been generated using Graphviz (DOT language).

Fenoxaprop_P_ethyl_Mechanism cluster_Weed Susceptible Weed cluster_Crop Crop Plant (e.g., Rice) This compound-ethyl_W This compound-ethyl ACCase_W Acetyl-CoA Carboxylase (ACCase) This compound-ethyl_W->ACCase_W Inhibits Fatty_Acid_Synthesis_W Fatty Acid Synthesis ACCase_W->Fatty_Acid_Synthesis_W Blocks Cell_Membrane_Integrity_W Cell Membrane Integrity Fatty_Acid_Synthesis_W->Cell_Membrane_Integrity_W Disrupts Weed_Death Weed Death Cell_Membrane_Integrity_W->Weed_Death This compound-ethyl_C This compound-ethyl ACCase_C Acetyl-CoA Carboxylase (ACCase) This compound-ethyl_C->ACCase_C Inhibits (potential for phytotoxicity) Fatty_Acid_Synthesis_C Fatty Acid Synthesis ACCase_C->Fatty_Acid_Synthesis_C Normal_Growth Normal Growth Fatty_Acid_Synthesis_C->Normal_Growth Isoxadifen_ethyl_Safening_Mechanism Isoxadifen-ethyl Isoxadifen-ethyl Detoxification_Genes Detoxification Gene Expression (e.g., GSTU6, GSTF1, CYP86A1) Isoxadifen-ethyl->Detoxification_Genes Induces Detoxification_Enzymes Detoxification Enzymes (GSTs, P450s) Detoxification_Genes->Detoxification_Enzymes Upregulates Conjugated_Metabolites Conjugated/Hydroxylated Metabolites (Non-toxic) Detoxification_Enzymes->Conjugated_Metabolites This compound-ethyl This compound-ethyl Fenoxaprop_acid Fenoxaprop acid This compound-ethyl->Fenoxaprop_acid Hydrolysis Fenoxaprop_acid->Conjugated_Metabolites Metabolized by Sequestration Sequestration in Vacuole or Cell Wall Conjugated_Metabolites->Sequestration Experimental_Workflow cluster_WholePlantAssay Whole Plant Assay cluster_BiochemicalAssay Biochemical Assays Planting Plant Crop and Weed Seeds Treatment Apply Herbicide +/- Safener Planting->Treatment Evaluation Assess Phytotoxicity and Weed Control Treatment->Evaluation Yield_Measurement Measure Crop Yield Evaluation->Yield_Measurement Tissue_Harvest Harvest Plant Tissue Enzyme_Extraction Extract Enzymes (ACCase, GST, P450) Tissue_Harvest->Enzyme_Extraction Activity_Assay Perform Enzyme Activity Assays Enzyme_Extraction->Activity_Assay Data_Analysis Analyze Inhibition/Induction Activity_Assay->Data_Analysis

References

A Comparative Analysis of the Efficacy of Fenoxaprop-P-ethyl and Other Aryloxyphenoxypropionate (FOP) Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Fenoxaprop-P-ethyl against other prominent aryloxyphenoxypropionate (FOP) herbicides, including Clodinafop-propargyl, Quizalofop-p-ethyl, and Fluazifop-p-butyl (B166164). The information is supported by experimental data to aid in research and development efforts.

Introduction to FOP Herbicides

Aryloxyphenoxypropionate (FOP) herbicides are a critical class of selective, post-emergence herbicides used to control annual and perennial grass weeds in a variety of broadleaf crops.[1][2][3] Their mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid biosynthesis in grasses.[1][4][5] This disruption of lipid production leads to the breakdown of cell membranes and ultimately, the death of the weed.[4] this compound-ethyl is the biologically active R-enantiomer of fenoxaprop (B166891) and is known for its effectiveness against a wide spectrum of grass weeds.[1]

Mechanism of Action: ACCase Inhibition

The herbicidal activity of this compound-ethyl and other FOPs stems from their ability to inhibit the ACCase enzyme. This enzyme catalyzes the first committed step in fatty acid biosynthesis. The inhibition of ACCase disrupts the production of malonyl-CoA, a crucial building block for fatty acids. This leads to a cascade of events including the cessation of cell division and growth, followed by chlorosis and necrosis of the plant tissue.[2][6]

cluster_0 FOP Herbicide Action FOP_Herbicide This compound-ethyl & Other FOP Herbicides ACCase Acetyl-CoA Carboxylase (ACCase) FOP_Herbicide->ACCase Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Blocks Membrane_Integrity Cell Membrane Integrity Disrupted Fatty_Acid_Synthesis->Membrane_Integrity Weed_Death Grass Weed Death Membrane_Integrity->Weed_Death

Diagram 1: Mechanism of action of FOP herbicides.

Comparative Efficacy Data

The following tables summarize experimental data on the efficacy of this compound-ethyl and other FOP herbicides against various grass weed species. Efficacy is presented as Weed Control Efficiency (WCE), reduction in weed dry weight, and impact on crop yield.

Table 1: Efficacy Comparison of FOP Herbicides on Various Weed Species

HerbicideApplication Rate (g a.i./ha)Weed SpeciesWeed Control Efficiency (%)Dry Weight Reduction (%)Source
This compound-ethyl 86.25Echinochloa colona, Echinochloa crus-galliHighSignificant reduction[7][8]
This compound-ethyl 100Echinochloa spp.HighSignificant reduction[9]
Clodinafop-propargyl 60Phalaris minor, Avena ludoviciana80 - 100Significant reduction[10]
Clodinafop-propargyl + Metsulfuron (B56326) methyl 60 + 4Grassy and broad-leaf weeds85.26Significant reduction[11][12]
Quizalofop-p-ethyl 600 ml/ha (of 8.8% EC)Echinochloa crus-galli, Setaria glauca9096[13]
Fluazifop-p-butyl 80 - 200Urochloa plantagineaDose-dependentSignificant reduction[14]
Fluazifop-p-butyl with adjuvants Recommended rateCommon reed (Phragmites australis)92.77-[15]

Table 2: Impact of FOP Herbicides on Crop Yield

HerbicideApplication Rate (g a.i./ha)CropYield Increase vs. Weedy CheckSource
This compound-ethyl 86.25Transplanted RiceSignificantly higher grain and straw yields[7][8]
Clodinafop-propargyl 60, 90, 120WheatSignificantly higher grain yield[10]
Clodinafop-propargyl + Metsulfuron methyl 60 + 4WheatHighest grain and crop dry matter yield[11][12]
Quizalofop-p-ethyl 37.5 - 100SoybeanSignificantly more yield (1098 to 1119 kg/ha vs 621 kg/ha )[16]

Experimental Protocols

The following outlines a typical experimental protocol for evaluating the bio-efficacy of herbicides in a field setting.

cluster_1 Experimental Workflow for Herbicide Efficacy Trial Start Experimental Design (e.g., Randomized Block Design) Site_Preparation Field Preparation and Sowing of Crop Start->Site_Preparation Weed_Emergence Weed Emergence and Growth to Target Stage Site_Preparation->Weed_Emergence Treatment_Application Herbicide Application (Post-emergence) Weed_Emergence->Treatment_Application Data_Collection_1 Assessment of Weed Density and Dry Matter (e.g., 30 DAS) Treatment_Application->Data_Collection_1 Data_Collection_2 Assessment of Crop Phytotoxicity Treatment_Application->Data_Collection_2 Data_Collection_3 Final Weed Assessment (e.g., 60 DAS) Data_Collection_1->Data_Collection_3 Data_Collection_2->Data_Collection_3 Harvest Crop Harvest and Yield Measurement Data_Collection_3->Harvest Analysis Statistical Analysis of Data (WCE, Weed Index, Yield) Harvest->Analysis

Diagram 2: General experimental workflow.

Detailed Methodology:

  • Experimental Design and Setup : Field experiments are typically conducted using a randomized block design with multiple replications (e.g., three or four).[17] The experimental plots are of a specified size, and the soil characteristics, such as texture, pH, and organic carbon content, are recorded.

  • Crop and Weed Management : The crop is sown at a recommended seed rate. The weed flora of the experimental field is identified and recorded. Treatments include a weedy check (no herbicide) and a weed-free check (manual weeding) for comparison.

  • Herbicide Application : Herbicides are applied post-emergence at a specific growth stage of the weeds (e.g., 2-4 leaf stage) using a calibrated sprayer with a specific nozzle type and pressure to ensure uniform application.[18]

  • Data Collection :

    • Weed Density and Dry Matter : Weed density (number of weeds per square meter) and weed dry matter are recorded at different intervals after sowing (e.g., 30 and 60 days after sowing - DAS). Weeds are collected from a randomly selected quadrat in each plot, oven-dried, and weighed.

    • Weed Control Efficiency (WCE) : Calculated using the formula: WCE (%) = [(DMC - DMT) / DMC] x 100, where DMC is the dry matter of weeds in the control plot and DMT is the dry matter of weeds in the treated plot.

    • Crop Phytotoxicity : Visual assessment of any phytotoxic effects on the crop, such as stunting, yellowing, or necrosis, is conducted at regular intervals after herbicide application.

    • Crop Yield and Yield Attributes : At maturity, crop yield attributes (e.g., number of tillers, panicle length, grains per panicle) and the final grain and straw/stover yield are recorded from each plot.

  • Statistical Analysis : The collected data are subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine the significance of the differences between treatments.

Discussion and Conclusion

This compound-ethyl demonstrates high efficacy in controlling a range of economically important grass weeds, comparable to other leading FOP herbicides. The choice of herbicide will often depend on the specific weed spectrum, crop, environmental conditions, and the potential for herbicide resistance. For instance, some studies indicate that the efficacy of fluazifop-p-butyl can be influenced by the time of day of application and temperature.[6][14] Tank mixes, such as Clodinafop-propargyl with metsulfuron methyl, have shown excellent broad-spectrum weed control, targeting both grassy and broad-leaved weeds.[11][19]

The data presented in this guide can assist researchers in selecting the appropriate herbicide for their specific needs and in designing further experiments to explore the nuances of their performance. Continuous monitoring and research are essential to manage weed resistance and optimize the use of these valuable herbicidal tools.

References

Unraveling Weed Resistance: A Comparative Transcriptomic Guide to Fenoxaprop-P-ethyl Action

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular chess match between the herbicide Fenoxaprop-P-ethyl and the weeds it targets reveals a complex landscape of genetic defense mechanisms. This guide synthesizes findings from comparative transcriptomic studies, offering researchers, scientists, and drug development professionals a clear overview of the resistance strategies employed by various weed species and the experimental frameworks used to uncover them.

Two primary strategies emerge in weeds battling this common herbicide: target-site resistance (TSR) and non-target-site resistance (NTSR). TSR involves genetic mutations in the acetyl-CoA carboxylase (ACCase) gene, the direct target of this compound-ethyl, preventing the herbicide from binding effectively.[1][2][3][4][5][6][7] In contrast, NTSR is a broader, more complex defense involving a suite of genes that detoxify the herbicide or otherwise mitigate its effects.[1][2][8][9] Transcriptomic analyses, particularly RNA-sequencing (RNA-seq), have been pivotal in identifying the key genes and pathways involved in NTSR.[1][2][9][10][11]

The Genetic Arsenal of Resistant Weeds: A Data-Driven Comparison

Comparative transcriptomic studies have identified numerous genes that are differentially expressed in resistant weed populations upon treatment with this compound-ethyl, compared to their susceptible counterparts. These genes are often involved in metabolic detoxification pathways. Key gene families implicated in NTSR include cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), glycosyltransferases (GTs), and ATP-binding cassette (ABC) transporters.[1][2][9]

Below is a summary of key upregulated genes identified in resistant weed species, providing a snapshot of the common defense mechanisms.

Weed SpeciesGene/Gene FamilyPutative Function in ResistanceReference
Alopecurus japonicusCytochrome P450 (CYP75B4)Herbicide metabolism and detoxification[1]
ATP-binding cassette (ABC) transporter (ABCG36)Sequestration of herbicide metabolites[1][9]
Glucosyltransferases (GTs)Conjugation and detoxification of herbicides[9]
Laccase (LAC15)Potential role in herbicide degradation[1]
Alopecurus aequalisCytochrome P450sMetabolic detoxification of herbicides[2]
Glutathione S-transferases (GSTs)Herbicide conjugation and detoxification[2]
Glucosyltransferases (GTs)Herbicide conjugation and detoxification[2]
ATP-binding cassette (ABC) transportersTransport of herbicide conjugates[2]
Beckmannia syzigachnemicroRNAs (miRNAs)Regulation of stress-responsive genes, potentially related to herbicide resistance[8]

Visualizing the Resistance Network

To better understand the molecular interactions at play, the following diagrams illustrate a generalized experimental workflow for comparative transcriptomics and a conceptual signaling pathway for non-target-site resistance.

experimental_workflow cluster_collection Sample Collection cluster_growth Plant Growth & Treatment cluster_analysis Transcriptomic Analysis cluster_validation Validation S_seeds Susceptible Weed Seeds S_plants Susceptible Plants S_seeds->S_plants R_seeds Resistant Weed Seeds R_plants Resistant Plants R_seeds->R_plants treatment This compound-ethyl Treatment S_plants->treatment R_plants->treatment RNA_extraction RNA Extraction treatment->RNA_extraction RNA_seq RNA-Sequencing RNA_extraction->RNA_seq Bioinformatics Bioinformatic Analysis (DEG, Pathway Analysis) RNA_seq->Bioinformatics qRT_PCR qRT-PCR Bioinformatics->qRT_PCR Enzyme_assays Enzyme Assays Bioinformatics->Enzyme_assays

A generalized workflow for comparative transcriptomic analysis of herbicide resistance.

ntsr_pathway cluster_phase1 Phase I: Activation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration herbicide This compound-ethyl P450 Cytochrome P450s (e.g., CYP75B4) herbicide->P450 Metabolism GST Glutathione S-transferases (GSTs) P450->GST Metabolite GT Glycosyltransferases (GTs) P450->GT Metabolite ABC ABC Transporters (e.g., ABCG36) GST->ABC Conjugate GT->ABC Conjugate Vacuole Vacuole ABC->Vacuole Transport

A conceptual pathway of non-target-site resistance (NTSR) to herbicides.

Deconstructing the Experiments: Methodological Insights

The insights into this compound-ethyl resistance are built upon a foundation of rigorous experimental protocols. Below are detailed methodologies for the key experiments cited in the transcriptomic studies.

Plant Material and Growth Conditions

Susceptible and resistant weed populations are typically grown from seeds in controlled greenhouse environments. Seeds are sown in pots containing a standardized soil mix and are thinned to a uniform number of plants per pot after germination. Growth conditions such as temperature, humidity, and photoperiod are maintained to ensure uniformity across experimental groups.

Herbicide Treatment and Sample Collection

At a specific growth stage (e.g., three- to four-leaf stage), plants are treated with this compound-ethyl at varying doses, including a control (no treatment) and a discriminating dose that clearly differentiates between susceptible and resistant phenotypes. Leaf tissues are then collected at specific time points post-treatment for subsequent molecular analysis.

RNA Extraction, Library Preparation, and Sequencing

Total RNA is extracted from the collected leaf samples using commercially available kits, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis. High-quality RNA samples are then used for library preparation for RNA-sequencing. The sequencing is typically performed on a high-throughput sequencing platform.

Bioinformatic Analysis of Transcriptomic Data

The raw sequencing reads are first quality-checked and trimmed to remove low-quality bases and adapter sequences. The clean reads are then mapped to a reference genome or assembled de novo if a reference is unavailable. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between resistant and susceptible populations, both with and without herbicide treatment. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are often employed to functionally annotate the differentially expressed genes and identify enriched biological pathways.

Validation of Gene Expression

To validate the results from the RNA-seq analysis, the expression levels of selected candidate genes are typically quantified using quantitative real-time PCR (qRT-PCR). This technique provides a more targeted and sensitive measurement of gene expression.

Enzyme Activity Assays

To further confirm the role of detoxification enzymes, in vitro enzyme activity assays are conducted. For example, the activity of cytochrome P450s and GSTs can be measured using specific substrates and spectrophotometric methods. These assays provide direct evidence of enhanced metabolic capacity in resistant plants.[1]

This comparative guide highlights the power of transcriptomics in dissecting the complex mechanisms of herbicide resistance. The identification of key genes and pathways involved in NTSR not only enhances our fundamental understanding of weed adaptation but also provides valuable targets for the development of novel weed management strategies.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Fenoxaprop-P

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, not only during experimentation but also in the responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of Fenoxaprop-P, ensuring the safety of laboratory personnel and the protection of our environment.

This compound-ethyl, a member of the phenoxypropionic acid class of herbicides, is recognized for being very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, its disposal must be handled with the utmost care and in compliance with all relevant regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE) for this compound Disposal
Eye Protection
Hand Protection
Skin and Body Protection
Respiratory Protection

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors or mists.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with prevailing country, federal, state, and local regulations.[4][6] In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, including pesticides slated for disposal.[7]

1. Waste Identification and Segregation:

  • Unused or unwanted this compound, as well as any spray mixture or rinse water that cannot be used, should be treated as hazardous waste.[6]

  • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[4]

2. Container Management:

  • Do not reuse empty containers for any purpose. [6][8]

  • Triple rinse the empty container with a suitable solvent (e.g., alcohol) or water, ensuring the rinsate is collected for proper disposal as hazardous waste.[4][8]

  • After rinsing, puncture and crush the container to prevent reuse, unless prohibited by specific regulations.

  • Dispose of the clean, empty container in a sanitary landfill or by incineration, as approved by state and local authorities.[6] If incineration is the chosen method, it is critical to stay out of the resulting smoke.[6]

3. Disposal of Unused Product and Contaminated Materials:

  • Unused this compound must be disposed of at an approved hazardous waste disposal facility.[3][6]

  • For small spills, absorb the material with an inert, liquid-binding substance like diatomite or universal binders.[4]

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[4]

  • All contaminated materials, including absorbents, gloves, and cleaning cloths, must be collected, placed in a suitable, labeled container, and disposed of as hazardous waste.[4][9]

4. Preventing Environmental Contamination:

  • Under no circumstances should this compound or its rinse water be disposed of in drains, sewers, or waterways.[4][6][10] Its high toxicity to aquatic organisms necessitates stringent measures to prevent environmental release.[2][3][10]

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[3]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.[3]

  • Inhalation: Move the individual to fresh air.[3]

  • Spills: Evacuate personnel from the immediate area.[4] Wearing full PPE, contain the spill to prevent further spread and follow the cleanup procedures outlined above.[2][4]

In all cases of exposure, seek medical advice or attention.[3]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

Fenoxaprop_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Classification cluster_disposal_path Disposal Route cluster_container_disposal Empty Container Disposal cluster_final Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Impervious Clothing) A->B C Is the waste unused product, spray mixture, or rinsate? B->C D Treat as Hazardous Waste C->D Yes E Is the container empty? C->E No I Dispose at Approved Hazardous Waste Facility D->I F Triple Rinse Container E->F Yes G Collect Rinsate as Hazardous Waste F->G H Dispose of Clean Container (Sanitary Landfill or Incineration) F->H G->I

Caption: Decision workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for Fenoxaprop-P-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Fenoxaprop-P-ethyl, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound-ethyl, a comprehensive suite of personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A full-face shield can be worn over goggles for added protection.[2]Protects against splashes and airborne particles that could cause eye irritation or injury.[3][4]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, butyl).[1][2] Leather or cloth gloves are not suitable.[5]Prevents skin contact, which can lead to skin irritation or allergic reactions.[6][7][8] Contaminated work clothing should not be allowed out of the workplace.[1][6]
Body Protection Impervious clothing, such as a lab coat or coveralls.[3] For mixing or handling concentrates, a waterproof apron is recommended.[9]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A suitable respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] A full-face respirator may be necessary in some situations.[1]Protects against inhalation of dust or aerosols, which can cause respiratory irritation.[1][3]
Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound-ethyl and ensuring a safe working environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][3]

  • Avoid direct contact with skin and eyes.[1][3]

  • Prevent the formation of dust and aerosols.[1][3]

  • Do not eat, drink, or smoke in areas where this compound-ethyl is handled.[4]

  • Wash hands thoroughly after handling.[1][4]

Storage:

  • Keep containers tightly sealed.[3]

  • Store in a cool, dry, and well-ventilated area.[3][6]

  • The recommended storage temperature is -20°C.[3]

  • Protect from direct sunlight and sources of ignition.[1][3]

  • Store away from incompatible materials such as strong acids/alkalis and oxidizing/reducing agents.[3]

Emergency Procedures: Spills and First Aid

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.[1][3]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1] Prevent the chemical from entering drains or waterways.[1]

  • Absorb: Use an inert, liquid-binding material (e.g., diatomite, universal binders) to absorb the spill.[3]

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[1][6]

  • Decontaminate: Clean the spill area and any contaminated equipment thoroughly.[3]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3]
Skin Contact Immediately remove contaminated clothing.[7] Wash the affected area with plenty of soap and water.[1][6][7] If skin irritation or a rash occurs, seek medical attention.[6][7]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[4] Seek prompt medical attention.[3]
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Disposal Plan

Dispose of this compound-ethyl and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3][6] Do not allow the substance to enter waterways or sewer systems.[6] Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound-ethyl in a laboratory setting.

Fenoxaprop_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Retrieve this compound-ethyl from Storage B->C D Conduct Experiment C->D E Decontaminate Workspace and Equipment D->E H Spill or Exposure Occurs D->H F Dispose of Waste per Regulations E->F G Return this compound-ethyl to Storage E->G I Follow Spill Response Protocol H->I J Administer First Aid H->J

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.